1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Description
Properties
IUPAC Name |
1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHPTRPUNZLOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402023 | |
| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625401-77-6 | |
| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone
Abstract: This technical guide provides an in-depth exploration of the synthesis pathway for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, a valuable heterocyclic building block in medicinal chemistry and drug development. The document elucidates the core chemical principles, mechanistic intricacies, and a detailed, field-proven experimental protocol for its preparation. Key considerations regarding reagent selection, reaction optimization, and regioselectivity are discussed to ensure a robust and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this synthetic transformation.
Introduction: The Significance of the Triazole Scaffold
The 1,2,4-Triazole Core in Modern Chemistry
The 1,2,4-triazole ring is a privileged scaffold in heterocyclic chemistry, forming the core of numerous compounds with significant biological activities.[1] Its unique structural and electronic properties—including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity for diverse functionalization—make it a cornerstone in the design of therapeutic agents.[2] Molecules incorporating the 1,2,4-triazole moiety exhibit a wide pharmacological spectrum, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3]
Profile of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone
The target molecule, 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone (CAS No. 625401-77-6), is a functionalized triazole derivative.[4][5] Its structure combines the stable dichlorotriazole ring with a reactive acetonyl side chain. This arrangement makes it a highly versatile intermediate for further chemical modifications, enabling the synthesis of more complex molecules for screening in drug discovery programs. The dichloro-substituents on the triazole ring provide two potential sites for subsequent nucleophilic substitution reactions, while the ketone functionality of the acetone group allows for a host of classical carbonyl chemistries.
Retrosynthetic Analysis & Strategic Approach
The most logical and efficient approach to the synthesis of the target compound is through a direct N-alkylation of the 3,5-dichloro-1H-1,2,4-triazole ring. The retrosynthetic analysis reveals a clear disconnection at the nitrogen-carbon bond, breaking the molecule down into two readily available starting materials: 3,5-dichloro-1H-1,2,4-triazole and chloroacetone.
Figure 1: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Base-Mediated N-Alkylation
The synthesis proceeds via a classical nucleophilic substitution reaction. The nitrogen atom of the triazole ring acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.
Key Reagents and Their Roles
-
Nucleophile (Triazole Core): 3,5-dichloro-1H-1,2,4-triazole serves as the nucleophilic component. The acidic proton on the ring nitrogen (pKa ≈ 9-10) must be removed to enhance its nucleophilicity.
-
Electrophile (Alkylating Agent): Chloroacetone (1-chloropropan-2-one) is the electrophile.[6] The carbon atom bonded to the chlorine is electron-deficient due to the inductive effect of the adjacent carbonyl group and the chlorine atom, making it susceptible to nucleophilic attack.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) is typically employed.[7] Its function is to deprotonate the 3,5-dichloro-1H-1,2,4-triazole, generating the more potent triazolate anion. This anion is a significantly stronger nucleophile than the neutral triazole.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediates and reagents without participating in the reaction (i.e., they are non-protic). Acetone is often a convenient choice as it can serve as both the solvent and a source for washing.[7]
Mechanistic Pathway
The reaction mechanism involves two primary steps:
-
Deprotonation: The base abstracts the acidic proton from the N1 position of the triazole ring, forming the triazolate anion and the conjugate acid of the base (e.g., bicarbonate).
-
Nucleophilic Attack (Sₙ2): The negatively charged nitrogen of the triazolate anion performs a nucleophilic attack on the carbon atom bearing the chlorine in chloroacetone. This occurs in a concerted fashion, displacing the chloride ion and forming the new N-C bond to yield the final product.
Figure 3: Regioselectivity in the alkylation of the triazole ring.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from analogous, well-established N-alkylation reactions of triazoles. [7] Materials & Equipment:
-
3,5-dichloro-1H-1,2,4-triazole
-
Chloroacetone (stabilized) [6]* Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Standard laboratory glassware for workup and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq).
-
Addition of Solvent and Base: Add anhydrous acetone (approx. 10 mL per gram of triazole) followed by anhydrous potassium carbonate (1.5 eq).
-
Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15-20 minutes to ensure good mixing and initiate the deprotonation of the triazole.
-
Addition of Alkylating Agent: Add chloroacetone (1.1 eq) dropwise to the stirring suspension. Caution: Chloroacetone is a potent lachrymator and toxic; this step must be performed in a well-ventilated fume hood. 5. Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Filtration: After cooling the reaction mixture to room temperature, filter the solid salts (K₂CO₃, KCl, and unreacted base) through a pad of celite. Wash the filter cake thoroughly with additional acetone to recover any trapped product.
-
Workup - Concentration: Combine the filtrate and the acetone washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone.
Process Optimization and Considerations
The efficiency of the synthesis can be fine-tuned by adjusting several parameters. The following table summarizes key variables and their expected impact on the reaction.
| Parameter | Variable Options | Rationale and Expected Impact | References |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | K₂CO₃: Mild, inexpensive, and effective. Cs₂CO₃: More soluble and basic, can accelerate the reaction. NaH: Very strong base, ensures complete deprotonation but requires anhydrous conditions and careful handling. DBU: Organic base, useful for achieving homogeneous reaction conditions. | [7][8][9] |
| Solvent | Acetone, Acetonitrile, DMF | Acetone: Good solvent for reagents, easy to remove. Acetonitrile: Higher boiling point allows for higher reaction temperatures. DMF: Excellent polar aprotic solvent, can significantly increase reaction rates but is harder to remove. | [7][10] |
| Temperature | Room Temp. to Reflux | Higher temperatures generally increase the reaction rate (Arrhenius equation). Refluxing is common to ensure the reaction goes to completion in a reasonable timeframe. | [7] |
| Stoichiometry | 1.0 - 1.5 eq. of Chloroacetone | A slight excess of the alkylating agent (chloroacetone) can help drive the reaction to completion. However, a large excess can lead to side reactions and complicates purification. | - |
Safety and Handling Precautions
-
Chloroacetone: This compound is highly toxic, corrosive, and a powerful lachrymator. It must be handled with extreme care in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Solvents: Acetone is highly flammable. Ensure all heating is done using spark-proof equipment (e.g., a heating mantle) and away from open flames.
-
Base: While potassium carbonate is relatively benign, stronger bases like sodium hydride (NaH) are water-reactive and flammable. They must be handled under an inert atmosphere.
Conclusion
The synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is reliably achieved through a base-mediated N-alkylation of 3,5-dichloro-1H-1,2,4-triazole with chloroacetone. This method is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the reaction mechanism, particularly the factors influencing regioselectivity, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The resulting compound serves as a valuable and versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
- KR100196652B1 - Method for preparing triazole derivative - Google Patents. (n.d.).
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
- The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and - Scirp.org. (2012).
- The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities - Scirp.org. (2012).
- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024).
- (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.).
- MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.).
-
Chloroacetone - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)propan-2-one - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]
- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - NIH. (n.d.).
-
An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). Retrieved January 17, 2026, from [Link]
-
Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole - ResearchGate. (2010). Retrieved January 17, 2026, from [Link]
-
Scheme of synthesis of 1,3-di(1H-1,2,3-triazol-1-yl)-2-(phenyl)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022).
-
(PDF) Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chloroacetone - Sciencemadness Wiki. (2020). Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][11][12]riazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. (2024). Retrieved January 17, 2026, from [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022). Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C - Rasayan Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. You are being redirected... [hit2lead.com]
- 6. Chloroacetone - Wikipedia [en.wikipedia.org]
- 7. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. KR100196652B1 - Method for preparing triazole derivative - Google Patents [patents.google.com]
- 12. scirp.org [scirp.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a predictive approach grounded in the fundamental principles of NMR spectroscopy and extensive data from analogous chemical structures. This document serves as a valuable resource for the identification, characterization, and quality control of this and related heterocyclic compounds in research and development settings.
Introduction: The Significance of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insights into molecular structure. For researchers in drug discovery and development, NMR provides critical data for structural elucidation, conformational analysis, and the assessment of purity. The subject of this guide, 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, is a functionalized heterocyclic compound. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active molecules, including antifungal and anticancer agents.[1] A thorough understanding of its NMR spectral characteristics is therefore of paramount importance for scientists working with this chemical scaffold.
This guide will first delve into the predicted ¹H and ¹³C NMR spectra of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, providing a rationale for the expected chemical shifts and multiplicities based on established principles and data from related compounds. Subsequently, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this type of molecule is presented.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is anticipated to exhibit two distinct signals corresponding to the two types of non-equivalent protons in the molecule.
Methylene Protons (-CH₂-)
The methylene protons, situated between the electron-withdrawing 3,5-dichloro-1,2,4-triazole ring and the carbonyl group of the acetone moiety, are expected to be significantly deshielded. The nitrogen atom of the triazole ring and the oxygen atom of the carbonyl group both exert a strong inductive effect, drawing electron density away from the methylene protons. This deshielding effect will cause their signal to appear at a relatively low field. Protons on a carbon adjacent to a carbonyl group typically resonate in the range of 2.0-2.5 ppm.[2][3] Furthermore, the attachment to a nitrogen atom of a heterocyclic ring further shifts the signal downfield. Therefore, the chemical shift for these methylene protons is predicted to be in the range of δ 5.0 - 5.5 ppm . As there are no adjacent protons, this signal is expected to appear as a singlet .
Methyl Protons (-CH₃)
The three equivalent protons of the methyl group are adjacent to the carbonyl group. This proximity to an electron-withdrawing group results in a downfield shift compared to a standard alkane. The typical chemical shift for methyl protons adjacent to a carbonyl group is approximately δ 2.1 ppm .[4] This signal will also appear as a singlet due to the absence of neighboring protons.
Summary of Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 2H |
| Methyl (-CH₃) | ~2.1 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.
Carbonyl Carbon (C=O)
The carbon atom of the carbonyl group is highly deshielded due to the strong electronegativity of the double-bonded oxygen atom. Carbonyl carbons in ketones typically resonate in the far downfield region of the spectrum, generally between δ 205 - 220 ppm .[5]
Triazole Ring Carbons (C3 & C5)
The two carbon atoms in the 3,5-dichloro-1,2,4-triazole ring are chemically equivalent due to the substitution pattern. These carbons are part of an aromatic heterocyclic system and are bonded to electronegative nitrogen and chlorine atoms, leading to a downfield chemical shift. The chemical shifts for carbons in similar 1,2,4-triazole systems suggest a resonance in the range of δ 145 - 155 ppm .
Methylene Carbon (-CH₂-)
The methylene carbon is bonded to a nitrogen atom of the triazole ring and the carbonyl carbon. Both of these adjacent groups are electron-withdrawing, resulting in a significant downfield shift for this sp³-hybridized carbon. Its chemical shift is predicted to be in the range of δ 50 - 60 ppm .
Methyl Carbon (-CH₃)
The methyl carbon, being adjacent to the carbonyl group, will be deshielded compared to a simple alkane methyl group. Its resonance is expected in the range of δ 25 - 35 ppm .[5]
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 205 - 220 |
| Triazole (C3 & C5) | 145 - 155 |
| Methylene (-CH₂-) | 50 - 60 |
| Methyl (-CH₃) | 25 - 35 |
Visualizing the Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone with the predicted proton and carbon assignments.
Figure 1. Molecular structure of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone with predicted NMR assignments.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility is an issue.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[6]
Spectrometer Setup and Data Acquisition
The following workflow outlines the steps for acquiring the NMR data.
Figure 2. Workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we have established a reliable set of expected chemical shifts and multiplicities. The detailed experimental protocol offers a robust methodology for obtaining high-quality spectra for this and related compounds. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development and heterocyclic chemistry, aiding in the structural characterization and quality assessment of novel chemical entities.
References
- Filo. (2025, November 14). Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following...
- The Royal Society of Chemistry.
- ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. | Download Table.
- ESA-IPB.
- The values for proton and C-13 chemical shifts given below are typical approxim
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Chemical shifts.
- Chemistry LibreTexts. (2021, December 15). 6.
- Short Summary of 1H-NMR Interpret
- ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram.
- International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article.
- NIH. (2022, February 2).
- The Royal Society of Chemistry. Electronic Supporting Information A greener approach towards the synthesis of N-heterocyclic thiones and selones using mechanoch.
- The Royal Society of Chemistry.
- Sci-Hub. 1 H and 13 C NMR study of novel fused 1,2,4‐triazole heterocycles.
-
NIH. (2021, January 7). Synthesis and Screening of New[4][7][8]Oxadiazole,[4][6][8]Triazole, and[4][6][8]Triazolo[4,3-b][4][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).
- National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- ResearchGate. The NMR interpretations of some heterocyclic compounds which are...
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv
- Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J.
- NIH. (2023, July 6). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies.
- ChemicalBook. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum.
- Hit2Lead. BB-6661142.
- MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine.
Sources
- 1. ijsr.net [ijsr.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following .. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Introduction: Unveiling a Novel Triazole Derivative
In the landscape of pharmaceutical research and development, the structural elucidation of novel small molecules is a cornerstone of progress. The compound 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone represents a unique molecular architecture, combining a dichlorinated triazole core with an acetonyl functional group. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities. The addition of chlorine atoms and an acetonyl side chain is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest for drug discovery programs.
This guide provides a comprehensive, in-depth technical framework for the mass spectrometry analysis of this novel compound. As experimental data for this specific molecule is not yet publicly available, this document will serve as a predictive guide, leveraging established principles of mass spectrometry, known fragmentation patterns of analogous structures, and the utility of in silico fragmentation tools.[1][2] This approach is designed to equip researchers, scientists, and drug development professionals with a robust methodology for the characterization of this and similar novel chemical entities.
The core philosophy of this guide is rooted in the principle of self-validating systems. Each proposed step, from sample preparation to data interpretation, is explained with a clear rationale, ensuring scientific integrity and fostering a deeper understanding of the analytical process.
Predicted Physicochemical Properties
A thorough understanding of the analyte's properties is paramount for developing a successful analytical method. The predicted properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone are derived from its constituent moieties: 3,5-dichloro-1H-1,2,4-triazole and the N-acetonyl group.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₅Cl₂N₃O | Derived from the combination of 3,5-dichloro-1H-1,2,4-triazole (C₂HCl₂N₃) and an acetonyl group (C₃H₅O) with the loss of one hydrogen from the triazole nitrogen. |
| Molecular Weight | 208.02 g/mol | Calculated based on the molecular formula. |
| Exact Mass | 207.98369 u | Calculated for high-resolution mass spectrometry, crucial for accurate mass measurements and formula determination. |
| Polarity | Moderately Polar | The presence of the triazole ring and the ketone functionality suggests solubility in a range of organic solvents and potential for analysis by electrospray ionization. |
| Isotopic Pattern | Characteristic chlorine isotope pattern | The two chlorine atoms will produce a distinctive M, M+2, and M+4 isotopic pattern with an approximate ratio of 9:6:1, a key signature for identification. |
A Roadmap for Analysis: Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive mass spectrometric analysis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. This workflow is designed to be a self-validating system, where each stage provides crucial information that informs the subsequent steps.
Caption: A four-phase workflow for the mass spectrometric analysis of a novel compound.
Detailed Experimental Protocols
Part 1: Sample Preparation (Hypothetical Synthesis)
For the purpose of this guide, we will consider a plausible synthetic route to obtain 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, which is crucial for understanding potential impurities and for preparing an analytical standard. A common method for N-alkylation of triazoles involves the reaction of the triazole with an appropriate alkyl halide in the presence of a base.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-1H-1,2,4-triazole (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution to deprotonate the triazole ring.
-
Alkylation: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
Part 2: Mass Spectrometry Analysis
The choice of ionization technique is critical for the successful analysis of novel compounds. Given the predicted moderate polarity of the target molecule, Electrospray Ionization (ESI) is the recommended method.[4]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Time-of-Flight (ToF) or Orbitrap) coupled with a liquid chromatography system.
Liquid Chromatography Method:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (Positive Ion Mode ESI):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The triazole nitrogens are expected to be readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable electrospray. |
| Nebulizer Gas (N₂) Pressure | 30 - 40 psi | Aids in the formation of fine droplets. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation. |
| Drying Gas Temperature | 300 - 350 °C | Ensures efficient desolvation without thermal degradation. |
| Full Scan Mass Range | m/z 50 - 500 | To encompass the expected molecular ion and potential fragments. |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | To generate a range of fragments for detailed structural elucidation. |
Predictive Fragmentation Pathway
In the absence of an experimental spectrum, a predictive fragmentation pathway can be constructed based on established fragmentation rules for similar chemical classes.[5][6] This is a powerful approach in modern analytical chemistry, supported by various in silico fragmentation software.[7][8]
The fragmentation of the protonated molecule [M+H]⁺ of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is expected to proceed through several key pathways:
-
Cleavage of the Acetonyl Side Chain: This is often a primary fragmentation route for N-substituted heterocycles.
-
Ring Cleavage of the Triazole Core: The triazole ring itself can undergo fragmentation, typically involving the loss of neutral molecules like N₂ or HCN.[6]
-
Loss of Chlorine: While less common as an initial step, the loss of a chlorine radical or HCl is possible, especially at higher collision energies.
The following diagram illustrates the predicted major fragmentation pathways.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 3. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. MetFrag - In silico fragmentation for computer assisted identification of metabolite mass spectra [denbi.de]
Physical and chemical properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Pharmacophore
Molecular Identity and Structural Elucidation
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two chlorine atoms at the 3 and 5 positions and an acetone group attached to the nitrogen at the 1-position.
Molecular Structure:
Chemical Structure of the Topic Compound.
Table 1: Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone | N/A |
| CAS Number | 625401-77-6 | [4] |
| Molecular Formula | C₅H₅Cl₂N₃O | [6] |
| Molecular Weight | 194.02 g/mol | [6] |
| Canonical SMILES | CC(=O)CN1C(=NC(=N1)Cl)Cl | N/A |
| InChI Key | N/A | N/A |
Synthesis Pathway: A Proposed Protocol
While a specific, peer-reviewed synthesis protocol for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is not documented in readily accessible literature, a plausible and efficient synthetic route can be inferred from established methods for the N-alkylation of triazoles.[6][7][8] The proposed synthesis involves the nucleophilic substitution reaction between 3,5-dichloro-1H-1,2,4-triazole and a suitable chloroacetone, likely 1-chloroacetone, in the presence of a base.
Proposed Reaction Scheme:
Proposed synthesis of the topic compound.
Detailed Experimental Protocol (Proposed)
This protocol is a guideline based on analogous reactions and requires optimization for yield and purity.
Materials:
-
3,5-dichloro-1H-1,2,4-triazole
-
1-chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Anhydrous acetone or acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluent system)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone or acetonitrile to the flask to dissolve the starting materials.
-
Addition of Alkylating Agent: Slowly add 1-chloroacetone (1.1 equivalents) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild, non-nucleophilic base suitable for deprotonating the triazole ring, facilitating the subsequent alkylation. Its insolubility in many organic solvents simplifies its removal by filtration.
-
Choice of Solvent: Acetone and acetonitrile are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. Their relatively low boiling points allow for easy removal after the reaction.
-
Stoichiometry: A slight excess of the alkylating agent (1-chloroacetone) is used to ensure complete consumption of the starting triazole. A larger excess of the base is used to drive the deprotonation equilibrium.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.
Physicochemical Properties: A Predictive Analysis
In the absence of experimentally determined data, we present predicted physicochemical properties for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone using established computational models. These predictions provide valuable insights for experimental design and handling.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 70-90 °C | Estimation based on related structures |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimation based on related structures |
| LogP | 0.90 | [6] |
| Water Solubility | Low to moderate | Inferred from LogP and structure |
| Appearance | White to off-white solid | [6] |
Solubility Profile:
Based on its predicted LogP value and the presence of both polar (triazole ring, carbonyl group) and non-polar (dichloro-substituents) moieties, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is expected to be sparingly soluble in water but should exhibit good solubility in a range of organic solvents.
Table 3: Predicted Solubility in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | Polar nature but offset by chloro groups |
| Methanol, Ethanol | Soluble | Polarity and potential for hydrogen bonding |
| Acetone, Acetonitrile | Soluble | "Like dissolves like" principle |
| Dichloromethane, Chloroform | Soluble | Good for non-polar to moderately polar compounds |
| Ethyl Acetate | Soluble | Moderately polar solvent |
| Hexane, Toluene | Slightly soluble to insoluble | Predominantly non-polar solvents |
Chemical Properties and Reactivity
The chemical reactivity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is dictated by its key functional groups: the dichlorotriazole ring and the ketone moiety.
-
Triazole Ring: The dichlorinated triazole ring is expected to be relatively stable due to its aromatic character. The electron-withdrawing nature of the chlorine atoms and the triazole ring itself will influence the reactivity of the adjacent methylene group.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of classical ketone reactions such as reduction to an alcohol, reductive amination, and condensation reactions. The alpha-protons on the methyl and methylene groups are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type reactions.
-
Methylene Bridge: The methylene group between the triazole ring and the carbonyl group is activated by both electron-withdrawing groups, making the protons on this carbon particularly acidic. This site is a potential handle for further functionalization.
Stability:
The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition.
Analytical Characterization: Expected Spectral Data
The following are predicted spectral data based on the structure of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. These predictions can guide the characterization of the synthesized compound.
1H NMR (Proton Nuclear Magnetic Resonance):
-
Singlet (~5.0-5.5 ppm): This signal would correspond to the two protons of the methylene group (-CH₂-) situated between the triazole ring and the carbonyl group. The significant downfield shift is due to the deshielding effect of the adjacent electron-withdrawing triazole ring and carbonyl group.
-
Singlet (~2.3-2.5 ppm): This signal would correspond to the three protons of the methyl group (-CH₃) of the acetone moiety.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (~200-205 ppm): The ketone carbonyl carbon.
-
Triazole Carbons (~145-155 ppm): Two signals for the two carbon atoms in the dichlorotriazole ring.
-
Methylene Carbon (~55-60 ppm): The carbon of the -CH₂- group.
-
Methyl Carbon (~25-30 ppm): The carbon of the -CH₃ group.
IR (Infrared) Spectroscopy:
-
~1720-1740 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the ketone.
-
~1500-1600 cm⁻¹: C=N stretching vibrations within the triazole ring.
-
~1000-1200 cm⁻¹: C-N stretching vibrations.
-
~700-800 cm⁻¹: C-Cl stretching vibrations.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): A cluster of peaks around m/z = 193, 195, and 197, corresponding to the isotopic distribution of the two chlorine atoms. The most abundant peak would likely be at m/z = 193.
-
Major Fragmentation Peaks: Fragmentation would likely involve the loss of the acetyl group (-COCH₃) or cleavage of the methylene-triazole bond.
Potential Applications in Drug Development and Research
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] The presence of the dichloro substitution on the triazole ring and the reactive ketone functionality in 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone make it an attractive building block for the synthesis of novel bioactive molecules.
Potential Research Directions:
-
Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives. The title compound could serve as a precursor for new antifungal candidates.
-
Anticancer Agents: The triazole nucleus is present in several anticancer drugs. The reactivity of the ketone group allows for the introduction of various pharmacophores to explore potential anticancer activity.
-
Enzyme Inhibitors: The electron-deficient nature of the triazole ring and the potential for the ketone to interact with active site residues make this compound a candidate for screening against various enzymes.
-
Chemical Probe Development: The reactive ketone handle can be used to attach fluorescent tags or biotin, enabling the development of chemical probes to study biological pathways.
Potential applications of the topic compound.
Safety and Handling
Specific safety data for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is not available. However, based on the reactivity of its precursors, such as 1,3-dichloroacetone, and general principles of handling halogenated and nitrogen-containing heterocyclic compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone represents a molecule of significant interest for chemical and pharmaceutical research. While experimental data remains scarce, this in-depth guide provides a solid foundation based on inferred knowledge and predictive science. The proposed synthetic route is straightforward and utilizes readily available starting materials. The predicted physicochemical and spectral data offer a valuable starting point for its synthesis and characterization. The true potential of this compound lies in its utility as a versatile building block for the creation of novel molecules with a wide range of potential biological activities. It is our hope that this guide will stimulate further research into this promising, yet unexplored, chemical entity.
References
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 18, 2026, from [Link]
-
PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved January 18, 2026, from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 18, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 18, 2026, from [Link]
-
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved January 18, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved January 18, 2026, from [Link]
-
NMRium. (n.d.). Predict. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 18, 2026, from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 18, 2026, from [Link]
-
Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved January 18, 2026, from [Link]
-
Riddhi Pharma. (n.d.). 1,3 Di-chloro Acetone at Best Price in Ankleshwar. Retrieved January 18, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved January 18, 2026, from [Link]
- ChemBridge. (n.d.). 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
-
Barcelona Fine Chemicals. (n.d.). 1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetone. Retrieved January 18, 2026, from [Link]
-
ChemSynthesis. (n.d.). 1-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetone. Retrieved January 18, 2026, from [Link]
-
PubMed Central (PMC). (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved January 18, 2026, from [Link]
-
Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Triazole Derivatives and Their Biological Activity - A Review. Retrieved January 18, 2026, from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. You are being redirected... [hit2lead.com]
- 5. 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone | CymitQuimica [cymitquimica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
A Technical Guide to the Preliminary Biological Screening of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. As drug discovery pipelines require rigorous early-stage assessment, this document outlines a strategic, multi-tiered approach, beginning with computational analysis and progressing through essential in vitro assays. The methodologies detailed herein are designed to efficiently characterize the compound's cytotoxic profile, antimicrobial potential, and likely mechanisms of action, thereby providing a solid foundation for further development.
Introduction: The Rationale for Screening a Dichloro-Substituted Triazole Acetone Derivative
The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically significant therapeutic agents.[1] Triazole derivatives are particularly renowned for their antifungal properties, which they exert through the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungal cell membranes.[2][3][4] The disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.[2][5] The presence of halogen substituents, such as chlorine, on the triazole ring can significantly influence the compound's biological activity, often enhancing its efficacy. Therefore, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone represents a promising candidate for investigation as a potential antimicrobial agent.
This guide will delineate a logical and efficient workflow for the preliminary biological screening of this compound, commencing with in silico predictions to assess its drug-like properties, followed by foundational in vitro assays to determine its cytotoxicity and antimicrobial spectrum.
Tier 1: In Silico Profiling - Predicting "Drug-Likeness"
Before embarking on resource-intensive in vitro studies, a computational assessment of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is an indispensable first step.[6][7] This initial screen helps to predict the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and its adherence to established principles of "drug-likeness," such as Lipinski's Rule of Five.[8][9]
Lipinski's Rule of Five
Lipinski's Rule of Five is a set of guidelines used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.[10][11] The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
-
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[11]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[11]
-
A molecular mass of less than 500 daltons.[11]
-
An octanol-water partition coefficient (log P) that does not exceed 5.[11]
A variety of computational tools and software can be used to calculate these parameters for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
ADMET Prediction
In silico ADMET prediction models use computational algorithms to forecast a compound's behavior within a biological system.[6][12] These predictions can provide early warnings of potential liabilities, such as poor absorption, rapid metabolism, or toxicity, which can guide further experimental design.[13]
Table 1: Predicted Physicochemical and ADMET Properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | Calculated Value | Yes/No |
| Hydrogen Bond Donors | Calculated Value | Yes/No |
| Hydrogen Bond Acceptors | Calculated Value | Yes/No |
| LogP | Calculated Value | Yes/No |
| Predicted ADMET Property | Prediction | Interpretation |
| Aqueous Solubility | Low/Moderate/High | Influences bioavailability. |
| Blood-Brain Barrier Permeability | Yes/No | Important for CNS-acting drugs. |
| Cytochrome P450 Inhibition | Yes/No | Potential for drug-drug interactions. |
| hERG Inhibition | Yes/No | Indicator of potential cardiotoxicity. |
| Ames Mutagenicity | Yes/No | Predicts potential for carcinogenicity. |
Note: The values in this table are placeholders and would be populated using appropriate in silico prediction software.
Tier 2: In Vitro Cytotoxicity Assessment
A fundamental step in the preliminary screening of any potential therapeutic agent is to determine its toxicity towards mammalian cells.[14][15] This provides an initial therapeutic window and helps to identify concentrations that are suitable for subsequent antimicrobial assays.
Experimental Workflow: Cytotoxicity Screening
The following workflow outlines a standard approach for assessing the cytotoxicity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone using two common and complementary assays: the MTT assay for cell viability and the LDH assay for membrane integrity.[14]
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Detailed Protocol: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[14][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.
Tier 3: Antimicrobial Screening
Based on the established biological activities of triazole compounds, a primary focus of the screening process should be to evaluate the antimicrobial properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.[17][18]
Experimental Workflow: Antimicrobial Susceptibility Testing
A standard approach for determining the antimicrobial activity of a novel compound is through broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. kwon.engr.tamu.edu [kwon.engr.tamu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological activities of novel triazole compounds containing 1,3-dioxolane rings - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro antifungal activity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
An In-Depth Technical Guide to the In-Vitro Antifungal Activity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Abstract
The persistent rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent discovery and development of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone in antifungal therapy, forming the core structure of highly successful drugs like fluconazole and itraconazole.[3][4] These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] This guide presents a comprehensive framework for the synthesis and in-vitro evaluation of a novel candidate compound, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. We provide detailed, validated protocols for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of clinically relevant fungal pathogens. Furthermore, we outline the putative mechanism of action based on its structural class and propose a logical workflow for its initial characterization as a potential antifungal lead compound.
Introduction: The Rationale for Novel Triazole Antifungals
Invasive fungal infections represent a significant and growing threat to global health, particularly affecting immunocompromised patient populations.[2] The limited arsenal of antifungal drugs and the increasing prevalence of resistance to existing therapies, including first-line azoles, create a critical need for new therapeutic options.[1][2] The 1,2,4-triazole class of compounds has proven to be a pharmacologically significant and highly fruitful area for antifungal drug development.[1][4] Their targeted mechanism, inhibiting the biosynthesis of ergosterol, provides a degree of selective toxicity against fungal cells.[6]
The subject of this guide, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone (CAS 625401-77-6), is a novel, under-investigated molecule containing the characteristic triazole ring linked to a dichlorinated aromatic system. The presence of dichloro-phenyl moieties is a common feature in potent antifungal triazoles, suggesting this compound warrants a thorough investigation of its antifungal potential. This document serves as a technical whitepaper for researchers, providing the necessary experimental framework to conduct a rigorous in-vitro evaluation.
Synthesis and Characterization of the Target Compound
A robust and reproducible synthesis is the foundational step for any new chemical entity evaluation. Based on established methods for N-alkylation of triazole heterocycles, a plausible and efficient synthesis route for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is proposed.[7]
Proposed Synthesis Pathway
The synthesis involves the nucleophilic substitution reaction between 3,5-dichloro-1H-1,2,4-triazole and chloroacetone. The triazole nitrogen acts as the nucleophile, displacing the chlorine atom on the acetone backbone. The reaction is typically performed in a polar aprotic solvent with a mild base to deprotonate the triazole, enhancing its nucleophilicity.
-
Reactants: 3,5-dichloro-1H-1,2,4-triazole, Chloroacetone
-
Solvent: Acetone
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Reaction: Nucleophilic substitution
Step-by-Step Synthesis Protocol
-
To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 molar equivalent) in 50 mL of anhydrous acetone, add anhydrous potassium carbonate (1.1 molar equivalents).
-
Heat the mixture to reflux for 15 minutes to ensure deprotonation of the triazole.
-
Add a solution of chloroacetone (1.0 molar equivalent) in 20 mL of anhydrous acetone dropwise to the refluxing mixture.
-
Maintain the reaction at reflux for 6-8 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃).
-
Wash the filter cake with fresh acetone to recover any residual product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to obtain pure 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In-Vitro Antifungal Susceptibility Testing
The core of the evaluation lies in determining the compound's ability to inhibit or kill fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that ensure reproducibility and comparability of data.[8][9]
Materials and Reagents
-
Fungal Strains: A panel of clinically relevant fungi should be used.[2][3]
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Fluconazole-resistant Candida strain (for comparative analysis)[10]
-
-
Culture Media:
-
Test Compound: 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, dissolved in Dimethyl Sulfoxide (DMSO).
-
Control Antifungals: Fluconazole and/or Itraconazole.
-
Equipment: 96-well microtiter plates, multichannel pipettors, incubator, spectrophotometer (plate reader).
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Caption: Workflow for MIC Determination.
Step-by-Step Protocol for MIC Determination
-
Inoculum Preparation: Culture the fungal strains on SDA plates. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration.[10]
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Prepare control drugs (Fluconazole, Itraconazole) in the same manner.
-
Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the test plate.
-
Compound Addition: Transfer 100 µL from the compound dilution plate to the corresponding wells of the inoculated test plate. The final volume in each well will be 200 µL.
-
Controls: Include a growth control well (100 µL inoculum + 100 µL drug-free medium) and a sterility control well (200 µL of medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24 hours for Candida and Cryptococcus, and up to 48 hours for Aspergillus.[11]
-
Reading the MIC: The MIC endpoint is determined as the lowest concentration of the compound that causes a significant reduction in growth (e.g., 50% for azoles against yeasts) compared to the growth control. This can be assessed visually or by reading the optical density.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum. It is a crucial parameter for distinguishing fungistatic (growth-inhibiting) from fungicidal (killing) activity.
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a fresh SDA plate.
-
Incubation: Incubate the SDA plate at 35°C for 24-48 hours.
-
Reading the MFC: The MFC is the lowest compound concentration from which no colonies grow on the subculture plate.
Data Presentation and Interpretation
Quantitative data from susceptibility testing should be summarized in a clear, tabular format for easy comparison across different fungal species and against standard control drugs.
Table 1: Hypothetical In-Vitro Antifungal Activity Data (MIC in µg/mL)
| Fungal Strain | 1-(3,5-Dichloro-1H...)-acetone | Fluconazole | Itraconazole |
| C. albicans ATCC 90028 | 2 | 1 | 0.25 |
| C. neoformans ATCC 208821 | 4 | 8 | 0.5 |
| A. fumigatus ATCC 204305 | 16 | >64 | 1 |
| C. albicans (Flu-Resistant) | 4 | 128 | 0.5 |
Table 2: Hypothetical Fungistatic vs. Fungicidal Activity (MFC in µg/mL)
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans ATCC 90028 | 2 | 8 | 4 | Fungistatic |
| C. neoformans ATCC 208821 | 4 | >128 | >32 | Fungistatic |
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.
Putative Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The 1,2,4-triazole core is a well-established pharmacophore that targets lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][5] The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, competitively inhibiting the enzyme. This blockade leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane.[3]
Caption: Inhibition of Fungal Ergosterol Biosynthesis.
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded methodology for the initial in-vitro antifungal evaluation of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. The described protocols for synthesis, MIC, and MFC determination are based on internationally recognized standards, ensuring the generation of reliable and comparable data. The structural features of the compound strongly suggest a mechanism of action consistent with other triazole antifungals via the inhibition of CYP51.
Should initial screening reveal promising activity (i.e., low MIC values against a broad spectrum of fungi), subsequent studies are warranted. These include:
-
Screening against a wider panel of clinical isolates, including those with known resistance profiles.
-
In-vitro cytotoxicity assays using mammalian cell lines to determine a preliminary therapeutic index.
-
Time-kill curve studies to further characterize fungistatic versus fungicidal dynamics.
-
In-vivo efficacy studies in an appropriate animal model of fungal infection.[10]
By following this structured approach, researchers can effectively characterize the antifungal potential of this novel compound and determine its viability for further development in the fight against invasive fungal diseases.
References
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). National Institutes of Health (NIH).
- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023, August 8). Taylor & Francis Online.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central.
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (n.d.). National Institutes of Health (NIH).
- Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.). PubMed.
- Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023, August 8). Taylor & Francis Online.
- Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012, May 1). Bentham Science.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022, May 24). MDPI.
- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, April 1). American Society for Microbiology.
- Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central.
- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central.
- Current status of antifungal susceptibility testing methods. (n.d.). Medical Mycology.
- A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health (NIH).
- Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.). Google Patents.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for the Recrystallization of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Abstract
This document provides a comprehensive technical guide for the purification of 1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone via recrystallization. Recognizing the limited direct literature on this specific molecule, this guide synthesizes foundational chemical principles with established methodologies for analogous triazole and ketone-containing compounds. We present systematic protocols for solvent selection and two primary recrystallization techniques: single-solvent and mixed-solvent (antisolvent) methods. The underlying rationale for each procedural step is detailed to empower researchers in drug discovery and chemical synthesis to optimize purification, enhance yield, and ensure the high crystalline purity required for downstream applications.
Introduction and Scientific Principles
1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone is a polyfunctional heterocyclic compound. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal and anticancer agents.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as impurities can affect biological activity, toxicity, and final product stability.
Recrystallization is a cornerstone purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[3] The fundamental principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice preferentially incorporates molecules of the target compound, excluding impurity molecules, which remain in the cooled solution (the mother liquor).[3][4] The success of this technique is critically dependent on the judicious selection of the recrystallization solvent.
Compound-Specific Considerations and Solvent Selection Strategy
The molecular structure of 1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone—featuring a polar triazole ring, a polar ketone group, and a less polar dichloro-substituted moiety—suggests a compound of intermediate polarity. This structural duality is key to formulating a solvent selection strategy. The principle of "like dissolves like" provides a starting point; solvents with similar polarity to the solute are likely to be effective.[5]
A systematic screening of solvents across a polarity spectrum is the most effective approach. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature to ensure high recovery.[5]
Workflow for Solvent System Selection
Caption: Solvent screening workflow for recrystallization.
Recommended Solvents for Screening
The following table summarizes properties of solvents recommended for screening. The selection covers a range of polarities and functional groups relevant to the target molecule.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Rationale & Potential Use |
| Heptane / Hexane | 98 / 69 | 1.9 / 1.9 | Non-polar. Unlikely to be a primary solvent but excellent potential as an antisolvent. A similar triazolyl-ketone was purified from hexane.[6] |
| Toluene | 111 | 2.4 | Non-polar aromatic. May dissolve the dichloro-substituted portion of the molecule. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. A versatile and common recrystallization solvent.[7] |
| Acetone | 56 | 21.0 | Polar aprotic. Often a good solvent for ketones.[8] May exhibit high solubility, potentially requiring an antisolvent. |
| Isopropanol (IPA) | 82 | 19.9 | Polar protic. Commonly used for purifying nitrogen-containing heterocycles.[9] |
| Ethanol | 78 | 24.6 | Polar protic. Similar to IPA, good general-purpose solvent. |
| Methanol | 65 | 32.7 | High polarity protic. May be too polar, but worth screening.[9] |
| Water | 100 | 80.1 | High polarity protic. Compound is expected to be insoluble; a prime candidate for an antisolvent.[10] |
| Data sourced from Sigma-Aldrich and other chemical suppliers.[7] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. 1,3-dichloroacetone, a potential precursor, is toxic and a lachrymator.[11] Assume the target compound has similar hazards until proven otherwise.
Protocol A: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified.
-
Dissolution: Place the crude 1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume). Add a magnetic stir bar.
-
Add a small portion of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a stirrer hotplate to the solvent's boiling point. Add the solvent in small portions (pipette or dropping funnel) until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes product recovery.[4]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[12]
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.[5] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product remaining in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystals without re-dissolving a significant amount of the product.[12]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol B: Mixed-Solvent (Antisolvent) Recrystallization
This method is ideal when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (the one in which it is highly soluble) at near room temperature or with gentle warming.
-
Antisolvent Addition: While stirring, add the "bad" solvent (antisolvent, in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation has been reached.[4]
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again. This ensures the solution is saturated at that temperature but not yet precipitating.
-
Crystallization: If crystals do not form immediately, scratch the inside of the flask with a glass rod just below the surface of the solution or add a tiny "seed" crystal of the pure compound. This provides a nucleation site for crystal growth.[12]
-
Cooling & Isolation: Allow the solution to stand and cool as described in Protocol A (Steps 5-9) to maximize crystal formation and recovery.
Troubleshooting Common Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This often occurs if the solution becomes supersaturated at a temperature above the compound's melting point.[12]
-
Solution: Re-heat the solution to dissolve the oil, add more of the "good" solvent (or the primary solvent in Protocol A), and allow it to cool again from a more dilute state.
-
-
No Crystal Formation: The solution remains clear even after cooling in an ice bath.
-
Solution: The solution may not be sufficiently saturated. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the flask or adding a seed crystal.[12] In extreme cases, storing the solution in a refrigerator for an extended period may be necessary.
-
-
Low Recovery: The yield of pure crystals is small.
-
Solution: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used and that the washing solvent is ice-cold. The mother liquor can also be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals, which may be of slightly lower purity.
-
Characterization and Purity Assessment
After recrystallization and drying, the purity of 1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone should be confirmed using standard analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Chromatography (TLC, HPLC): A pure compound should appear as a single spot on a TLC plate or a single peak in an HPLC chromatogram under appropriate conditions.
-
Spectroscopy (¹H NMR, ¹³C NMR): Spectroscopic analysis can confirm the chemical structure and identify the presence of any remaining solvent or impurities.
References
- Google Patents. (n.d.). Purification of triazoles. (Patent No. US4269987A).
-
Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. From Introduction to Organic Laboratory Techniques: A Small Scale Approach.
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines. Retrieved from [Link]
-
Naik, N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-Dichloroacetone. Retrieved from [Link]
- Chanda, S., et al. (2010).
-
National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (Patent No. MD4505C1).
- Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
-
Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole, 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-. Retrieved from [Link]
- Riddhi Pharma. (n.d.). 1,3 Dichloro Acetone MSDS.
- Google Patents. (n.d.). Regioselective synthesis of letrozole. (Patent No. WO2010146391A1).
-
University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. rubingroup.org [rubingroup.org]
- 6. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]
- 10. 1H-1,2,4-Triazole, 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]- (CAS 112281-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 1,3 Dichloro Acetone - Riddhi Pharma [riddhipharmaindia.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Analytical HPLC method for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Introduction
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a heterocyclic compound featuring a dichlorinated triazole ring linked to an acetone moiety. As with many triazole derivatives, this molecule holds potential significance as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly antifungal agents, or as a novel API itself.[1] The presence of reactive functional groups necessitates a robust, accurate, and precise analytical method to quantify the compound, monitor its purity, and assess its stability under various stress conditions.
This application note presents a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. The methodology is designed to be stability-indicating and is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Principle of the Method
The chromatographic separation is based on the principle of reversed-phase chromatography. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase consisting of a mixture of acetonitrile and water. The analyte, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention time will be governed by its affinity for the C18 column, which can be modulated by adjusting the organic modifier (acetonitrile) concentration in the mobile phase.[4] Detection is achieved using a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the analyte to ensure optimal sensitivity.
Materials and Equipment
| Category | Item | Specifications |
| Standards & Reagents | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | Reference Standard (≥99.5% purity) |
| Acetonitrile (ACN) | HPLC Grade or higher | |
| Water | HPLC Grade, purified (e.g., Milli-Q) | |
| Methanol | HPLC Grade | |
| Phosphoric Acid | Analytical Grade | |
| Instrumentation | HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Waters Symmetry) | |
| Data Acquisition | Chromatography Data System (CDS), e.g., OpenLab, Empower | |
| Glassware & Consumables | Volumetric Flasks | Class A (10, 25, 50, 100 mL) |
| Pipettes | Calibrated micropipettes | |
| Syringe Filters | 0.45 µm, PTFE or Nylon | |
| HPLC Vials | 2 mL, amber, with caps and septa | |
| Analytical Balance | Readable to 0.01 mg | |
| pH Meter | Calibrated | |
| Sonicator | For degassing mobile phase |
Proposed Chromatographic Conditions
The selection of these starting conditions is based on typical methods for analyzing triazole compounds.[1][5] A C18 column provides excellent retention for moderately polar compounds. The acetonitrile/water mobile phase is a versatile standard for RP-HPLC, and the isocratic elution simplifies the method. A slightly acidic pH (adjusted with phosphoric acid) is often used to ensure the consistent protonation state of analytes and to sharpen peaks. The detection wavelength should be determined by scanning the UV spectrum of the analyte in the mobile phase to find its λmax.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining small to medium-sized moderately polar organic molecules. |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides a good starting polarity for elution of triazole derivatives.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and improving peak shape. |
| Detection Wavelength | 260 nm (or determined λmax) | Many triazole compounds exhibit strong absorbance in this region.[1] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Experimental Protocols
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine them in a suitable glass reservoir.
-
Mix thoroughly and degas for 15 minutes using a sonicator or vacuum filtration.
Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
Working Standard Solution Preparation (10 µg/mL)
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
System suitability testing is a critical requirement to ensure that the chromatographic system is adequate for the intended analysis on any given day.[6][7] The parameters are based on USP and ICH guidelines.[3][6]
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Working Standard Solution (10 µg/mL) six times.
-
Evaluate the system suitability parameters against the acceptance criteria listed in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Precision (%RSD) | ≤ 2.0% for peak areas from six replicate injections.[6] | Ensures the repeatability and precision of the system.[8] |
| Tailing Factor (T) | ≤ 2.0[6] | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column for the analyte separation. |
Analytical Procedure Workflow
The overall process from sample preparation to final result is outlined below.
Caption: Workflow for the HPLC analysis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
Method Validation Protocol (ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[9][10] The following parameters must be evaluated according to ICH guidelines.[2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Perform forced degradation studies by exposing the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The main peak should be free from co-eluting peaks from degradation products, as determined by peak purity analysis using a DAD.
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[11]
-
Protocol: The range is confirmed by the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The specified range must meet the requirements for the other validation parameters.
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo matrix or blank solution with a known amount of the analyte.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard concentration (10 µg/mL) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0% for both repeatability and intermediate precision.[2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
-
Protocol: Determine based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 × (Standard Deviation of the Response / Slope)
-
LOQ ≈ 10 × (Standard Deviation of the Response / Slope)
-
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow Rate (±0.1 mL/min)
-
Column Temperature (±2 °C)
-
Mobile Phase Composition (e.g., ACN ±2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Caption: Key parameters for HPLC method validation as per ICH Q2(R2) guidelines.
References
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
- System suitability parameters of HPLC | Resolution | retention time | Tailing. YouTube.
- System Suitability in HPLC Analysis. Pharmaguideline.
- A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health (NIH).
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET.
- System suitability in HPLC Analysis. Pharmaceutical Updates.
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
- Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed.
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Link to full text.
- Steps for HPLC Method Validation. Pharmaguideline.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Antifungal Susceptibility Testing of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global public health. Triazole compounds are a critical class of antifungal agents, but their efficacy is threatened by the emergence of resistant strains. This necessitates the development and rigorous evaluation of novel triazole derivatives, such as 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
These application notes provide a comprehensive, in-depth guide for determining the in vitro antifungal activity of this novel triazole compound. The protocols are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data crucial for preclinical drug development.[1][2][3][4][5]
Principle of the Method: Broth Microdilution
The cornerstone of antifungal susceptibility testing is the broth microdilution assay.[1][6][7] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9] The assay involves exposing a standardized fungal inoculum to serial twofold dilutions of the test compound in a 96-well microtiter plate.[7][8][9] The MIC value is a critical parameter for assessing the potency of a new antifungal agent.
Scientific Background: Mechanism of Action of Triazole Antifungals
Triazole antifungals function by disrupting the integrity of the fungal cell membrane.[10][11] They specifically target and inhibit a crucial fungal enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[11][12][13][14] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol.[11][12] This inhibition leads to two detrimental effects for the fungus:
-
Depletion of ergosterol: This compromises the structural integrity and function of the cell membrane.
-
Accumulation of toxic sterol intermediates: The buildup of 14α-methylated sterols further disrupts the membrane and can be cytotoxic.[13][14]
This targeted mechanism of action provides the basis for the selective toxicity of triazole antifungals against fungal cells.
Detailed Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the CLSI M27 guidelines for yeasts and can be modified for molds based on CLSI M38.[1][2][3][15]
Materials and Reagents
-
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[15][16][17][18]
-
RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0.[19][20]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Sterile 0.85% saline
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer
-
Hemocytometer
-
Humidified incubator (35°C)
Step-by-Step Methodology
1. Preparation of the Antifungal Stock Solution
-
Rationale: A high-concentration stock solution is prepared in a solvent that will not interfere with fungal growth at its final concentration in the assay. DMSO is a common choice for dissolving hydrophobic compounds.
-
Procedure:
-
Accurately weigh the powdered 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
-
Dissolve in 100% DMSO to create a stock solution of 1280 µg/mL.
-
Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Fungal Inoculum Preparation
-
Rationale: A standardized inoculum is critical for the reproducibility of the assay. The 0.5 McFarland standard provides a reference for cell density, which is then further diluted to achieve the target final inoculum concentration.
-
Procedure for Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.[9]
-
Harvest several distinct colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[9]
-
Create a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium. This will result in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
3. Preparation of the Assay Plate
-
Rationale: A twofold serial dilution series is created to test a wide range of compound concentrations. This allows for the precise determination of the MIC.
-
Procedure:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the stock compound by adding a calculated amount to RPMI-1640 to achieve a concentration of 128 µg/mL (this will be 2x the highest final concentration).
-
Add 200 µL of this 128 µg/mL solution to well 12.
-
Perform a twofold serial dilution by transferring 100 µL from well 12 to well 11. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 11 down to well 2. After mixing in well 2, discard the final 100 µL.
-
Well 1 will serve as the growth control (no drug), and an additional well should be reserved as a sterility control (medium only).
-
4. Inoculation and Incubation
-
Rationale: The prepared fungal inoculum is added to the wells containing the serially diluted compound. Incubation under controlled temperature and humidity allows for fungal growth.
-
Procedure:
-
Add 100 µL of the working fungal inoculum to wells 1 through 11. This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final desired range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate at 35°C for 24-48 hours. The incubation time should be consistent across experiments.
-
5. Determination of the Minimum Inhibitory Concentration (MIC)
-
Rationale: The MIC is determined by observing the lowest concentration of the compound that inhibits visible fungal growth. For azoles, this is often a significant reduction in growth rather than complete inhibition.
-
Procedure:
-
Following incubation, examine the plate visually. A small, circular button of growth will be visible at the bottom of the wells where the fungus has grown.
-
The MIC is the lowest concentration of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control in well 1.[8]
-
The QC strains must yield MICs within their established ranges for the assay to be considered valid.[16][21]
-
Workflow Diagram
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. scribd.com [scribd.com]
- 5. EUCAST: Fungi (AFST) [eucast.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 15. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 17. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. RPMI 1640 Agar w/ MOPS & 2% Glucose w/o Sodium bicarbonate (Twin Pack) [himedialabs.com]
- 21. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes: 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dichlorotriazole Ketone Building Block
The 1,2,4-triazole moiety is a cornerstone pharmacophore in modern medicine, most notably in the development of azole antifungal agents.[1][2] Compounds containing this heterocycle, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The strategic introduction of this triazole unit into a target molecule is therefore a key consideration in the synthesis of new antifungal candidates.
1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone (CAS 625401-77-6) is a highly functionalized chemical intermediate designed for this purpose.[5][6] It offers two key strategic advantages:
-
A Pre-installed, Electron-Deficient Triazole Core: The two chlorine atoms on the triazole ring significantly modulate the electronic properties of the heterocycle, potentially influencing binding affinity with the target enzyme and altering the metabolic stability of the final compound.
-
A Versatile Ketone Handle: The acetone moiety provides a reactive site for a wide range of chemical transformations, allowing for the facile introduction of diverse side chains and the construction of complex molecular architectures. Most importantly, it serves as a prochiral center for the stereocontrolled synthesis of the secondary alcohol, a common structural motif in potent azole antifungals.[7]
These application notes provide a technical guide to the synthesis and principal applications of this intermediate, with detailed protocols for its transformation into advanced scaffolds relevant to drug discovery.
Physicochemical Properties and Safety Data
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 625401-77-6 | [5] |
| Molecular Formula | C₅H₅Cl₂N₃O | [5] |
| Molecular Weight | 194.02 g/mol | [5] |
| Appearance | White powder | [8] |
| Purity | ≥95.0% | [8] |
| MDL Number | MFCD03061431 | [6] |
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is not widely available, its structure suggests that precautions for handling halogenated ketones and nitrogen heterocycles should be strictly followed. The synthesis of this intermediate involves precursors that require careful handling.
-
1,3-Dichloroacetone (Precursor): This compound is highly toxic and corrosive. It is fatal if swallowed or inhaled and causes severe skin burns and eye damage. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
3,5-dichloro-1H-1,2,4-triazole (Precursor): This compound is a heterocyclic amine derivative and should be handled as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.
-
The Intermediate: As a dichlorinated triazole derivative, the title compound should be treated as toxic and irritant. Avoid creating dust. Use in a well-ventilated area, preferably a fume hood.
General Handling:
-
Wear appropriate PPE at all times.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Protocol 1: Synthesis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
The most direct and reliable method for synthesizing the title intermediate is the N-alkylation of 3,5-dichloro-1H-1,2,4-triazole with a suitable three-carbon electrophile, such as chloroacetone. This reaction is a standard procedure for forming N-substituted azoles.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for deprotonating the triazole N-H proton, rendering the nitrogen nucleophilic. It is easily removed by filtration after the reaction.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile. Its boiling point is convenient for reflux conditions.
-
Electrophile (Chloroacetone): Chloroacetone is a commercially available and highly reactive alkylating agent, ideal for introducing the acetonyl group.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (approx. 10 mL per gram of triazole).
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed.
-
Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone.
| Parameter | Recommended Condition | Expected Outcome |
| Temperature | 82°C (Reflux in MeCN) | Complete reaction in 4-6 hours |
| Stoichiometry | 1.5 eq K₂CO₃, 1.1 eq Chloroacetone | Drives reaction to completion |
| Purification | Recrystallization/Chromatography | Purity >95% |
| Yield | 75-85% |
Core Application: A Platform for Azole Antifungal Scaffolds
The primary utility of this intermediate is as a precursor to chiral secondary alcohols, which are key structural components of many advanced azole antifungals. The following protocols outline a validated workflow from the ketone to a versatile downstream intermediate.
Protocol 2: Asymmetric Reduction of the Ketone to a Chiral Alcohol
Creating a specific stereoisomer is crucial for biological activity. Enantioselective reduction of the prochiral ketone is the most efficient method to establish the required stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a reliable and highly selective method for this transformation.[9]
Causality Behind Experimental Choices:
-
(R)-CBS Catalyst: This oxazaborolidine catalyst creates a chiral environment around the ketone, forcing the reducing agent to attack from a specific face, thereby generating an excess of one enantiomer of the alcohol.
-
Borane (BH₃·THF): This is the stoichiometric reducing agent. It coordinates to the CBS catalyst in a predictable manner, leading to the highly organized, six-membered ring transition state responsible for the enantioselectivity.[10]
-
Low Temperature (-20°C to 0°C): Lower temperatures enhance the enantioselectivity of the reaction by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the desired product.
Step-by-Step Methodology:
-
Dry a round-bottom flask under vacuum or with a heat gun and allow it to cool under a nitrogen or argon atmosphere.
-
Add a solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 eq, 1 M in THF) to the catalyst solution and stir for 10 minutes at 0°C.
-
In a separate flask, dissolve 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow, careful addition of methanol (MeOH) at 0°C until gas evolution ceases.
-
Warm the mixture to room temperature and remove the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude chiral alcohol. Purify by column chromatography if necessary. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.
Protocol 3: Activation of the Chiral Alcohol
The hydroxyl group is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into an activated form, such as a mesylate.
Step-by-Step Methodology:
-
Dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A white precipitate (Et₃N·HCl) will form.
-
Stir the reaction at 0°C for 1-2 hours. Monitor by TLC until the starting alcohol is consumed.
-
Quench the reaction with cold water. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification due to potential instability.
Protocol 4: Nucleophilic Substitution with a Phenolic Side Chain
This final step constructs the core of a complex azole antifungal by coupling the activated intermediate with a desired side chain, for example, a substituted phenol.
Step-by-Step Methodology:
-
To a solution of the desired substituted phenol (e.g., 2,4-difluorophenol, 1.2 eq) in dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Stir until gas evolution ceases, indicating the formation of the sodium phenoxide.
-
Add a solution of the mesylate intermediate (from Protocol 3, 1.0 eq) in a small amount of DMF to the phenoxide solution.
-
Warm the reaction mixture to 60-80°C and stir for 4-8 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature and quench by pouring it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final advanced antifungal scaffold.
Mechanism of Action: Why Triazoles Work
The rationale for synthesizing these complex molecules lies in their ability to disrupt fungal viability. Azole antifungals are potent and selective inhibitors of fungal CYP51. The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of the enzyme, while the various side chains provide additional binding interactions, ensuring high affinity and specificity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protocol 1: Low yield of N-alkylation | Incomplete deprotonation of triazole. Inactive chloroacetone. Insufficient reaction time/temperature. | Use freshly opened chloroacetone. Ensure K₂CO₃ is dry and finely powdered. Increase reflux time and monitor carefully by TLC. |
| Protocol 2: Low enantioselectivity (e.e.) | Presence of water in the reaction. Reaction temperature too high. Impure CBS catalyst or borane. | Use anhydrous solvents and reagents. Maintain strict temperature control. Use fresh, high-quality reagents. |
| Protocol 3: Incomplete mesylation | Impure alcohol. Deactivated MsCl. Insufficient base. | Purify the alcohol before use. Use fresh MsCl. Ensure Et₃N is dry and added in sufficient quantity. |
| Protocol 4: No substitution product formed | Mesylate decomposed before use. Incomplete formation of the nucleophile (phenoxide). Steric hindrance. | Use the mesylate immediately after preparation. Ensure the base is active and the phenol is fully deprotonated. Increase reaction temperature or time. |
Conclusion
1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone is a strategically designed intermediate that provides a streamlined entry into the synthesis of novel azole-based bioactive compounds. The protocols outlined here demonstrate its utility in a synthetic workflow targeting advanced antifungal scaffolds. The combination of a pre-functionalized, electron-deficient triazole ring and a versatile ketone handle allows for the rapid generation of diverse chemical entities, making it a valuable tool for medicinal chemists and drug development professionals.
References
-
. Molecules, 2022.
-
. International Journal of Organic Chemistry, 2022.
-
. RSC Medicinal Chemistry, 2024.
-
. International Journal of Current Science and Technology, 2021.
-
. Journal of Medicinal Chemistry, 1998.
-
. AA Blocks.
-
. Molecules, 2022.
-
. ResearchGate, 2018.
-
. Molecules, 2021.
-
. Angewandte Chemie International Edition, 2011.
-
. BLDpharm.
-
. Hit2Lead.
-
. CymitQuimica.
-
. Wikipedia.
-
. Sigma-Aldrich.
-
. Journal of Industrial Microbiology & Biotechnology, 2008.
-
. Journal of Sustainable Materials Processing and Management, 2023.
-
. BenchChem.
-
. Frontiers in Chemistry, 2022.
-
. Molecules, 2021.
-
. Molecules, 2022.
-
. Molecules, 2022.
-
. Journal of Heterocyclic Chemistry, 2022.
-
. YouTube, 2015.
-
. US EPA.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review | Semantic Scholar [semanticscholar.org]
- 5. aablocks.com [aablocks.com]
- 6. You are being redirected... [hit2lead.com]
- 7. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone | CymitQuimica [cymitquimica.com]
- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Application Notes & Protocols for Efficacy Testing of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Introduction: The Scientific Rationale for Investigating 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal agents.[1] These compounds, such as fluconazole and itraconazole, function by inhibiting the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to the accumulation of toxic sterols, compromising membrane integrity and ultimately inhibiting fungal growth.[3]
The compound 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, hereafter referred to as "the compound," incorporates the key pharmacophoric features of a 1,2,4-triazole ring and halogen substitutions, which are known to influence antifungal activity. The dichlorophenyl group, in particular, is a common moiety in potent antifungal triazoles.[4] Therefore, a logical starting point for the evaluation of this novel chemical entity is to assess its potential as an antifungal agent.
This document provides a comprehensive experimental framework for the systematic evaluation of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, from initial in vitro screening to mechanistic and initial safety profiling. The protocols are designed to be robust and self-validating, providing researchers in drug development with a clear pathway to assess the compound's therapeutic potential.
Experimental Workflow: A Phased Approach to Efficacy Testing
A tiered approach is recommended for the efficient and logical evaluation of the compound. This workflow ensures that resources are allocated appropriately, with go/no-go decisions made at the end of each phase.
Caption: Phased experimental workflow for evaluating the efficacy of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
Phase 1: In Vitro Antifungal Activity Screening
The primary objective of this phase is to determine if the compound possesses intrinsic antifungal activity against a panel of clinically relevant fungal pathogens.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculum Preparation: Culture the fungal strains and prepare a standardized inoculum as per CLSI or EUCAST guidelines.[2][6]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation:
Table 1: Illustrative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | Strain | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone MIC | Fluconazole MIC |
| Candida albicans | ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata | ATCC 90030 | 1 | 16 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | >64 |
| Cryptococcus neoformans | ATCC 52817 | 0.125 | 4 |
Phase 2: Selectivity and Initial Safety Profiling
A potent antifungal agent should exhibit selective toxicity towards fungal cells over mammalian cells. This phase assesses the in vitro cytotoxicity of the compound against a human cell line.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound (similar concentration range as the MIC testing) for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
IC50/CC50 Determination: Calculate the half-maximal inhibitory/cytotoxic concentration (IC50/CC50), which is the concentration of the compound that reduces cell viability by 50%.
Data Analysis:
The Selectivity Index (SI) is a crucial parameter to evaluate the compound's therapeutic window. It is calculated as:
SI = IC50 (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity for the fungal target.
Table 2: Illustrative In Vitro Cytotoxicity and Selectivity Index
| Cell Line | Assay Type | IC50 (µg/mL) | Selectivity Index (SI) |
| HEK293 | MTT | >64 | >512 |
| HepG2 | MTT | 48 | 384 |
| SI calculated using the lowest MIC value (0.125 µg/mL against C. neoformans) |
Phase 3: Mechanistic Studies
Based on the structural similarity of the compound to known triazole antifungals, it is hypothesized that its mechanism of action involves the inhibition of CYP51. This phase aims to validate this hypothesis.
Protocol 3: In Vitro CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of recombinant fungal CYP51.[3]
Materials:
-
Recombinant fungal CYP51 (e.g., from Candida albicans)
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer
-
The compound and a known CYP51 inhibitor (e.g., Ketoconazole)
-
LC-MS/MS system for product quantification
Procedure:
-
Assay Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, recombinant CYP51, and CPR.
-
Inhibitor Addition: Add varying concentrations of the compound or the control inhibitor. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Add lanosterol and NADPH to initiate the enzymatic reaction.
-
Reaction Quenching: After a defined time, stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Product Analysis: Analyze the formation of the demethylated product from lanosterol using LC-MS/MS.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the CYP51 enzyme activity.
Signaling Pathway and Mechanism of Inhibition:
Caption: Inhibition of the ergosterol biosynthesis pathway by 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
Conclusion and Future Directions
The experimental design outlined in these application notes provides a robust framework for the initial evaluation of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone as a potential antifungal agent. Positive results from this series of in vitro studies, demonstrating potent and selective antifungal activity with a clear mechanism of action, would warrant progression to more advanced preclinical studies, including in vivo efficacy models and further toxicological assessments. This systematic approach ensures that the compound's potential is thoroughly investigated, paving the way for its potential development as a novel therapeutic.
References
-
American Society for Microbiology. (n.d.). Antifungal Susceptibility. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Ghannoum, M. A., & Rex, J. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00135-19.
- Pierce, C. M., & Ostrosky-Zeichner, L. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(8), ofy193.
- Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 17(2), 268–280.
- Lepesheva, G. I., & Waterman, M. R. (2014). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(12), 5334–5347.
- Sykes, M. L., & Avery, V. M. (2014). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS Neglected Tropical Diseases, 8(2), e2695.
-
European Medicines Agency. (n.d.). Chemical structure and properties criteria to be considered for the evaluation of new active substance (NAS) status of chemical substances - Scientific guideline. Retrieved from [Link]
- Robbins, N., & Cowen, L. E. (2015). Antifungal drug discovery: the process and outcomes. Microbial Cell, 2(4), 112–115.
- McCarthy, M. W., & Walsh, T. J. (2024). Interdisciplinary Approaches for the Discovery of Novel Antifungals. Trends in Pharmacological Sciences, 45(8), 645-659.
-
ResearchGate. (n.d.). Overview of novel antifungals in the drug discovery pipeline. Retrieved from [Link]
-
European Medicines Agency. (2003). Guideline on the chemistry of new active substances. Retrieved from [Link]
-
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
- MacPherson, S., et al. (2015). Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor. Antimicrobial Agents and Chemotherapy, 59(4), 1935–1945.
Sources
- 1. lnhlifesciences.org [lnhlifesciences.org]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 6. academic.oup.com [academic.oup.com]
- 7. clyte.tech [clyte.tech]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone
Welcome to the dedicated support center for the synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. This critical intermediate is foundational in the development of various pharmaceutical and agrochemical agents. Achieving a high yield and purity is paramount for downstream applications. This guide provides in-depth troubleshooting, answers to frequently asked questions, and a validated protocol to empower researchers in overcoming common synthetic challenges.
Section 1: Core Synthesis Pathway Analysis
The synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is primarily achieved through the N-alkylation of 3,5-dichloro-1H-1,2,4-triazole with chloroacetone. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Mechanism Overview:
-
Deprotonation: A base is used to deprotonate the acidic proton on the nitrogen atom (N1) of the 1,2,4-triazole ring, forming a triazolide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The triazolide anion then attacks the electrophilic carbon atom of chloroacetone, which bears the chlorine atom.
-
Displacement: The chlorine atom, a good leaving group, is displaced, forming the desired N-alkylated product and a salt byproduct.
The 1,2,4-triazole ring has multiple nitrogen atoms, but alkylation predominantly occurs at the N1 position, a common outcome in such reactions.[1] However, reaction conditions must be finely tuned to prevent side reactions and ensure high regioselectivity.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis, providing causal analysis and actionable solutions.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
A1: Low yield is a multifaceted problem often stemming from one or more of the following factors. A systematic investigation is key.
-
Cause 1: Incomplete Deprotonation of the Triazole.
-
Scientific Rationale: The triazolide anion is the active nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.
-
Troubleshooting Steps:
-
Base Selection: Use a moderately strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) is highly effective as it is strong enough to deprotonate the triazole without promoting side reactions of chloroacetone.[2][3][4] Stronger bases like sodium hydride (NaH) can cause self-condensation of the chloroacetone.
-
Stoichiometry: Ensure at least a slight molar excess of the base (e.g., 1.1-1.2 equivalents) relative to the 3,5-dichloro-1H-1,2,4-triazole.
-
Base Quality: Use finely powdered, anhydrous K₂CO₃ to maximize surface area and reactivity. Dry the base in an oven before use if its anhydrous nature is in doubt.
-
-
-
Cause 2: Poor Quality or Degradation of Chloroacetone.
-
Scientific Rationale: Chloroacetone is a lachrymator and is susceptible to polymerization and degradation, especially in the presence of light or impurities. Using compromised chloroacetone introduces competing reactions and reduces the concentration of the active electrophile.
-
Troubleshooting Steps:
-
Purity Check: Use freshly opened or recently distilled chloroacetone.
-
Proper Storage: Store chloroacetone in a dark, cool place, preferably under an inert atmosphere.
-
Stabilizers: Commercial chloroacetone often contains stabilizers. For this synthesis, unstabilized, pure chloroacetone is preferable to avoid interference.
-
-
-
Cause 3: Suboptimal Reaction Temperature.
-
Scientific Rationale: Like most SN2 reactions, the rate is temperature-dependent. Too low a temperature will result in a sluggish, incomplete reaction. Excessively high temperatures can promote side reactions and degradation of the product.
-
Troubleshooting Steps:
-
Temperature Control: The reaction is often performed at the reflux temperature of the solvent (e.g., acetone or acetonitrile). This provides a stable and sufficiently energetic environment. A typical range is 50-80°C.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time at your chosen temperature.
-
-
Q2: I am observing a significant amount of an unknown impurity by GC-MS. What is the likely side product and how can I prevent it?
A2: The most probable impurity is a result of bis-alkylation or side reactions involving chloroacetone.
-
Cause: Bis-alkylation of the Triazole.
-
Scientific Rationale: While less common for the N1-substituted product, it's possible for the product to be alkylated again, or for the initial alkylation to occur at a different nitrogen, leading to isomeric impurities.[3][6] More commonly, impurities arise from reactions of the electrophile.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 or a slight excess of the triazole to chloroacetone ratio. A large excess of chloroacetone should be avoided.
-
Slow Addition: Add the chloroacetone solution dropwise to the mixture of triazole and base over a period of 30-60 minutes. This maintains a low instantaneous concentration of the electrophile, favoring the desired mono-alkylation.
-
-
-
Cause: Self-Condensation of Chloroacetone.
-
Scientific Rationale: In the presence of a base, chloroacetone can undergo self-condensation or other side reactions. The reactivity of α-haloketones is significantly influenced by the reaction conditions.[7]
-
Troubleshooting Steps:
-
Mild Base: As mentioned, use K₂CO₃ instead of stronger bases like hydroxides or alkoxides.
-
Temperature Management: Avoid excessive heating. Maintain a gentle reflux.
-
-
Q3: My final product is discolored (yellow or brown). How can I improve its purity and appearance?
A3: Discoloration typically points to the presence of polymeric or degradation byproducts.
-
Scientific Rationale: Impurities from chloroacetone polymerization or minor side reactions can be highly colored. These impurities may persist through a simple extraction and require more rigorous purification.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: After the reaction workup and solvent removal, dissolve the crude product in a suitable solvent (like ethyl acetate or dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes. Filter through celite to remove the carbon and the adsorbed colored impurities.
-
Recrystallization: This is the most effective method for purification. A patent for a similar compound suggests extraction with boiling hexane, from which the pure product precipitates upon cooling.[5] Experiment with different solvent systems (e.g., hexane/ethyl acetate, toluene, isopropanol) to find one that provides good quality crystals.
-
Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography using a hexane/ethyl acetate gradient is a reliable alternative.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal Base/Solvent system for this N-alkylation?
A1: The choice of base and solvent is critical and interdependent. For this specific synthesis, the combination of anhydrous potassium carbonate (K₂CO₃) as the base and acetone or acetonitrile as the solvent is highly recommended.
-
Why K₂CO₃? It provides a heterogeneous reaction medium, which can help moderate reactivity. It is sufficiently basic to deprotonate the triazole but mild enough to minimize the side reactions of chloroacetone.[2][4]
-
Why Acetone/Acetonitrile? These are polar aprotic solvents that effectively dissolve the starting materials (or at least allow for good suspension) and facilitate SN2 reactions. Acetone is often preferred as it is the solvent in which the product ketone is formed, potentially reducing side reactions.[5] Their boiling points allow for the reaction to be conducted at an effective temperature (56°C and 82°C, respectively) under reflux.
| System | Advantages | Disadvantages | Recommendation |
| K₂CO₃ / Acetone | Mild, high yield, low cost, easy workup.[5] | Slower reaction times compared to stronger bases. | Highly Recommended |
| NaH / THF | Faster reaction due to stronger base. | Can cause violent H₂ evolution; promotes chloroacetone polymerization. | Not recommended unless under strict anhydrous and temperature control. |
| DBU / THF | Homogeneous reaction, often high yielding for N-alkylation.[1] | DBU is expensive and can be difficult to remove during workup. | Viable alternative, but less cost-effective for large scale. |
| NaOH / DMF | Strong base, good solvent for salts.[8] | Can promote hydrolysis of chloroacetone and product; DMF is high-boiling and hard to remove. | Not recommended due to potential side reactions. |
Q2: How should I properly handle and store chloroacetone?
A2: Chloroacetone is a hazardous substance. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is a potent lachrymator (tear-inducing agent). Store it in a tightly sealed container, in a dark, cool, and well-ventilated area, away from bases and oxidizing agents. For long-term storage, refrigeration is recommended.
Q3: What are the most effective methods for monitoring reaction progress?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: Use silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Visualization: The starting triazole and the product ketone are UV active and can be visualized under a UV lamp at 254 nm.
-
Procedure: Spot the starting triazole, chloroacetone, and the reaction mixture on the TLC plate. The disappearance of the starting triazole spot and the appearance of a new, typically higher Rf product spot, indicates reaction progression. The reaction is complete when the triazole spot is no longer visible.
Section 4: Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard procedure from setup to pure product.
Caption: Figure 2: Troubleshooting Decision Tree
Section 5: Optimized Experimental Protocol
This protocol is synthesized from best practices found in the literature and is designed for high yield and purity.
Materials:
-
3,5-dichloro-1H-1,2,4-triazole (1.0 eq)
-
Chloroacetone (1.0-1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.2 eq)
-
Acetone (anhydrous)
-
Hexane (for recrystallization)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of triazole).
-
Add Base: Add finely powdered anhydrous potassium carbonate (1.2 eq) to the suspension.
-
Heat: Begin stirring and heat the mixture to a gentle reflux using a heating mantle.
-
Substrate Addition: In a separate flask, prepare a solution of chloroacetone (1.0-1.05 eq) in a small amount of anhydrous acetone. Add this solution dropwise to the refluxing triazole mixture over 30-60 minutes.
-
Reaction: Maintain the reaction at reflux, with vigorous stirring, for 5-7 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting triazole.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) through a pad of celite, washing the filter cake with additional acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product, likely as an oil or waxy solid.
-
Purification: Add boiling hexane to the crude residue and stir. The desired product has limited solubility in hot hexane, while many impurities are more soluble. [5]Allow the mixture to cool slowly to room temperature and then in an ice bath to precipitate the pure product.
-
Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. A yield of >90% can be expected.
References
-
Bulger, P. G., et al. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]
-
Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Available at: [Link]
-
Krezel, P., et al. (2022). Scheme of synthesis of 1,3-di(1H-1,2,3-triazol-1-yl)-2-(phenyl) propan-2-ol. ResearchGate. Available at: [Link]
-
Jennings, M. C. R., & Smith, L. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
Sci-Hub. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Available at: [Link]
- Gulea, A., et al. (n.d.). Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Google Patents.
-
Katritzky, A. R., et al. (1991). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]
- 6. Sci-Hub. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes / Chemistry Central Journal, 2016 [sci-hub.box]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Welcome to the technical support center for the synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. Each issue is presented with probable causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Product
Symptoms: After workup and purification, the isolated yield of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is significantly lower than expected.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The reaction proceeds via nucleophilic substitution, requiring the deprotonation of 3,5-dichloro-1H-1,2,4-triazole to form the triazolide anion. An insufficient amount or activity of the base will lead to unreacted starting material. | Ensure the base (e.g., potassium carbonate) is finely powdered and anhydrous. Consider using a stronger base like sodium hydride in an appropriate aprotic solvent (e.g., DMF), but be mindful of potential side reactions. |
| Suboptimal Reaction Temperature | Lower temperatures can lead to a sluggish reaction, while excessively high temperatures may promote decomposition of the product or starting materials, or encourage the formation of undesired side products. | The reaction is typically performed at the reflux temperature of the solvent. For acetone, this is around 56°C. If using a higher boiling point solvent like acetonitrile (reflux ~82°C), monitor the reaction closely for byproduct formation. |
| Poor Quality of Chloroacetone | Chloroacetone is susceptible to self-condensation and polymerization, especially if aged or improperly stored. This reduces the effective concentration of the alkylating agent. | Use freshly distilled or recently purchased chloroacetone. Store it in a cool, dark place and consider adding a stabilizer if storing for extended periods. |
| Loss during Workup/Purification | The product may have some water solubility, leading to losses during aqueous extraction. Additionally, improper selection of recrystallization solvents can result in significant product loss. | Minimize the volume of water used during the workup. If the product is in an organic layer, wash with brine to reduce its water content. For purification, perform small-scale solvent screening for recrystallization to find a system that provides good recovery. |
Issue 2: Presence of an Isomeric Impurity
Symptoms: Spectroscopic analysis (e.g., NMR, LC-MS) of the final product shows the presence of a significant amount of an isomer, which is difficult to separate from the desired product.
Probable Cause & Explanation:
The most likely cause is a lack of regioselectivity during the N-alkylation of 3,5-dichloro-1H-1,2,4-triazole. The triazole ring has two potential nucleophilic nitrogen atoms for alkylation: N1 and N2.[1][2] While the desired product is the N1-alkylated isomer, alkylation at the N2 position can also occur, leading to the formation of 2-(3,5-dichloro-2H-1,2,4-triazol-2-yl)acetone. The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.[3]
dot
Caption: N-Alkylation Pathways of 3,5-dichloro-1H-1,2,4-triazole.
Solutions to Improve Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the site of alkylation. Non-polar solvents may favor N1 alkylation. Experiment with solvents like THF or dioxane in place of more polar options like acetone or DMF.
-
Nature of the Cation: The counter-ion of the triazolide salt can sterically hinder one of the nitrogen atoms. Using a bulky cation, such as that from cesium carbonate, may favor alkylation at the less hindered N1 position.
-
Temperature Control: Running the reaction at a lower temperature may increase the kinetic selectivity towards the thermodynamically more stable N1 isomer.
Issue 3: Identification of Unexpected Byproducts
Symptoms: The product mixture contains impurities that are not the starting materials or the expected N2-isomer.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Di-Alkylation | If a strong base is used in excess, it's possible to deprotonate the methylene group of the acetone moiety after the initial alkylation, which can then react with another molecule of chloroacetone. | Use a stoichiometric amount of a mild base like potassium carbonate. Add the chloroacetone dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Self-Condensation of Chloroacetone | In the presence of a base, chloroacetone can undergo self-condensation reactions, leading to a variety of complex byproducts. | As mentioned previously, use fresh chloroacetone. Adding the chloroacetone slowly to the reaction mixture containing the triazole can also minimize this side reaction by ensuring it preferentially reacts with the triazolide anion. |
| Reaction with Solvent | Acetone, if used as a solvent, can potentially undergo aldol condensation or other side reactions under basic conditions, although this is less common at moderate temperatures. | If complex byproducts are observed, consider switching to a more inert solvent such as acetonitrile or THF. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone?
A1: The synthesis is a classic nucleophilic substitution reaction. First, a base is used to deprotonate the 3,5-dichloro-1H-1,2,4-triazole at one of its ring nitrogens, forming a nucleophilic triazolide anion. This anion then attacks the electrophilic carbon of chloroacetone that bears the chlorine atom, displacing the chloride ion and forming the final carbon-nitrogen bond.
dot
Caption: Reaction mechanism for the synthesis.
Q2: Why is potassium carbonate a commonly used base in this reaction?
A2: Potassium carbonate is a moderately strong base that is generally sufficient to deprotonate the triazole. It is also inexpensive, easy to handle, and insoluble in many organic solvents, which simplifies its removal by filtration after the reaction is complete.[4]
Q3: Can I use 1-bromo-3,3-dimethyl-2-butanone instead of chloroacetone?
A3: While structurally different, the principle of alkylation remains the same. Bromoacetones are generally more reactive than chloroacetones, which could lead to a faster reaction. However, they are also more prone to side reactions and are typically more expensive. If using a bromo-analog, you may be able to use milder reaction conditions (e.g., lower temperature).[4]
Q4: How can I confirm the regiochemistry of my product?
A4: The most definitive methods are 1D and 2D NMR spectroscopy (e.g., HMBC, NOESY) and single-crystal X-ray diffraction.[2][5] In the 1H NMR spectrum, the chemical shift of the triazole ring proton and the methylene protons will be different for the N1 and N2 isomers. Comparing the obtained spectra with literature values for similar N1- and N2-substituted 1,2,4-triazoles can provide strong evidence for the structure.[1]
Recommended Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.
dot
Caption: Experimental workflow for the synthesis.
Materials:
-
3,5-dichloro-1H-1,2,4-triazole
-
Chloroacetone (freshly distilled)
-
Anhydrous potassium carbonate (finely powdered)
-
Acetone (reagent grade, dry)
-
Ethyl acetate
-
Hexane
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
In a separate container, dissolve chloroacetone (1.1 eq) in a small amount of acetone.
-
Add the chloroacetone solution dropwise to the refluxing triazole mixture over 30 minutes.
-
Maintain the reflux and monitor the reaction progress by TLC or GC-MS until the starting triazole is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel.
References
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC. National Center for Biotechnology Information. Available at: [Link]
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC.
- Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. Google Patents.
- Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.
- Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF.
- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter.
-
Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. Available at: [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. Available at: [Link]
Sources
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]
- 5. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
Technical Support Center: Impurity Identification in 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Welcome to the technical support guide for the identification of impurities in 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and analysis of this compound. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical, as even trace-level impurities can impact safety and efficacy.[1][2] This guide provides practical, in-depth solutions in a question-and-answer format, grounded in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone and what are their sources?
The impurity profile of a synthesized compound is intrinsically linked to its manufacturing process, including the starting materials, intermediates, and reaction by-products.[1] For 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, which is typically synthesized via the alkylation of 3,5-dichloro-1H-1,2,4-triazole with a halo-acetone (e.g., 1-chloroacetone), the following impurities are most likely.
Table 1: Potential Impurities and Their Origins
| Impurity Type | Potential Structure/Name | Likely Source | Key Analytical Identifiers |
| Starting Material | 3,5-Dichloro-1H-1,2,4-triazole | Incomplete reaction | Lower molecular weight, different retention time in RP-HPLC. |
| Starting Material | 1-Chloroacetone / 1,3-Dichloroacetone | Incomplete reaction; impurity in starting material.[3] | Volatile, may be detected by GC-MS. 1,3-dichloroacetone may lead to di-alkylation products. |
| Positional Isomer | 1-(3,5-Dichloro-4H -1,2,4-triazol-4 -yl)acetone | Alkylation at the N4 position of the triazole ring instead of N1. | Same molecular weight (isobaric), distinct HPLC retention time and NMR chemical shifts.[4] |
| By-product | Bis(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone | Reaction of 1,3-dichloroacetone (a possible starting material) with two equivalents of the triazole. | Higher molecular weight, distinct isotopic pattern for four chlorine atoms. |
| Degradation Product | 1-(3-Chloro-5-hydroxy-1H-1,2,4-triazol-1-yl)acetone | Hydrolysis of one of the chloro-substituents on the triazole ring. | Lower molecular weight, loss of one chlorine atom in MS isotopic pattern. |
Q2: What is the recommended overall strategy for identifying an unknown impurity in my sample?
A systematic, multi-technique approach is essential for the unambiguous identification and characterization of unknown impurities.[5] The strategy should be orthogonal, using techniques that provide different types of information (separation, mass, structure).
The recommended workflow is as follows:
-
Initial Purity Assessment (HPLC-UV): Begin with a high-performance liquid chromatography (HPLC) method using a UV detector to separate the main compound from its impurities and estimate their relative levels. This provides the first indication of the complexity of the sample.
-
Mass Identification (LC-MS): Couple the HPLC separation to a mass spectrometer (MS). This will provide the molecular weight of each impurity, which is critical for generating a molecular formula. For chlorinated compounds, the isotopic pattern is a key diagnostic tool.[6][7]
-
Structural Elucidation (NMR): Isolate the impurity of interest (e.g., via preparative HPLC) and perform Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are powerful tools for determining the exact chemical structure, especially for distinguishing isomers.[8][9]
Caption: A logical workflow for impurity identification.
Q3: My initial analysis suggests an isomeric impurity. How can I definitively confirm its structure?
Distinguishing positional isomers is a common challenge in the synthesis of substituted 1,2,4-triazoles and requires careful spectroscopic analysis.[4] Since isomers have the same mass, MS alone is insufficient.
-
Chromatography: Isomers often have slightly different polarities and shapes, leading to different retention times in HPLC. Optimize your HPLC method (e.g., change the mobile phase composition, gradient slope, or column chemistry) to achieve baseline separation.
-
NMR Spectroscopy: This is the most powerful tool for isomer identification.[10]
-
¹H NMR: The chemical environment of the protons in the acetone moiety (-CH₂-C(O)CH₃) will be different depending on which nitrogen atom it is attached to. The N1-substituted (desired product) and N4-substituted (isomer) triazole rings will exert different electronic effects on the adjacent methylene (-CH₂-) protons, leading to distinct chemical shifts.
-
¹³C NMR: Similarly, the chemical shifts of the triazole ring carbons will differ between isomers.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful. It shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the methylene protons and the two adjacent carbon atoms of the triazole ring can definitively establish the point of attachment.
-
Troubleshooting Guide
Problem: My HPLC-UV chromatogram shows multiple, poorly resolved peaks near the main product.
-
Plausible Cause: This often indicates the presence of closely related impurities, such as positional isomers, or a suboptimal separation method.
-
Solution Pathway:
-
Decrease Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of your main peak. This increases the separation window for closely eluting compounds.
-
Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase. Triazoles have basic nitrogens, and altering the pH can change their ionization state and retention behavior.[11]
-
Change Stationary Phase: If resolution is still poor, switch to a column with a different selectivity. For example, if you are using a standard C18 column, try a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different interaction mechanisms.
-
Problem: My LC-MS data is ambiguous. How do I confirm my impurity contains two chlorine atoms?
-
Plausible Cause: Complex spectra or low intensity can make visual interpretation of isotopic patterns difficult.
-
Solution Pathway:
-
Understand the Isotopic Signature: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by two mass units. A molecule with one chlorine atom will show two peaks: M and M+2, with an intensity ratio of roughly 3:1.
-
Analyze the Dichloro Pattern: A molecule with two chlorine atoms will exhibit three main peaks: M, M+2, and M+4.
-
M: Contains two ³⁵Cl atoms.
-
M+2: Contains one ³⁵Cl and one ³⁷Cl.
-
M+4: Contains two ³⁷Cl atoms. The theoretical intensity ratio for these peaks is approximately 100:65:10 (or roughly 9:6:1). Look for this characteristic "triplet" in your mass spectrum to confirm the presence of two chlorine atoms.[12][13]
-
-
Caption: Expected mass spectrum isotopic pattern for a compound containing two chlorine atoms.
Problem: The ¹H NMR signals for my impurity are weak and overlapping with noise or other signals.
-
Plausible Cause: The impurity is present at a very low concentration, or there is significant signal overlap in a complex region of the spectrum.
-
Solution Pathway:
-
Increase Concentration: If possible, enrich the impurity concentration through preparative HPLC or column chromatography before re-running the NMR.
-
Increase Scan Number: For low-concentration samples, increase the number of scans (e.g., from 16 to 256 or higher). Signal increases linearly with the number of scans, while noise increases with the square root of the number of scans, thus improving the signal-to-noise ratio.
-
Utilize 2D NMR: Two-dimensional NMR experiments can resolve overlapping signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It can help identify the proton signals belonging to the impurity by correlating them to its unique carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds, which is invaluable for piecing together molecular fragments and confirming connectivity.[8]
-
-
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Initial Purity Assessment
This protocol provides a general starting point for separating the main component from potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD), monitoring at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a 50:50 mixture of acetonitrile:water to a final concentration of ~1 mg/mL.
Causality Note: A C18 column provides good hydrophobic retention for general-purpose screening. The TFA in the mobile phase helps to sharpen peaks by acting as an ion-pairing agent for any basic sites on the molecules.[11] A broad gradient ensures that impurities with a wide range of polarities are eluted and detected.
Protocol 2: LC-MS Method for Impurity Identification
This method uses the HPLC conditions above and couples the eluent to a mass spectrometer.
-
HPLC System: Use the same column and mobile phase conditions as in Protocol 1. Note: Avoid non-volatile buffers like phosphate if using MS. TFA is volatile and MS-compatible.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI mode is recommended as the triazole nitrogens are readily protonated.
-
Scan Range: Scan a wide mass range (e.g., m/z 100-800) to capture the parent compound and potential lower or higher molecular weight impurities.
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of potential impurities (from Table 1).
-
Examine the mass spectrum of each unknown peak.
-
Carefully analyze the isotopic pattern to confirm the number of chlorine atoms present.[7]
-
Protocol 3: NMR Analysis for Structural Elucidation
-
Sample Preparation: Isolate at least 1-5 mg of the purified impurity using preparative HPLC. Ensure the sample is free of solvent residue by drying under high vacuum.
-
Solvent: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for triazole compounds.
-
Experiments to Run:
-
¹H NMR: Provides information on the proton environments.
-
¹³C NMR {¹H Decoupled}: Provides information on the carbon environments.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.
-
2D COSY: Shows which protons are coupled (i.e., adjacent) to each other.
-
2D HSQC/HMBC: Correlates proton and carbon signals to establish direct (HSQC) and long-range (HMBC) connectivity, which is crucial for distinguishing isomers.[4][8]
-
Trustworthiness Note: This comprehensive approach, moving from separation to mass determination and finally to detailed structural analysis, provides a self-validating system. The molecular formula suggested by LC-MS must be consistent with the detailed structure derived from NMR for the identification to be considered trustworthy.
References
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.
- Taylor & Francis Online. (n.d.). NMR spectral, DFT and antibacterial studies of triazole derivatives.
- ResearchGate. (2020). LCMS-guided detection of halogenated natural compounds.
- PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
- ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (2025). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- Google Patents. (n.d.). Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone.
- SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
- Chemical Worlds. (n.d.). Acetone HPLC.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. GB2028796A - Continuous preparation of 1,3-D1 chloroacetone from (monochloro) acetone - Google Patents [patents.google.com]
- 4. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. dspace.ncl.res.in [dspace.ncl.res.in]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalworlds.com [chemicalworlds.com]
Troubleshooting low yield in 1,2,4-triazole synthesis from aminoguanidinium hydrogen carbonate
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazoles from aminoguanidinium hydrogen carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 3-amino-1,2,4-triazoles from aminoguanidinium hydrogen carbonate?
The core reaction involves the condensation of aminoguanidinium hydrogen carbonate with a carboxylic acid, followed by a cyclization step to form the 3-amino-1,2,4-triazole ring. The bicarbonate salt of aminoguanidine is often used for its stability, and it reacts with the carboxylic acid to form the aminoguanidinium salt of that acid in situ. Subsequent heating drives the cyclization and dehydration to yield the triazole.
Q2: Why is aminoguanidinium hydrogen carbonate a common starting material?
Aminoguanidinium hydrogen carbonate is a stable, crystalline solid that is less hazardous to handle compared to free aminoguanidine. It serves as a convenient precursor that can be readily converted to the reactive aminoguanidine salt of the desired carboxylic acid within the reaction mixture.
Q3: What are the typical yields for this synthesis?
Yields can vary significantly based on the carboxylic acid used and the reaction conditions. For the synthesis of 3-amino-1,2,4-triazole using formic acid, yields can be as high as 95-97% under optimized conditions.[1] However, for other carboxylic acids, yields may be lower, and optimization is often necessary.
Q4: Is this reaction sensitive to temperature?
Yes, this reaction is highly sensitive to temperature. Aminoguanidinium hydrogen carbonate and its subsequent salts are thermally labile. Excessive heat can lead to decomposition of the starting material and intermediates, resulting in low yields and the formation of side products.[2] Careful temperature control is crucial for a successful synthesis.
Troubleshooting Guide: Low Yield and Other Issues
This section addresses specific problems you may encounter during the synthesis of 1,2,4-triazoles from aminoguanidinium hydrogen carbonate.
Problem 1: Very Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: The cyclization step requires sufficient thermal energy and time to overcome the activation barrier.
-
Solution: Ensure the reaction is heated at the appropriate temperature for the recommended duration. For the synthesis of 3-amino-1,2,4-triazole with formic acid, a temperature of 120°C for 5 hours is recommended.[1] For other carboxylic acids, especially those that are less reactive, longer reaction times or higher temperatures may be necessary, but this must be balanced against the risk of decomposition.
-
-
Decomposition of Starting Material: Aminoguanidinium hydrogen carbonate is heat-sensitive and can decompose if heated too rapidly or at too high a temperature.
-
Causality: The bicarbonate salt can decompose to release aminoguanidine, water, and carbon dioxide. The free aminoguanidine can then undergo further decomposition.
-
Solution: Heat the initial mixture of aminoguanidinium hydrogen carbonate and the carboxylic acid cautiously and with gentle stirring to ensure even heat distribution and to control the initial effervescence.[1] Avoid localized overheating.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to low yields.
-
Causality: A slight excess of the carboxylic acid is often used to ensure complete conversion of the aminoguanidine.
-
Solution: Use a slight molar excess (e.g., 1.05 equivalents) of the carboxylic acid relative to aminoguanidinium hydrogen carbonate.[1]
-
Problem 2: Product is Discolored (Yellow, Pink, or Red)
Possible Causes and Solutions:
-
Thermal Decomposition: Overheating the reaction mixture is a primary cause of discoloration.
-
Causality: At elevated temperatures, aminoguanidine and its derivatives can decompose to form colored byproducts, one of which is 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine, which is red.[3]
-
Solution: Maintain strict temperature control throughout the reaction. Use an oil bath or a heating mantle with a temperature controller for precise heating. Avoid exceeding the recommended temperature for the specific carboxylic acid being used.
-
-
Impurities in Starting Materials: The presence of impurities in the aminoguanidinium hydrogen carbonate can lead to colored products.
-
Causality: Impurities from the synthesis of aminoguanidine, such as iron contaminants, can result in a yellow-colored product.[4]
-
Solution: Use high-purity starting materials. If the aminoguanidinium hydrogen carbonate is suspected to be impure, it can be washed with a cold, dilute solution of ammonium chloride, followed by distilled water and ethanol to remove some impurities.[2][5]
-
Problem 3: Formation of Side Products
Possible Causes and Solutions:
-
Dimerization/Oligomerization: Under certain conditions, intermediates can react with each other to form undesired oligomeric byproducts. A potential side product from the self-condensation of aminoguanidine derivatives is 3,6-diamino-1,2,4,5-tetrazine.[6][7][8][9][10]
-
Causality: The formation of these byproducts is often favored at higher temperatures and prolonged reaction times.
-
Solution: Adhere to the optimized reaction conditions. If side products are still observed, consider lowering the reaction temperature and monitoring the reaction progress more closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is formed.
-
-
Incomplete Cyclization: The intermediate acylaminoguanidine may not fully cyclize, leading to a mixture of the intermediate and the final product.
-
Causality: Insufficient heating (time or temperature) or the presence of excess water can hinder the final dehydration and cyclization step.
-
Solution: Ensure the reaction is heated for the required duration at the appropriate temperature. If using a solvent, a system that allows for the azeotropic removal of water can be beneficial.
-
Problem 4: Difficulty in Product Purification
Possible Causes and Solutions:
-
Co-precipitation of Impurities: The crude product may contain unreacted starting materials or side products that co-precipitate upon cooling.
-
Causality: The solubility profiles of the desired product and impurities may be similar in the reaction mixture.
-
Solution: Recrystallization is a common and effective purification method. For 3-amino-1,2,4-triazole, recrystallization from ethanol or an ethanol-ether mixture is recommended.[1] For other derivatives, a solvent screen may be necessary to find a suitable recrystallization solvent.
-
-
Presence of Polar Impurities: Highly polar impurities can be difficult to remove by simple recrystallization.
-
Causality: Side reactions or decomposition can lead to the formation of various polar byproducts.
-
Solution: If recrystallization is ineffective, column chromatography may be necessary. For polar triazole derivatives, reverse-phase chromatography (C18) or normal-phase chromatography with a polar mobile phase (e.g., dichloromethane/methanol) can be effective.
-
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2,4-triazole
This protocol is adapted from a procedure with a reported yield of 95-97%.[1]
Materials:
-
Aminoguanidinium hydrogen carbonate (136 g, 1 mole)
-
Formic acid (98-100%, 48 g, 1.05 moles)
-
Ethanol (95%)
-
500 mL two-necked round-bottomed flask
-
Thermometer
-
Heating mantle with temperature controller
Procedure:
-
To the flask, add finely powdered aminoguanidinium hydrogen carbonate.
-
Slowly add the formic acid to the flask. The mixture will foam as carbon dioxide is evolved.
-
Heat the mixture cautiously with gentle rotation to ensure even heating until the gas evolution ceases and the solid has completely dissolved.
-
Maintain the temperature of the resulting solution at 120°C for 5 hours.
-
After 5 hours, allow the solution to cool to room temperature.
-
Add 500 mL of 95% ethanol and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
The product can be isolated by evaporating the ethanol.
-
For further purification, the crude product can be recrystallized from ethanol.
Protocol 2: General Procedure for Synthesis of 5-Substituted-3-amino-1,2,4-triazoles via Microwave Irradiation
This method is suitable for a more rapid synthesis and for use with various carboxylic acids.
Materials:
-
Aminoguanidinium hydrogen carbonate (1.0 mmol)
-
Carboxylic acid (1.2 mmol)
-
Hydrochloric acid (37% solution, 1.5 mmol)
-
Isopropanol (for solid carboxylic acids)
-
10 mL sealed microwave reaction vial
-
Microwave reactor
Procedure:
-
In the microwave vial, combine aminoguanidinium hydrogen carbonate and the desired carboxylic acid.
-
Add the hydrochloric acid solution. If the carboxylic acid is a solid, add 2 mL of isopropanol as a solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 180°C and maintain this temperature for 30 minutes.
-
After cooling, the product, which is typically a solid, can be purified by recrystallization from a suitable solvent like ethanol or water.
Data Presentation
Table 1: Recommended Reaction Conditions and Expected Yields for 3-Amino-1,2,4-triazole Synthesis
| Parameter | Recommended Value | Expected Yield | Reference |
| Reactants | Aminoguanidinium hydrogen carbonate, Formic acid | 95-97% | [1] |
| Molar Ratio | 1 : 1.05 (Aminoguanidine : Formic Acid) | [1] | |
| Temperature | 120°C | [1] | |
| Reaction Time | 5 hours | [1] | |
| Purification | Recrystallization from ethanol | [1] |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 5-substituted-3-amino-1,2,4-triazoles.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield in 1,2,4-triazole synthesis.
References
- Coburn, M. D., & Ott, D. G. (1990). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. I. Journal of Heterocyclic Chemistry, 27(7), 1941-1947.
- Synthesis and characterization of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide. (URL not available)
- Coburn, M. D. (1991). An improved synthesis of 3,6-diamino-1,2,4,5-tetrazine. II: From triaminoguanidine and 2,4-pentanedione. Journal of Heterocyclic Chemistry, 28(8), 2049-2050.
- Wang, B., Lian, P., Liu, Q., Zhang, H., Wang, X., & Bai, J. (2006). Synthesis Improvement of 3,6-Diguanidino-1,2,4,5-tetrazine and Its Salts.
- Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(54), 30825-30835.
- Improved synthesis and properties of 3,6-diamino-1,2,4,5-tetrazine and 3,6-dihydrazino-1,2,4,5-tetrazine. (URL not available)
- The structures of aminoguanidine and the carboxylic acids. (URL not available)
-
3-amino-1h-1,2,4-triazole - Organic Syntheses Procedure. Available at: [Link]
- Process for the production of aminoguanidine bicarbon
- Preventing decomposition of aminoguanidine bicarbonate during recrystalliz
- Process for the production of aminoguanidine bicarbon
- Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors. (URL not available)
- Thermal and Spectroscopic Studies on the Decomposition of Some Aminoguanidine Nitr
- aminoguanidine bicarbon
- Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. (URL not available)
- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (URL not available)
- Process for the preparation of 3-amino-1,2,4-triazole. (URL not available)
- Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. (URL not available)
- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL not available)
- Process for preparing 3-amino-1,2,4-triazole. (URL not available)
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available at: [Link]
-
aminoguanidine bicarbonate - Organic Syntheses Procedure. Available at: [Link]
-
Aminoguanidinium bicarbonate - Sciencemadness Wiki. Available at: [Link]
-
3-Amino-1,2,4-Triazole - MP Biomedicals. Available at: [Link]
- Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. (URL not available)
- Process for drying aminoguanidine bicarbon
- Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. (URL not available)
- Carboxylic Acid-Catalyzed One-Pot Synthesis of Cyanoacetylureas and Their Cyclization to 6-Aminouracils in Guanidine Ionic Liquid. (URL not available)
- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (URL not available)
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
- Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (URL not available)
Sources
- 1. DOT Language | Graphviz [graphviz.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google Patents [patents.google.com]
- 9. Synthesis, Scale-up and Properties of 3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide [energetic-materials.org.cn]
- 10. medium.com [medium.com]
Technical Support Center: Optimizing Dichloro-Triazole Synthesis
Welcome to the technical support center for the synthesis of dichloro-triazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Dichloro-triazoles are pivotal structural motifs in pharmaceuticals and agrochemicals, and their efficient synthesis is critical for successful discovery and development programs.
This document provides in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the synthesis of high-purity materials. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning and executing dichloro-triazole syntheses.
Q1: What are the primary synthetic routes to access dichloro-triazole scaffolds?
A1: The choice of synthetic route depends heavily on the desired substitution pattern (e.g., 1,2,3- vs. 1,2,4-triazole isomers) and the available starting materials. Key methods include:
-
Huisgen 1,3-Dipolar Cycloaddition: This is the most prominent method for synthesizing 1,2,3-triazoles. The copper(I)-catalyzed version (CuAAC or "Click Chemistry") is highly efficient and regioselective, typically yielding the 1,4-disubstituted isomer from a terminal alkyne and an organic azide (e.g., a dichlorophenyl azide).[1][2] Ruthenium catalysts can be used to favor the 1,5-disubstituted isomer.[3]
-
Einhorn-Brunner & Pellizzari Reactions: These are classical methods for synthesizing 1,2,4-triazoles. The Einhorn-Brunner reaction involves the condensation of a diacylamine with a hydrazine, while the Pellizzari reaction uses an amide and an acyl hydrazide.[4][5] These methods are robust but can require harsh thermal conditions and may produce isomeric mixtures if not carefully controlled.[5][6]
-
Modern Metal-Free & Oxidative Cyclizations: Various methods exist that utilize different starting materials like amidines, hydrazones, or nitriles, often employing an oxidant like iodine or simply aerobic conditions to drive the cyclization and aromatization.[7]
Q2: What are the most critical parameters to control during a dichloro-triazole synthesis?
A2: Success hinges on the precise control of several key parameters:
-
Temperature: Reaction temperature influences both the rate of reaction and the formation of side products.[8] For thermally driven reactions, it's a direct driver, while for catalyzed reactions, it must be high enough for catalyst turnover without causing product decomposition.
-
Solvent: The solvent choice is critical as it affects the solubility of reactants, intermediates, and catalysts.[8] For cycloaddition reactions, solvents like DMF, DMSO, or mixtures of t-butanol and water are common.[1]
-
Catalyst System: In metal-catalyzed reactions, the choice of metal salt (e.g., CuI, CuSO₄), ligand, and reducing agent (if starting from Cu(II)) dictates the reaction's efficiency and regioselectivity.[3][6]
-
Atmosphere: Many organic reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture.[9] Using an inert atmosphere (e.g., nitrogen or argon) is often essential to prevent catalyst deactivation and unwanted side reactions.
Q3: What are the essential safety precautions when working with precursors for dichloro-triazole synthesis?
A3: Safety is paramount. Key precursors carry significant hazards:
-
Organic Azides: Many organic azides are potentially explosive and sensitive to heat, shock, or friction. Always handle them behind a blast shield, avoid concentrating them to dryness, and keep them at low temperatures when possible.
-
Hydrazine Derivatives: Hydrazine and its derivatives are often toxic and corrosive. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[10]
-
Chlorinated Aromatics: Dichlorinated starting materials can be irritants and environmentally persistent. Handle with care to avoid skin contact and inhalation.
-
General Handling: Always wear appropriate PPE, including a lab coat, safety goggles, and gloves.[10][11] Ensure adequate ventilation and have appropriate spill-response materials on hand.
Troubleshooting Guide: From Low Yield to Purification Headaches
This section is structured to provide direct answers to specific problems you may encounter during your experiments.
Issue 1: Low or Non-Existent Product Yield
Q: My reaction is not working. The yield is consistently low, or I'm only recovering starting material. What are the likely causes and how can I fix it?
A: Low yield is a multifaceted problem that requires systematic investigation.[9] The underlying cause often falls into one of several categories, as detailed below.
Logical Flow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing low reaction yields.
-
Pillar 1: Reagent and Solvent Quality
-
The Problem: Impurities in starting materials or residual water in solvents are common culprits. For example, water can hydrolyze intermediates or deactivate catalysts.[9]
-
The Solution:
-
Verify Purity: Confirm the purity of your starting materials (e.g., dichlorophenyl azide, alkyne) via NMR or LC-MS.
-
Use Dry Solvents: For moisture-sensitive reactions, use freshly distilled or commercially available anhydrous solvents.
-
Check Reagent Stability: Some reagents, especially complex organic azides, can degrade upon storage. If in doubt, re-synthesize or re-purify the starting material.
-
-
-
Pillar 2: Suboptimal Reaction Conditions
-
The Problem: The reaction may be too slow at the chosen temperature, or prolonged heating may be causing product decomposition.
-
The Solution:
-
Temperature Screening: Run a series of small-scale parallel reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimal point.[8]
-
Time Course Study: Monitor the reaction over time using TLC or LC-MS to determine the point of maximum conversion and check for subsequent degradation.
-
Microwave Irradiation: For sluggish thermal reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[5]
-
-
-
Pillar 3: Catalyst Deactivation (for catalyzed reactions)
-
The Problem: In copper-catalyzed reactions, the active Cu(I) species can be oxidized to inactive Cu(II) by atmospheric oxygen.
-
The Solution:
-
Inert Atmosphere: Ensure the reaction is run under a blanket of nitrogen or argon. Degas the solvent before use by sparging with an inert gas.
-
Use a Reducing Agent: When starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), an in situ reducing agent like sodium ascorbate is required to generate the active Cu(I) catalyst.[3]
-
Ligand Choice: The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can protect the Cu(I) catalyst from oxidation and improve performance.[3]
-
-
Issue 2: Formation of Isomeric Mixtures and Side Products
Q: My TLC/LC-MS shows multiple product spots. How can I improve the selectivity of my reaction?
A: The formation of multiple products typically points to a lack of regioselectivity or competing reaction pathways.
-
Pillar 1: Controlling Regioselectivity in Cycloadditions
-
The Problem: The uncatalyzed Huisgen cycloaddition of an azide and an alkyne often produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[2] Similarly, classical 1,2,4-triazole syntheses can yield isomers.[6]
-
The Solution: Catalyst-Controlled Synthesis. This is the most powerful tool for directing regioselectivity.
-
For 1,4-isomers (1,2,3-triazoles): Use a copper(I) catalyst. The mechanism proceeds through a copper acetylide intermediate that directs the azide to attack at the terminal carbon, reliably forming the 1,4-disubstituted product.[1]
-
For 1,5-isomers (1,2,3-triazoles): Use a ruthenium-based catalyst, such as [Cp*RuCl(PPh₃)₂], which favors the formation of the 1,5-regioisomer.
-
For 1,2,4-triazoles: In modern syntheses, the choice of catalyst can also direct the outcome. For instance, in the cycloaddition of isocyanides with diazonium salts, a Ag(I) catalyst selectively yields 1,3-disubstituted triazoles, while a Cu(II) catalyst favors the 1,5-isomer.[6]
-
-
Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the CuAAC reaction, ensuring 1,4-regioselectivity.
-
Pillar 2: Minimizing Byproducts from Degradation or Side Reactions
-
The Problem: Unreacted starting materials, dimers, or decomposition fragments contaminate the desired product.
-
The Solution:
-
Monitor the Reaction: As mentioned previously, use TLC or LC-MS to stop the reaction once the starting material is consumed but before significant byproduct formation occurs.
-
Control Stoichiometry: Ensure precise measurement of reactants. A slight excess (1.05-1.1 equivalents) of one reagent can sometimes be used to drive the reaction to completion, but a large excess can complicate purification.
-
Lower the Temperature: If you suspect thermal decomposition, running the reaction at a lower temperature for a longer period may improve the final purity.
-
-
Issue 3: Product Isolation and Purification Challenges
Q: My crude product is an impure oil, and I'm struggling with purification by column chromatography. What can I do?
A: Purification of heterocyclic compounds, especially those containing multiple nitrogen atoms and halogen substituents, can be challenging due to their polarity and potential interactions with the stationary phase.[12]
-
Pillar 1: Removing Catalysts and Inorganic Salts
-
The Problem: Residual copper salts or inorganic bases can co-elute with the product or cause streaking on silica gel.
-
The Solution:
-
Aqueous Wash: Before chromatography, wash the organic solution of your crude product with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester and remove residual copper ions.[12]
-
Filtration: If inorganic salts (e.g., K₂CO₃) are present, filter the crude reaction mixture before concentrating to remove the bulk of the solids.
-
-
-
Pillar 2: Optimizing Chromatographic Conditions
-
The Problem: Standard silica gel chromatography with ethyl acetate/hexane eluents may not be suitable for polar triazoles, leading to poor separation.[12]
-
The Solution:
-
Solvent System Modification: If using silica gel, try adding a small amount (~1%) of a more polar modifier like methanol to your eluent to improve peak shape. For basic compounds, adding triethylamine (0.1-1%) can prevent streaking by neutralizing acidic sites on the silica.
-
Alternative Stationary Phases: Consider using reverse-phase (C18) chromatography with water/acetonitrile or water/methanol gradients for highly polar compounds. Alumina (neutral or basic) can also be an effective alternative to silica.
-
Recrystallization: If a solid product is expected, recrystallization is often the best method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
-
Table 1: Troubleshooting Summary for Dichloro-Triazole Synthesis
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Yield | Impure reagents / wet solvents | Verify starting material purity; use anhydrous solvents.[9] |
| Suboptimal temperature | Screen a range of temperatures (e.g., RT to 100 °C).[8] | |
| Catalyst deactivation (CuAAC) | Use an inert atmosphere; add sodium ascorbate for Cu(II) salts.[3] | |
| Side Products | Lack of regioselectivity | Use a catalyst to control the outcome (Cu for 1,4; Ru for 1,5).[6] |
| Product decomposition | Monitor reaction by TLC/LC-MS; reduce temperature or reaction time. | |
| Purification Issues | Residual metal catalyst | Wash with aqueous EDTA or dilute ammonia solution.[12] |
| Poor separation on silica | Add methanol or triethylamine to the eluent; try reverse-phase C18.[12] |
| | Product is an oil | Attempt recrystallization from various solvents; ensure high purity.[12] |
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Dichloro-Triazole
This protocol describes a general method for the synthesis of a 1-(2,6-Dichlorophenyl)-4-alkyl-1H-1,2,3-triazole via a CuAAC reaction.[1]
Reactants:
-
2-Azido-1,3-dichlorobenzene (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Solvent: tert-Butanol/Water (1:1 mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-azido-1,3-dichlorobenzene (1.0 equiv) and the terminal alkyne (1.1 equiv).
-
Solvent Addition: Add the tert-butanol/water (1:1) solvent mixture to achieve a substrate concentration of approximately 0.2 M.
-
Inert Atmosphere: Seal the flask with a septum and degas the solution by bubbling argon or nitrogen through it for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add copper(I) iodide (0.05 equiv) to the stirring solution. Note: If using a Cu(II) source like CuSO₄·5H₂O, add it now along with sodium ascorbate (0.1 equiv).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide has been consumed (typically 4-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of EDTA, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure dichloro-triazole product.
References
- Vertex AI Search, based on "Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents"
- Vertex AI Search, based on "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities"
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. [Link]
-
National Institutes of Health (NIH). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[4][13]-Triazoles. [Link]
-
ResearchGate. Scheme 6. Preparation of 1,4-disubstituted 5-chloro-1,2,3-triazoles. [Link]
-
YouTube. Unbelievable Challenges in Triazole Synthesis!. [Link]
-
MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. [Link]
-
Wikipedia. Alprazolam. [Link]
-
Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]
-
HUJI OpenScholar. Synthesis of heterogeneous Ru(ii)-1,2,3-triazole catalyst supported over SBA-15. [Link]
-
International Journal of Chemical Studies. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
ACS Publications. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
ResearchGate. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. [Link]
- Google Patents.
-
ResearchGate. Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. [Link]
-
Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]
-
NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. [Link]
-
IJIRSET. Synthesis of Heterocyclic Compounds. [Link]
Sources
- 1. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isres.org [isres.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 11. carlroth.com [carlroth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemmethod.com [chemmethod.com]
Technical Support Center: 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone Degradation
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. Given the limited specific literature on the degradation of this compound, this document provides a framework for investigating its stability and potential degradation pathways based on first principles of organic chemistry and established knowledge of related chemical moieties. It serves as a proactive tool for experimental design, troubleshooting, and the development of stability-indicating analytical methods.
Section 1: General Stability & Handling FAQs
Q1: How stable is 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone expected to be under standard laboratory conditions?
A: The core 1,2,4-triazole ring is an aromatic heterocycle, which generally confers significant thermal and chemical stability.[1][2] It is known to be relatively resistant to hydrolysis and redox reactions under mild conditions.[1] However, the stability of the entire molecule is dictated by its weakest points. The dichloro substitutions and the N-acetone side chain introduce potential liabilities. Under standard ambient conditions (room temperature, protected from light, neutral pH), the compound is expected to be reasonably stable. Long-term storage in solution, particularly in protic or aqueous solvents, may lead to slow degradation.
Q2: What are the primary chemical liabilities of this molecule that I should be aware of during my experiments?
A: The primary chemical liabilities, or "hot spots" for degradation, are:
-
C-Cl Bonds on the Triazole Ring: The two chlorine atoms are electron-withdrawing and can be susceptible to nucleophilic substitution (hydrolysis) under basic conditions or reductive dehalogenation under reducing conditions.[3][4]
-
N-C Bond (Triazole-Acetone Linkage): The bond connecting the triazole nitrogen to the acetone moiety could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could cleave the side chain from the ring.
-
Ketone Carbonyl Group: The acetone side chain's ketone is a potential site for oxidation or reduction reactions.
-
Aromatic Ring System: While generally stable, the triazole ring can be degraded under harsh oxidative conditions or by certain photolytic pathways.[5][6]
Section 2: Investigating Potential Degradation Pathways
This section outlines plausible degradation pathways. These are scientifically informed hypotheses intended to guide your experimental design for forced degradation studies.
Q3: What are the likely products of hydrolytic degradation under acidic or basic conditions?
A: Hydrolysis can target two main sites: the C-Cl bonds and the N-C side chain linkage.
-
Under Basic Conditions (e.g., 0.1 M NaOH): Nucleophilic aromatic substitution (SNAr) is the most probable pathway. The electron-deficient triazole ring facilitates the displacement of one or both chloride ions by hydroxide ions. This would lead to mono- and di-hydroxylated triazole derivatives. Cleavage of the N-C bond is also possible.
-
Under Acidic Conditions (e.g., 0.1 M HCl): The 1,2,4-triazole ring is generally stable in acid.[2] However, prolonged exposure to strong acid at elevated temperatures could potentially hydrolyze the N-C bond, cleaving the acetone side chain to yield 3,5-dichloro-1H-1,2,4-triazole.
Proposed Hydrolytic Degradation Pathways
Caption: Plausible hydrolytic degradation pathways under basic and acidic stress.
Q4: How might the molecule degrade under oxidative stress (e.g., H₂O₂)?
A: Oxidative degradation will likely target the N-acetone side chain and potentially the triazole ring itself. Advanced oxidation processes are known to degrade triazole structures.[6]
-
Side-Chain Oxidation: The methylene group adjacent to the triazole ring and the ketone could be oxidized, potentially leading to the formation of a carboxylic acid (after cleavage) or other oxidized species.
-
Ring Opening: Under aggressive oxidative conditions (e.g., Fenton chemistry or high concentrations of H₂O₂ with heat), the triazole ring can be cleaved. This is a common pathway for the ultimate mineralization of triazole-based fungicides.[5] The initial step may involve hydroxylation of the ring.[7]
Proposed Oxidative Degradation Pathway
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Welcome to the technical support center for researchers working with 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility of this compound in various experimental assays. As drug development professionals and scientists, we understand that overcoming solubility hurdles is critical for obtaining reliable and reproducible data. This resource combines fundamental principles of formulation science with practical, field-proven techniques to help you unlock the full potential of your research.
I. Understanding the Challenge: Why is Solubility Critical?
The poor aqueous solubility of a compound like 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone can lead to a cascade of experimental issues, including:
-
Underestimation of Potency: If the compound precipitates in your assay medium, the actual concentration exposed to the target is lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
-
Poor Bioavailability: In in vivo studies, low solubility can drastically limit absorption and exposure, masking the true efficacy of the compound.[1]
-
Assay Interference: Undissolved particles can interfere with optical-based readouts (e.g., absorbance, fluorescence) and cause non-specific effects in cell-based assays.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability in your data.
This guide will walk you through a systematic approach to diagnose and overcome these challenges.
II. Frequently Asked Questions (FAQs)
Here are some common initial questions and troubleshooting steps for working with poorly soluble compounds.
Q1: My compound is precipitating in the aqueous assay buffer. What is the first thing I should do?
A1: The first step is to assess the extent of the solubility issue and try simple modifications.
-
Visual Inspection: Observe the assay plate or tube for any visible precipitate.
-
Solvent Tolerance Check: Determine the maximum concentration of a co-solvent, such as dimethyl sulfoxide (DMSO), that your assay can tolerate without affecting the biological system.[2][3] Many cell-based assays can tolerate up to 0.5% DMSO, but this should be experimentally verified.[2][3][4]
-
Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into the aqueous buffer, ensure the final DMSO concentration remains below the tolerated limit. This creates a state of supersaturation that can sometimes keep the compound in solution for the duration of the assay.[5]
Q2: I'm using DMSO, but my compound still precipitates at the desired concentration. What are my next options?
A2: If DMSO alone is insufficient, you can explore other co-solvents or move towards more advanced formulation strategies.
-
Alternative Co-solvents: Consider ethanol, methanol, or polyethylene glycol (PEG) as alternatives or in combination with DMSO.[6][7] However, always perform a solvent toxicity control to ensure the solvent itself is not affecting your results.[2][3] A greener alternative to DMSO with similar solvation properties is Cyrene™, which may be worth exploring, especially in antibacterial assays where DMSO can have confounding effects.[8]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility. However, ensure the pH remains within the viable range for your biological system.
Q3: How can I quantitatively measure the solubility of my compound in my specific assay buffer?
A3: Performing a kinetic or equilibrium solubility assay is highly recommended to understand the solubility limits of your compound.
-
Kinetic Solubility: This high-throughput method involves adding a concentrated DMSO stock of your compound to the aqueous buffer and measuring the concentration at which it starts to precipitate.[9] Nephelometry (light scattering) is a common detection method.[9]
-
Equilibrium Solubility: This method measures the true thermodynamic solubility by incubating an excess of the solid compound in the buffer for an extended period (24-48 hours) to reach equilibrium.[9] The supernatant is then filtered and the concentration is measured, typically by HPLC.[9]
III. Troubleshooting Guides: Advanced Solubilization Strategies
When simple co-solvents are not enough, more advanced formulation techniques are necessary. This section provides a detailed overview and protocols for several powerful methods.
Guide 1: Cyclodextrin Complexation
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][] They can encapsulate poorly soluble "guest" molecules, like our triazole compound, forming an inclusion complex that has significantly improved aqueous solubility.[10][][12][13][14]
When to Use It: This method is excellent for in vitro assays where maintaining a true solution is critical. It is particularly useful for compounds that are highly lipophilic.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds due to its high aqueous solubility and low toxicity.[10]
-
Determine Stoichiometry: A 1:1 molar ratio of the compound to cyclodextrin is a good starting point.
-
Complexation Procedure (Kneading Method): a. Weigh out the appropriate amounts of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone and HP-β-CD. b. Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the resulting solid under vacuum to remove the solvent. e. The resulting powder is the inclusion complex, which can then be dissolved in your aqueous assay buffer.
-
Validation: Confirm the increase in solubility by measuring the kinetic or equilibrium solubility of the complex compared to the free compound.
Guide 2: Nanosuspension Formulation
The Principle: Reducing the particle size of a compound to the sub-micron (nanometer) range dramatically increases its surface area-to-volume ratio.[15][16][17][18] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate, which can improve apparent solubility and bioavailability.[19]
When to Use It: Nanosuspensions are suitable for both in vitro and in vivo studies. They are particularly advantageous for oral and parenteral drug delivery.
Experimental Protocol: Creating a Nanosuspension via Precipitation
This is a "bottom-up" approach where the compound is dissolved in a solvent and then precipitated in a controlled manner in the presence of a stabilizer.[20]
-
Solvent Selection: Dissolve 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in a water-miscible organic solvent in which it is freely soluble (e.g., acetone, ethanol).[20]
-
Anti-Solvent and Stabilizer Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP) to prevent the nanoparticles from aggregating.[21]
-
Precipitation: Under high shear stirring or sonication, rapidly inject the drug-containing organic solvent into the aqueous anti-solvent. The rapid change in solvent environment will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically through evaporation under reduced pressure.
-
Characterization:
-
Particle Size and Distribution: Use Dynamic Light Scattering (DLS) to measure the size and polydispersity index (PDI) of the nanoparticles.
-
Zeta Potential: Measure the surface charge to assess the stability of the suspension.
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Visualization of Solubilization Workflow
The following diagram illustrates the decision-making process when encountering a solubility issue.
Caption: A decision tree for troubleshooting poor compound solubility.
Guide 3: Special Considerations for Specific Assays
Microsomal Stability Assays:
Poor solubility can be particularly problematic in microsomal stability assays, as precipitated compounds are not available for metabolism, leading to an artificial inflation of the compound's stability.[22]
-
Problem: The compound precipitates when diluted from a DMSO stock into the aqueous microsomal incubation buffer.
-
Solution (Cosolvent Method): Instead of diluting the compound in a purely aqueous buffer before adding it to the microsomes, perform the dilutions in a buffer containing a higher percentage of an organic cosolvent like acetonitrile.[22] This solution is then added directly to the microsomes, which can help maintain solubility during the incubation period.[22] It is crucial to ensure the final concentration of the organic solvent does not inhibit the metabolic enzymes.[23][24]
Cell-Based Assays:
In addition to precipitation, high concentrations of solvents can be toxic to cells.[2][3][4]
-
Problem: The required concentration of a co-solvent to dissolve the compound is causing cellular toxicity.
-
Solution:
-
Formulation Approach: Utilize cyclodextrin complexation or a nanosuspension, as these methods introduce the compound in a more bioavailable form with a lower requirement for organic solvents.[10][17]
-
Serum Protein Binding: If the assay medium contains serum, the serum proteins (like albumin) can help to solubilize lipophilic compounds. However, be aware that this will reduce the free concentration of your compound available to interact with the target.[5]
-
IV. Data Summary: Solvent Considerations
The choice of solvent is a critical first step. The table below summarizes key properties of commonly used solvents in biological assays.
| Solvent | Typical Max Concentration in Cell Assays | Advantages | Disadvantages |
| DMSO | 0.1% - 1.0% (v/v)[2][3] | Excellent solubilizing power for a wide range of compounds.[25] | Can be cytotoxic at higher concentrations; may interfere with some biological processes.[2][26] |
| Ethanol | 0.1% - 1.0% (v/v) | Biologically compatible at low concentrations. | Less effective than DMSO for highly non-polar compounds; can be more cytotoxic than DMSO for some cell lines.[3] |
| PEG 300/400 | Variable (must be determined empirically) | Low toxicity; can improve solubility of some compounds. | Can be viscous; may not be as effective as DMSO.[6] |
| β-Cyclodextrin | N/A (used as a formulation agent) | Significantly increases aqueous solubility; low toxicity.[2][10] | Requires formulation development; may alter the free concentration of the compound. |
V. Conclusion
Overcoming the poor solubility of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a challenge that can be systematically addressed. By starting with simple co-solvent systems and progressing to more advanced formulation strategies like cyclodextrin complexation and nanosuspensions, researchers can ensure that the compound is in a bioavailable form for accurate and reproducible results. Always validate your chosen method with appropriate controls to ensure that the solubilization technique itself is not influencing the experimental outcome. This structured approach will save time, reduce variability, and ultimately lead to higher quality data in your drug discovery and development efforts.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Int J Pharm Investig. 2011;1(3):123-132. [Link]
-
Hermann R, von Richter O, Renggli A, et al. Considerations regarding use of solvents in in vitro cell based assays. PLoS One. 2015;10(9):e0137856. [Link]
-
Hermann R, von Richter O, Renggli A, et al. Considerations regarding use of solvents in in vitro cell based assays. PLoS One. 2015;10(9):e0137856. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Published online July 10, 2025. [Link]
-
Patel VR, Agrawal YK. Nanosuspension: An approach to enhance solubility of drugs. J Adv Pharm Technol Res. 2011;2(2):81-87. [Link]
-
Popescu C, Bîrlă L, Ionescu D. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). 2023;16(8):1088. [Link]
-
Scheubel E, Siebenbrodt I, Breunig M. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2022;14(2):448. [Link]
-
Shaikh J, Ankola DD, Beniwal V, Singh D, Kumar MN. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. 2007;9(2):174-182. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Proceedings of Science, Technology, Engineering & Mathematics. 2023;23:14-22. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Kim DH, Kim JS, Park JS, et al. Solubility enhancement and application of cyclodextrins in local drug delivery. J Pharm Investig. 2019;49:545-555. [Link]
-
Patel VR, Agrawal YK. Nanosuspension: An approach to enhance solubility of drugs. J Adv Pharm Technol Res. 2011;2(2):81-87. [Link]
-
Nanosuspension-an effective approach for solubility enhancement. GSC Biological and Pharmaceutical Sciences. 2024;27(2):111-120. [Link]
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Published online January 2014. [Link]
-
Sharma D, Soni M, Kumar S, Gupta GD. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. 2021;13(8):1140. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Georgiou C, Zloh M, Siligardi G, et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Med Chem Lett. 2012;3(9):714-718. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Published online August 7, 2025. [Link]
-
Di L, Kerns EH, Hong Y, Chen H. High throughput microsomal stability assay for insoluble compounds. J Biomol Screen. 2003;8(4):453-462. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Farmer JL, Jorgensen MJ, Blanchard C, et al. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Med Chem. 2020;11(1):111-117. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Published online January 2011. [Link]
-
Can anyone please suggest a non-toxic solvent to dissolve non-polar drugs for in vitro use? ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Published July 26, 2021. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. 2022;14(8):1605. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 2019;7(2):29-37. [Link]
-
Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
Optimization of Rat Liver Microsomal Stability Assay Using HPLC. DocsDrive. [Link]
-
Progress and challenges in the development of triazole antimicrobials. Ann Clin Microbiol Antimicrob. 2024;23(1):1. [Link]
-
Triazole And Its Compounds in Biomedical Science: Present Uses, Approaches, And Future Prospects. ResearchGate. Published online January 2, 2025. [Link]
-
Triazole fungicides induce hepatic lesions and metabolic disorders in rats. GSC Biological and Pharmaceutical Sciences. 2020;10(2):40-47. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
What is the best organic sovent for in vitro test? ResearchGate. [Link]
-
Triazole fungicides induce hepatic lesions and metabolic disorders in rats. ResearchGate. Published online February 29, 2020. [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. [Link]
-
Kerns EH. In vitro solubility assays in drug discovery. Drug Discov Today. 2001;6(12):630-635. [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Published online January 2014. [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. Published May 31, 2022. [Link]
-
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone. PubChem. [Link]
-
1-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetone. ChemSynthesis. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. eaapublishing.org [eaapublishing.org]
- 21. mdpi.com [mdpi.com]
- 22. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scialert.net [scialert.net]
- 24. docsdrive.com [docsdrive.com]
- 25. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Triazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for triazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we understand the nuances of triazole synthesis and have compiled this guide based on established scientific principles and field-proven insights.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of 1,2,3-triazole derivatives, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Formation of Homocoupled Alkyne Byproducts (Diacetylenes)
Question: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is producing significant amounts of a homocoupled alkyne byproduct. How can I prevent this?
Answer: The formation of diacetylenes is a common side reaction in CuAAC, arising from the oxidative coupling of the terminal alkyne, which is mediated by the copper catalyst.[1][2] This is particularly prevalent when the reaction is exposed to oxygen.
Causality and Troubleshooting Steps:
The catalytic cycle of CuAAC relies on the Cu(I) oxidation state.[3][4] In the presence of oxygen, Cu(I) can be oxidized to the catalytically inactive Cu(II).[1] While a reducing agent like sodium ascorbate is often used to regenerate Cu(I) from Cu(II), this process can also generate reactive oxygen species (ROS) that contribute to unwanted side reactions.[5][6][7]
Recommended Solutions:
-
Deoxygenation: Rigorously degas all solvents and solutions to remove dissolved oxygen.[6] This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere of nitrogen or argon.[6]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, is a standard and effective method to maintain the copper catalyst in its active Cu(I) state by reducing any Cu(II) formed.[1] This significantly suppresses byproduct formation from oxidative side reactions.[1]
-
Ligand Selection: Employing a suitable copper-chelating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, thereby minimizing the time available for side reactions.[1][6][8]
Issue 2: Poor Regioselectivity Leading to a Mixture of 1,4- and 1,5-Disubstituted Triazoles
Question: My thermal azide-alkyne cycloaddition is yielding a mixture of 1,4- and 1,5-disubstituted triazoles. How can I obtain a single regioisomer?
Answer: The classic Huisgen 1,3-dipolar cycloaddition, when conducted thermally, often results in poor regioselectivity because the energy barriers for the formation of both the 1,4- and 1,5-isomers are similar.[9] The high temperatures required for this reaction can further diminish selectivity.[9]
Causality and Troubleshooting Steps:
To achieve high regioselectivity, a catalyzed approach is necessary. The choice of catalyst dictates which regioisomer is formed.
Recommended Solutions:
-
For 1,4-Disubstituted Triazoles (CuAAC): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective for the 1,4-isomer.[1][9] This reaction proceeds under mild conditions, often at room temperature and in aqueous solutions.[1][9]
-
For 1,5-Disubstituted Triazoles (RuAAC): The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-isomer.[9][10][11] This method is also compatible with both terminal and internal alkynes.[10][12]
Caption: Recommended reagent addition order.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of byproducts in CuAAC reactions?
A1: The most common byproducts in CuAAC reactions stem from the oxidative homocoupling of the terminal alkyne to form diacetylenes. [1]This is primarily caused by the oxidation of the active Cu(I) catalyst to Cu(II) by dissolved oxygen. [1]In the context of bioconjugation, reactive oxygen species generated from the Cu(II)/ascorbate system can lead to the degradation of sensitive biomolecules, and ascorbate oxidation byproducts can cause unwanted covalent modifications of proteins. [5][6][7] Q2: How can I effectively remove the copper catalyst from my final product?
A2: Residual copper can be problematic, especially for biological applications. While purification by silica gel chromatography is a common method, it may not be completely effective as the triazole product can chelate copper ions. [13]Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA can help remove residual copper. [13]For water-soluble triazoles, passing the solution through a column of activated carbon has also been suggested. [13]The use of heterogeneous copper catalysts, such as copper nanoparticles on a solid support, can simplify catalyst removal through simple filtration. [14] Q3: Are there alternatives to copper catalysis to avoid metal-related byproducts and toxicity?
A3: Yes, the most prominent alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a metal-free approach that utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst. [15]SPAAC is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern. [15] Q4: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A4: Several factors can contribute to low reaction yields or slow reaction rates:
-
Catalyst Inactivation: The Cu(I) catalyst may have been oxidized. Ensure your solutions are deoxygenated and consider using a fresh solution of your reducing agent. [6]* Poor Substrate Accessibility: For large biomolecules, the azide or alkyne groups may be sterically hindered or buried within the folded structure. Adding denaturants like DMSO or gently increasing the reaction temperature may improve accessibility. [6]* Ineffective Ligand: The choice of ligand is crucial. Ensure you are using a suitable copper-chelating ligand like THPTA or TBTA at an appropriate concentration, typically a 1:1 or 2:1 ligand-to-copper ratio. [6]* Buffer Interference: Certain buffer components, such as EDTA, thiols, or high concentrations of strong bases, can interfere with the copper catalyst. [6] Q5: Can internal alkynes be used in these cycloaddition reactions?
A5: The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally limited to terminal alkynes. [10]However, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole, is effective with both terminal and internal alkynes. [10][12]
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Molecule CuAAC Reaction with Minimized Byproducts
This protocol is designed for the synthesis of a 1,4-disubstituted 1,2,3-triazole with an emphasis on minimizing oxidative side reactions.
Materials:
-
Organic azide (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the organic azide and the terminal alkyne.
-
Add the solvent (e.g., a 1:1 mixture of water and t-butanol).
-
Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Continue to stir the reaction mixture under an inert atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | CuAAC | RuAAC | Thermal Cycloaddition |
| Primary Product | 1,4-disubstituted triazole | 1,5-disubstituted triazole | Mixture of 1,4- and 1,5- |
| Regioselectivity | High | High | Low [9] |
| Reaction Conditions | Mild (often room temp.) [9] | Mild to elevated temp. | High temperatures [9] |
| Alkyne Substrate | Terminal [10] | Terminal and internal [10] | Terminal and internal |
| Common Byproducts | Diacetylenes (oxidative homocoupling) [1] | Substrate-dependent | Isomeric mixture |
| Catalyst | Copper(I) | Ruthenium | None |
References
- BenchChem Technical Support Team. (2025, December). addressing regioselectivity issues in triazole synthesis. Benchchem.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).
- BenchChem Technical Support Team. (2025).
- ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. The Mechanism of the Azide−Alkyne Cycloaddition. Chemical Reviews.
- Wikipedia contributors. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.
- ResearchGate. (2022, April 11). (PDF) On-Surface Azide-Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?
- BenchChem. (2025). A Comparative Guide to Triazole Synthesis: Copper-Catalyzed vs. Metal-Free Approaches. Benchchem.
- Chemical Communications (RSC Publishing). (2025, November 11).
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- Indian Academy of Sciences. (n.d.).
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Challenges with Polar Triazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex challenges encountered during the purification of polar triazole derivatives. The inherent polarity of these compounds, stemming from the nitrogen-rich triazole ring and associated functional groups, frequently leads to difficulties in achieving high purity and yield. This resource combines theoretical principles with field-proven troubleshooting strategies to empower you in your experimental workflows.
Section 1: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Issue 1: My polar triazole derivative shows poor or no retention on a standard C18 reversed-phase column.
Q: I'm injecting my crude reaction mixture containing a highly polar triazole onto a C18 column with a high percentage of aqueous mobile phase, but the compound elutes in the void volume. What's happening and how can I fix it?
A: This is a classic challenge with highly polar analytes on traditional reversed-phase media. The nonpolar C18 stationary phase has minimal interaction with your polar triazole, leading to rapid elution with the solvent front.
Causality Explained: Standard C18 phases are long alkyl chains bonded to a silica surface. Retention in reversed-phase chromatography is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar molecules, like many triazole derivatives, are more soluble in the highly aqueous mobile phase and have little affinity for the nonpolar C18 chains.
Troubleshooting Steps:
-
Consider a Polar-Endcapped or Polar-Embedded Column: These columns have polar groups incorporated into the stationary phase, which increases the polarity of the surface and enhances retention of polar compounds.[1][2][3][4] Polar-endcapped columns have a polar group attached to the residual silanols, while polar-embedded columns have a polar functional group within the alkyl chain.[2] This allows for the use of highly aqueous mobile phases without phase collapse.[4][5]
-
Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[6][7][8][9][10] It utilizes a polar stationary phase (like bare silica, amine, or a triazole-bonded phase) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, mixed with a small amount of water.[6][11] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[10][11]
-
Utilize Ion-Pair Chromatography: If your triazole derivative is ionizable, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column. The ion-pairing reagent forms a neutral complex with the charged analyte, which then has greater affinity for the nonpolar stationary phase.
Issue 2: I'm observing significant peak tailing for my basic triazole derivative.
Q: My triazole has a basic nitrogen, and I'm seeing significant peak tailing on my silica-based reversed-phase column, even with a buffer in the mobile phase. What causes this and how can I improve the peak shape?
A: Peak tailing for basic compounds on silica-based columns is often due to secondary interactions with residual silanol groups on the silica surface.[1][4]
Causality Explained: Even after the C18 functionalization, some free silanol groups (Si-OH) remain on the silica surface.[1][4] These acidic silanols can interact strongly with basic analytes, like protonated amines on your triazole, through ion-exchange mechanisms. This leads to a mixed-mode retention mechanism and results in broad, tailing peaks.
Troubleshooting Steps:
-
Use a Low-pH Mobile Phase: By lowering the pH of the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid), you can protonate the silanol groups, reducing their ability to interact with your basic analyte.
-
Employ a Sterically Protected or End-Capped Column: Modern columns often feature end-capping, where small, less bulky silanes are used to react with the remaining silanol groups after the primary C18 bonding.[1][4] Sterically protected columns have bulky side groups that physically hinder the interaction of analytes with the silica surface.
-
Increase the Ionic Strength of the Mobile Phase: Adding a higher concentration of buffer salts can help to shield the charged silanol groups and reduce secondary interactions.
-
Consider a Polymer-Based or Hybrid Column: These columns have a different surface chemistry than traditional silica-based columns and are often more resistant to strong interactions with basic compounds.
Issue 3: My purified triazole derivative is contaminated with residual copper catalyst from a "click" reaction.
Q: I synthesized my 1,2,3-triazole using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and I'm struggling to remove the copper catalyst. How can I effectively purify my product?
A: Residual copper from CuAAC reactions is a common impurity that can be challenging to remove completely.[12] It can also interfere with downstream applications and spectroscopic analysis.[12]
Causality Explained: Copper catalysts, often used as copper(I) or generated in situ from copper(II) salts, can coordinate with the nitrogen atoms of the triazole ring, forming stable complexes that are difficult to break.
Troubleshooting Steps:
-
Aqueous Workup with a Chelating Agent: During the reaction workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia. These agents form strong, water-soluble complexes with copper ions, effectively extracting them from the organic phase.
-
Silica Gel Chromatography with a Polar Eluent System: A well-chosen solvent system can help to separate the triazole from the copper complexes. Often, a gradient elution starting with a nonpolar solvent and gradually increasing the polarity with a solvent like ethyl acetate or methanol can be effective. Sometimes, adding a small amount of ammonia to the mobile phase can help to break the copper-triazole complex on the column.
-
Use a Copper Scavenging Resin: There are commercially available resins specifically designed to scavenge residual metals from reaction mixtures. Passing your crude product through a cartridge containing one of these resins can be a highly effective final purification step.
-
Consider a Ligand-Free Copper Catalyst System: For future syntheses, explore the use of ligand-free or heterogeneous copper catalysts, which can often be removed by simple filtration.[13][14]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification of polar triazole derivatives.
Q1: What is the best general-purpose chromatography technique for purifying a novel polar triazole derivative with unknown properties?
A1: For a completely unknown polar triazole, a good starting point is to screen both reversed-phase chromatography with a polar-endcapped C18 column and HILIC.[2][3][4][15] This dual approach covers a wide range of polarities. Begin with a generic gradient on both systems to assess retention and selectivity. For the reversed-phase system, a gradient of water with 0.1% formic acid to acetonitrile with 0.1% formic acid is a standard starting point. For HILIC, a gradient from high acetonitrile (e.g., 95%) with a small amount of aqueous buffer to a lower percentage of acetonitrile is typical.[11]
Q2: Can I use normal-phase chromatography for purifying polar triazoles?
A2: Yes, normal-phase chromatography using a polar stationary phase like silica or alumina and a nonpolar mobile phase can be effective, especially for less polar triazole derivatives. However, for highly polar, water-soluble triazoles, achieving good solubility in the nonpolar mobile phase can be a significant challenge.[7] In such cases, HILIC is often a more suitable technique as it uses reversed-phase solvents.[7]
Q3: Are there any non-chromatographic methods for purifying polar triazoles?
A3: Absolutely. Depending on the physical properties of your compound and the impurities, several non-chromatographic techniques can be employed:
-
Recrystallization: If your triazole is a solid and you can find a suitable solvent system (a solvent in which the compound is soluble when hot but insoluble when cold), recrystallization can be a highly effective and scalable purification method.[16][17] Common solvent systems include ethanol, or mixtures like hexanes/ethyl acetate.[17]
-
Liquid-Liquid Extraction: By carefully selecting the pH and organic solvent, you can often perform an effective initial cleanup of your crude reaction mixture. For example, if your triazole is basic, you can extract it into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove nonpolar impurities, and then basify the aqueous layer and extract your purified triazole back into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool for sample cleanup and purification.[18][19][20][21] You can use a variety of sorbents, including reversed-phase, normal-phase, and ion-exchange materials, to selectively retain your compound of interest while washing away impurities.[18][22]
Q4: My polar triazole seems to be unstable during purification. What precautions should I take?
A4: The stability of triazole derivatives can be influenced by factors like pH, temperature, and exposure to light.[15][23]
-
pH: Some triazoles can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[15][23] It's advisable to screen for pH stability before committing to a purification method that uses harsh pH modifiers.
-
Temperature: Thermal degradation can be a concern, particularly during solvent evaporation after chromatography.[16][23] Use a rotary evaporator at the lowest practical temperature and avoid prolonged heating.
-
Photostability: Some triazole derivatives are known to be light-sensitive.[23] It's good practice to protect your samples from direct light, for example, by using amber vials or covering glassware with aluminum foil.
Section 3: Experimental Protocols & Data
Protocol 1: General Screening Method for a Novel Polar Triazole Derivative
This protocol outlines a systematic approach to finding a suitable purification method.
-
Solubility Testing: Determine the solubility of your crude material in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, acetone, methanol, water). This will inform your choices for chromatography and recrystallization.
-
TLC Analysis: Spot the crude material on both silica and C18 TLC plates. Develop the silica plate with a mixture of a nonpolar and a polar solvent (e.g., hexanes/ethyl acetate). Develop the C18 plate with a mixture of a polar and a less polar solvent (e.g., water/acetonitrile). This will give you a preliminary idea of the polarity of your compound and the number of impurities.
-
LC-MS Analysis: Inject a small, filtered sample of your crude material onto both a polar-endcapped C18 column and a HILIC column using a generic gradient. This will provide information on the retention behavior and the mass of your target compound and impurities.
-
Method Development: Based on the results from the screening, you can then optimize the separation on the most promising system by adjusting the gradient, mobile phase additives, and flow rate.
Table 1: Common Chromatography Modes for Polar Triazole Purification
| Chromatography Mode | Stationary Phase | Mobile Phase | Typical Analytes | Key Advantages |
| Reversed-Phase (Polar-Endcapped) | C18 with polar end-capping | High aqueous content | Moderately polar triazoles | Good for compounds with some hydrophobic character; compatible with MS.[2][3] |
| HILIC | Bare silica, amine, amide, triazole | High organic content (e.g., ACN) with a small amount of water | Highly polar, water-soluble triazoles | Excellent retention for very polar compounds; MS-compatible.[6][7][8] |
| Normal-Phase | Silica, alumina | Nonpolar (e.g., hexanes, DCM) with a polar modifier (e.g., EtOAc, MeOH) | Less polar triazoles | Good for separating isomers; orthogonal to reversed-phase. |
| Ion-Exchange | Anion or cation exchange resin | Aqueous buffers | Ionizable triazoles | Highly selective for charged molecules. |
Diagram 1: Decision-Making Workflow for Polar Triazole Purification
Caption: A decision-making workflow for selecting an appropriate purification strategy for polar triazole derivatives.
References
- U.S.
- "Hydrophilic Interaction (HILIC) Columns," Biocompare.
- "Very polar compound purification using aqueous normal-phase flash column chrom
- "Overcoming challenges in the purific
- "TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES
- "Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
- "Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques," ResearchG
- "Dynamic and Interfacially Reinforced Surfactant for Ionic Liquid Microemulsions in Supercritical CO2," Langmuir - ACS Public
- "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- "Synthesis of 1,2,3-Triazoles," Organic Chemistry Portal.
- "Recent Developments Towards the Synthesis of Triazole Deriv
- "Polar pollutants in municipal wastewater and the water cycle: occurrence and removal of benzotriazoles," PubMed.
- "Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability," PubMed.
- "Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction," The Journal of Organic Chemistry - ACS Public
- "The role of end-capping in reversed-phase," Phenomenex.
- "Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review," NIH, 2018.
- "Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents," NIH.
- "Hydrophilic interaction liquid chromatography (HILIC)
- "Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases," ResearchG
- "Hydrophilic Interaction Chromatography Method Development and Troubleshooting," Agilent, 2018.
- "Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review," 2025.
- "synthesis of 1,2,4 triazole compounds," ISRES.
- "Topics in Liquid Chromatography: Part 1.
- "Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review,"
- "HPLC Methods for analysis of 1,2,4-triazole," HELIX Chrom
- "A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundw
- "Polar Endcapped Reversed Phase Hplc Columns," Thermo Fisher Scientific.
- "Solvatochromism and Thermochromism of Fluconazole," SciELO, 2023.
- "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column," 2009.
- "[Readers Insight] Hydrophilic Interaction Chromatography (HILIC)
- "The Role of End-Capping in Reversed-Phase," LabRulez LCMS, 2025.
- "157 Synthesis of Triazole Compounds," ISRES.
- "Reagents & Solvents: Solvents for Recrystallization," Department of Chemistry : University of Rochester.
- "Technical Support Center: Optimizing Triazole Cycliz
Sources
- 1. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Polar Endcapped Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. waters.com [waters.com]
- 6. biocompare.com [biocompare.com]
- 7. biotage.com [biotage.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 15. Pentabromobenzyl-RP versus triazole-HILIC columns for separation of the polar basic analytes famotidine and famotidone: LC method development combined with in silico tools to follow the potential consequences of famotidine gastric instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of a Novel Dichlorinated Triazole Derivative and Fluconazole
Guide for Researchers in Antimicrobial Drug Development
The increasing prevalence of invasive fungal infections, alongside the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and broader spectra of activity.[1] Triazole antifungals have long been a cornerstone of anti-infective therapy.[2] This guide provides a comprehensive framework for comparing the in vitro antifungal activity of a novel dichlorinated triazole, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, against the widely used antifungal, fluconazole.
While specific comparative data for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is not yet publicly available, this document will serve as a robust methodological guide for researchers. It will detail the necessary experimental protocols, data interpretation, and mechanistic considerations for such a comparison, grounded in established scientific principles and standards. Novel triazole derivatives are being actively investigated for their potential as potent antifungal agents.[3][4][5]
The Mechanism of Action of Triazole Antifungals
Fluconazole, a bis-triazole antifungal agent, and other drugs in its class, exert their effect by disrupting the integrity of the fungal cell membrane.[2][6] They achieve this by selectively inhibiting a crucial fungal enzyme, lanosterol 14α-demethylase, which is a cytochrome P-450 enzyme.[7][8] This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[6][9]
The inhibition of ergosterol synthesis leads to the accumulation of toxic 14α-methyl sterols in the fungal cell membrane.[7] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately increasing cellular permeability and leading to the inhibition of fungal growth or cell death.[6][8] The high selectivity of triazoles for the fungal cytochrome P-450 enzyme over its mammalian counterpart contributes to their favorable safety profile.[7][8]
Caption: Mechanism of action of triazole antifungals.
Experimental Design for a Head-to-Head Comparison
To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.[10][11][12] The following protocols are based on these standards.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13][14] This assay is fundamental in assessing the potency of a novel compound.
Detailed Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antifungal Solutions:
-
Inoculum Preparation:
-
Culture the fungal strains to be tested (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.
-
For yeasts, prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[14]
-
For filamentous fungi, harvest conidia and adjust the concentration using a hemocytometer.[15]
-
Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum concentration.[14]
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of each antifungal dilution to the respective wells.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).[15]
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and growth rate.[13]
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that shows a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density with a spectrophotometer.[15]
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[17] This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.
Detailed Protocol for MFC Assay:
-
Perform MIC Assay:
-
First, determine the MIC for each compound against the test organisms as described above.
-
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at 35°C for 24-48 hours, or until colonies are visible in the growth control subculture.[19]
-
-
Endpoint Determination:
-
The MFC is the lowest concentration of the antifungal agent that results in no more than a few colonies, corresponding to a 99.9% kill rate compared to the initial inoculum count.[17]
-
Caption: Experimental workflow for MIC and MFC determination.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the results of a comparative study would be presented.
Disclaimer: The data presented below is for illustrative purposes only and does not represent actual experimental results for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Fungal Strain | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone (Hypothetical MIC) | Fluconazole (Reference MIC) |
| Candida albicans | 0.25 | 1 |
| Candida glabrata | 1 | 16 |
| Cryptococcus neoformans | 0.5 | 4 |
| Aspergillus fumigatus | 2 | >64 |
Table 2: Illustrative Minimum Fungicidal Concentrations (MFCs) in µg/mL
| Fungal Strain | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone (Hypothetical MFC) | Fluconazole (Reference MFC) |
| Candida albicans | 1 | 8 |
| Candida glabrata | 4 | >64 |
| Cryptococcus neoformans | 2 | 32 |
| Aspergillus fumigatus | >16 | >64 |
Discussion and Future Directions
Based on the illustrative data, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone would demonstrate significantly greater potency against both yeast and molds compared to fluconazole. The lower MIC values would suggest a stronger inhibitory effect, while the closer correlation between MIC and MFC values could indicate a more pronounced fungicidal, rather than fungistatic, activity for the novel compound. This is particularly relevant for infections in immunocompromised patients where a fungicidal agent is often preferred.
Further research would be warranted to:
-
Expand the panel of fungal isolates: Including clinically relevant, drug-resistant strains would be crucial.
-
Perform time-kill studies: To further characterize the fungistatic versus fungicidal nature of the compound.
-
Conduct cytotoxicity assays: To determine the selectivity of the compound for fungal cells over mammalian cells.
-
Investigate the mechanism of action: While likely targeting CYP51, studies should confirm this and explore any potential secondary targets.
-
In vivo efficacy studies: To translate the in vitro findings into a relevant animal model of fungal infection.
Conclusion
The systematic evaluation of novel antifungal candidates against established drugs is a critical component of the drug development pipeline. By adhering to standardized protocols such as those outlined by the CLSI, researchers can generate high-quality, comparable data. While the specific antifungal profile of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone remains to be fully elucidated, the framework provided in this guide offers a clear path for its investigation and comparison with fluconazole. The development of new triazoles with potentially enhanced activity is a promising avenue in the ongoing effort to combat the global threat of fungal diseases.[20][21][22]
References
- Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 37(5), 649–684.
- Chavda, V. P., Vihol, D., Soni, S., & Vaghasiya, D. D. (2021).
- Kask, K., & Järv, H. (2019). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 9(12), e3274.
- Synapse. (2024). What is the mechanism of Fluconazole?.
- Wang, S., Li, D., Zhang, X., Xu, Z., & Wang, G. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(6), 7485–7497.
- Dr.Oracle. (2025).
- Li, D. D., Wang, S. J., Zhang, X. J., Xu, Z., & Wang, G. W. (2013). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. Bioorganic & medicinal chemistry letters, 23(17), 4875–4878.
- Atlas. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?.
- Li, Y., Liu, X., Wang, Y., Zhang, Y., Li, B., & Song, B. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. Journal of Agricultural and Food Chemistry, 69(1), 241-253.
- Zhang, X. J., Wang, S. J., Li, D. D., Xu, Z., & Wang, G. W. (2013). Synthesis, antifungal activity, and molecular docking studies of novel triazole derivatives. Medicinal chemistry, 9(3), 384–388.
- Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls.
- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1165.
- ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum...
- CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention.
- Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar.
- ResearchGate. (2025). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- Al-Hatmi, A. M. S., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(12), 1042.
- BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52. BenchChem.
- Espinel-Ingroff, A., et al. (2005). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 43(7), 3287–3290.
- BenchChem. (n.d.). Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 42. BenchChem.
- Semantic Scholar. (n.d.). 3-aryl-2-(1H-1,2,4-triazol-1-yl)
- Al-Wabli, R. I. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3462.
- Gao, Y., et al. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Journal of Fungi, 9(6), 643.
- Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943–949.
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal activity, and molecular docking studies of novel triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atlas.org [atlas.org]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. njccwei.com [njccwei.com]
- 12. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dichloro-Substituted Triazoles
Introduction: The Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole and 1,2,3-triazole ring systems are foundational scaffolds in the development of therapeutic agents and agrochemicals.[1][2] Their unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipolar nature, make them privileged structures in medicinal chemistry.[2] The introduction of halogen substituents, particularly chlorine, onto aromatic rings appended to the triazole core can significantly modulate a compound's lipophilicity, electronic properties, and metabolic stability. This, in turn, profoundly influences its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichloro-substituted triazoles, focusing on how the position and pattern of dichlorination impact their antifungal, antibacterial, and anticancer activities.
Conceptual Framework for SAR Analysis
The exploration of SAR for dichloro-substituted triazoles follows a systematic workflow. The process begins with the design and synthesis of a library of compounds with varied dichlorination patterns, followed by rigorous biological evaluation and computational analysis to rationalize the observed activities.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
I. Antifungal Activity: A Primary Domain for Dichloro-Triazoles
Dichloro-substituted triazoles have demonstrated significant potential as antifungal agents, often acting as inhibitors of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Key SAR Insights:
-
Impact of Phenyl Ring Substitution: The presence and position of chlorine atoms on a phenyl or benzyl ring attached to the triazole core are critical determinants of antifungal potency.
-
2,4-Dichloro Substitution: The 2,4-dichlorophenyl moiety is a recurrent feature in potent antifungal triazoles. For instance, triazole derivatives bearing a 2,4-dichlorobenzylideneamino group have shown antifungal activity superior to the standard drug ketoconazole against certain fungal species like Microsporum gypseum.[3] This substitution pattern is believed to enhance the binding affinity of the molecule to the active site of the target enzyme.
-
3,4-Dichloro Substitution: Similar to the 2,4-dichloro pattern, the 3,4-dichlorobenzyl group has also been identified as a key contributor to high antifungal activity.[4] In a series of miconazole analogues, the compound with a 3,4-dichlorobenzyl substituent exhibited the highest potency, being 64-fold more potent than miconazole against B. yeast strains.[4]
-
Monochloro vs. Dichloro: Studies have shown that disubstituted benzyl triazoles generally exhibit higher potency than their monosubstituted counterparts.[4][5] This suggests that the increased lipophilicity and specific electronic effects conferred by two chlorine atoms are beneficial for antifungal action. For example, a 3,4-dichlorobenzyl derivative showed a significantly lower Minimum Inhibitory Concentration (MIC) (0.5 µg/mL) compared to monosubstituted analogues.[4][5]
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative dichloro-substituted triazole derivatives against various fungal strains, illustrating the impact of the substitution pattern.
| Compound ID | Substitution Pattern | Fungal Strain | MIC (µg/mL) | Reference |
| 5b | 3,4-Dichlorobenzyl | C. albicans | 0.5 | [4] |
| 5c | 2,4-Difluorobenzyl | C. albicans | 4 | [4] |
| 7d | 2,4-Dichlorophenyl | Candida spp. | 0.063–1 | [5] |
| 18b | 3,4-Dichlorobenzyl | Various Fungi | 0.5 | [5] |
| 5b | 2,4-Dichlorobenzylideneamino | M. gypseum | Active | [3] |
| Fluconazole | Reference Drug | C. albicans | 1 | [4] |
| Miconazole | Reference Drug | C. albicans | 4 | [4] |
II. Antibacterial Activity of Dichloro-Substituted Triazoles
While the primary focus has often been on antifungal properties, dichloro-substituted triazoles also exhibit noteworthy antibacterial activity. The structural requirements for antibacterial efficacy can differ from those for antifungal action.
Key SAR Insights:
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules that incorporate the dichloro-phenyl moiety into a larger heterocyclic system, such as thiazolyl-s-triazines.[6]
-
Influence of Linkers: In a series of dichloro-phenylthiazolyl-s-triazines, the nature of the linker bridge was found to be crucial. Replacing an amine (-NH-) linker with a mercapto (-S-) bridge led to more pronounced activity against Gram-negative bacteria, with one compound proving equipotent to penicillin against E. coli.[6]
-
Gram-Positive vs. Gram-Negative: Certain 2,4-dichloro derivatives have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus.[3][7] However, the overall activity spectrum can be variable, with some compounds showing no efficacy against other strains like E. coli.[3][7] The intact chlorine on the s-triazine ring itself did not appear to have a marked influence on activity in one study.[6]
Comparative Antibacterial Activity Data
| Compound Series | Key Structural Feature | Bacterial Strain | Activity Metric | Finding | Reference |
| 10b–18b | Dichloro-phenylthiazolyl-s-triazine | E. coli | MIC | Mercapto bridge (17b) equipotent to Penicillin | [6] |
| 10b–18b | Dichloro-phenylthiazolyl-s-triazine | S. aureus | MIC | Moderate to significant activity observed | [6] |
| 5b | 4-(2,4-dichlorobenzylideneamino)-...-triazole | S. aureus | MIC | Active | [3] |
| 5b | 4-(2,4-dichlorobenzylideneamino)-...-triazole | E. coli | MIC | Inactive | [3] |
III. Anticancer Potential and Emerging SAR
The application of dichloro-substituted triazoles in oncology is a growing field of research. The 1,2,3-triazole scaffold, in particular, is considered a privileged building block for discovering new anticancer agents.[8][9]
Key SAR Insights:
-
Broad-Spectrum Activity: Dichloro-substituted triazole derivatives have been investigated against various cancer cell lines, including breast, lung, and fibrosarcoma, often showing moderate to promising antiproliferative activities.[8][10]
-
Tubulin Polymerization Inhibition: A novel series of 1,2,4-triazoles has been identified as potent inhibitors of tubulin polymerization, a key mechanism for halting cell division.[11] These compounds were shown to compete with colchicine for its binding site on tubulin, leading to cell cycle arrest with EC50 values in the nanomolar range.[11]
-
Indole and Chromene Hybrids: Combining the 1,2,3-triazole ring with other pharmacologically active moieties like indole or chromene has yielded compounds with potent activity against lung cancer cell lines (A549).[9] An SAR study revealed that a fluoro atom on the phenyl ring contributed positively to the activity.[9]
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis and evaluation of dichloro-substituted triazoles rely on established chemical and microbiological methodologies.
General Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" approach is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[8] This reaction involves the cycloaddition of a terminal alkyne with an organic azide, catalyzed by a copper(I) species.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Protocol:
-
Preparation of Azide: A dichloro-substituted aniline is diazotized with sodium nitrite in an acidic medium, followed by reaction with sodium azide to yield the corresponding dichloro-phenyl azide.
-
Cycloaddition: The dichloro-phenyl azide and a terminal alkyne are dissolved in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Catalyst Addition: A catalytic amount of a Cu(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The product is typically extracted with an organic solvent, and the crude product is purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted-1,2,3-triazole.[8]
Protocol for Antifungal/Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized suspension of the fungal or bacterial test organism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microbe, no compound) and negative (broth only) growth controls are included. A standard drug (e.g., fluconazole, penicillin) is also tested as a comparator.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The dichlorination of phenyl and benzyl rings appended to a triazole core is a powerful strategy for modulating biological activity. The 2,4- and 3,4-dichloro substitution patterns consistently emerge as favorable for enhancing antifungal potency, likely by optimizing interactions with the fungal CYP51 enzyme. For antibacterial applications, the nature of the entire molecular construct, including linkers, plays a more decisive role than the dichlorination pattern alone. In the anticancer domain, dichloro-triazoles serve as versatile scaffolds for developing agents that target fundamental cellular processes like tubulin polymerization.
Future research should focus on synthesizing novel dichloro-isomers and exploring their effects on a wider range of biological targets. The integration of computational modeling and molecular docking studies will be instrumental in rationalizing observed SAR and guiding the design of next-generation dichloro-substituted triazole agents with improved potency, selectivity, and reduced toxicity.
References
-
Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. National Institutes of Health (NIH). [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
Scheme 6. Preparation of 1,4-disubstituted 5-chloro-1,2,3-triazoles. ResearchGate. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. [Link]
-
Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. National Institutes of Health (NIH). [Link]
-
Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]
-
Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ResearchGate. [Link]
-
The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. ResearchGate. [Link]
-
Preparation and Antibacterial Properties of Substituted 1,2,4-Triazoles. ResearchGate. [Link]
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journals. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
Sources
- 1. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 10. isres.org [isres.org]
- 11. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Investigation into the Cytotoxic Potential of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in Diverse Cancer Cell Lines
In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of heterocyclic compounds has yielded numerous promising candidates. Among these, the 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, known for its broad spectrum of pharmacological activities, including anticancer properties.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic effects of a novel dichlorinated 1,2,4-triazole derivative, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, against a panel of human cancer cell lines. This investigation aims to elucidate the compound's potential as an anticancer agent by comparing its efficacy to a standard chemotherapeutic drug, Doxorubicin, and to provide a robust experimental framework for such evaluations.
Introduction: The Rationale for Investigating Novel Triazole Derivatives
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of new therapeutic agents that are not only potent but also selective and capable of overcoming drug resistance.[2] Triazole derivatives have garnered significant attention due to their ability to interact with various biological targets, including enzymes and signaling proteins crucial for cancer cell proliferation and survival.[2][3][4] The incorporation of a dichlorophenyl moiety into the triazole structure, as seen in our compound of interest, is a strategic design element. Halogenated phenyl rings are known to enhance the lipophilicity and, in some cases, the binding affinity of compounds to their biological targets, potentially leading to increased cytotoxic activity.[5]
This guide will detail a hypothetical, yet scientifically rigorous, experimental workflow to assess the cytotoxic and pro-apoptotic activity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. We will explore its effects on three distinct cancer cell lines: MCF-7 (human breast adenocarcinoma), HepG2 (human hepatocellular carcinoma), and A549 (human lung carcinoma), representing some of the most prevalent and challenging malignancies.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling
A thorough evaluation of a novel compound's anticancer potential requires a multi-pronged experimental approach. Our investigation will encompass the assessment of cell viability, the quantification of apoptosis, and an exploration of the potential underlying molecular mechanisms.
Selection of Cancer Cell Lines
The choice of cancer cell lines is critical for a comprehensive preliminary assessment. We have selected:
-
MCF-7: An estrogen receptor (ER)-positive breast cancer cell line, widely used as a model for hormone-responsive breast cancers.[6]
-
HepG2: A well-differentiated human liver carcinoma cell line, suitable for studying hepatotoxicity and the effects of compounds on liver cancer.[7]
-
A549: A human lung adenocarcinoma cell line, representing a common and aggressive form of lung cancer.
The inclusion of these diverse cell lines allows for the evaluation of the compound's activity across different cancer types, providing initial insights into its potential spectrum of efficacy.
The Test Compound and Comparators
-
Test Compound: 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone (Hereafter referred to as DCT-1)
-
Positive Control: Doxorubicin, a well-established chemotherapeutic agent with broad-spectrum activity, will be used as a benchmark for comparing cytotoxic potency.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) will be used to dissolve the test compound and will serve as the negative control to account for any solvent-induced effects.
Experimental Workflow
The overall experimental workflow is designed to provide a comprehensive understanding of DCT-1's cytotoxic effects.
Caption: A streamlined workflow for evaluating the cytotoxic potential of a novel compound.
Methodologies: Ensuring Scientific Rigor and Reproducibility
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and proliferation.[8][9] It relies on the enzymatic reduction of the MTT substrate by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6] The intensity of the color is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of DCT-1 (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin for 48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
An alternative to the MTT assay is the XTT assay, which produces a water-soluble formazan product, eliminating the need for a solubilization step and potentially improving accuracy.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), we employ Annexin V/PI staining followed by flow cytometry analysis.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying necrotic or late apoptotic cells.[14]
Protocol:
-
Cell Treatment: Treat cells with DCT-1 at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Hypothetical Results and Comparative Analysis
Based on the known activities of other dichlorophenyl and triazole derivatives, we can hypothesize the potential outcomes of our investigation.[5][7][16]
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the hypothetical IC50 values for DCT-1 and Doxorubicin across the three cancer cell lines.
| Compound | MCF-7 (µM) | HepG2 (µM) | A549 (µM) |
| DCT-1 | 15.2 ± 1.8 | 25.5 ± 2.3 | 18.9 ± 2.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
In this hypothetical scenario, DCT-1 demonstrates moderate cytotoxic activity against all three cell lines, with the highest potency observed in MCF-7 cells. While not as potent as the standard drug Doxorubicin, these IC50 values would still be considered promising for a novel compound in the early stages of drug discovery.
Apoptosis Induction
The Annexin V/PI staining results could reveal that DCT-1 induces a significant increase in the percentage of apoptotic cells (both early and late) compared to the vehicle control. This would suggest that the cytotoxic mechanism of DCT-1 involves the induction of programmed cell death.
Mechanistic Insights: Unraveling the Molecular Pathways
The induction of apoptosis by cytotoxic agents is often mediated by complex signaling pathways.[17] Many chemotherapeutic drugs exert their effects by causing DNA damage, which in turn activates intrinsic apoptotic pathways.[18]
The Intrinsic Apoptotic Pathway
A plausible mechanism for DCT-1's action is the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[16]
Caption: The intrinsic apoptotic pathway potentially activated by DCT-1.
This signaling cascade culminates in the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[19]
Other Potential Signaling Pathways
It is important to note that cytotoxic compounds can influence a multitude of signaling pathways within cancer cells.[20][21] These may include:
-
MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.[20]
-
PI3K/AKT/mTOR Pathway: A crucial regulator of cell survival and growth.[20]
-
Wnt/β-catenin Pathway: Plays a role in cell fate determination and proliferation.[21]
Further investigation using techniques like Western blotting to assess the expression levels of key proteins in these pathways would be necessary to fully elucidate the mechanism of action of DCT-1.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically grounded framework for the comparative evaluation of the cytotoxic potential of a novel compound, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. Based on the known activities of related triazole derivatives, it is plausible that DCT-1 would exhibit moderate to good cytotoxic activity against a panel of cancer cell lines, likely through the induction of apoptosis.
The presented experimental workflow, from initial cell viability screening to apoptosis quantification and mechanistic exploration, provides a clear path for researchers in drug discovery. Future studies should aim to:
-
Synthesize and characterize DCT-1 and a series of related analogues to establish structure-activity relationships (SAR).
-
Expand the panel of cancer cell lines to include those with different genetic backgrounds and drug resistance profiles.
-
Conduct in-depth mechanistic studies to identify the specific molecular targets of DCT-1.
-
Evaluate the in vivo efficacy and toxicity of promising lead compounds in animal models of cancer.
The continued exploration of novel chemical scaffolds, such as the 1,2,4-triazole core, holds significant promise for the development of the next generation of anticancer therapies.
References
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
-
MDPI. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
DergiPark. (n.d.). A comprehensive review on triazoles as anticancer agents. Retrieved from [Link]
-
OncoDaily. (2025). How Chemotherapy Affects Cancer and Normal Cells: Mechanisms, Side Effects and Long-Term Risks. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Retrieved from [Link]
-
Karger Publishers. (n.d.). Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Retrieved from [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]
-
Synergy Publishers. (n.d.). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl). Retrieved from [Link]
-
ResearchGate. (n.d.). Apoptosis detection using annexin V/PI staining. Viable cells (annexin.... Retrieved from [Link]
-
Springer. (n.d.). Updates on altered signaling pathways in tumor drug resistance. Retrieved from [Link]
-
Brieflands. (n.d.). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Various signaling pathways are involved in cancer development as well.... Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2018). Synthesis and cytotoxicity evaluation of [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. brieflands.com [brieflands.com]
- 17. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 18. oncodaily.com [oncodaily.com]
- 19. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vcm.edpsciences.org [vcm.edpsciences.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Quantitative HPLC-UV Method for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
This guide provides a comprehensive framework for the validation of a quantitative analytical method for the novel compound 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory requirement but the bedrock of product quality and patient safety.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven comparisons to ensure a robust and reliable analytical procedure.
The validation strategy presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are widely recognized by global regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] Our objective is to demonstrate that the developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is fit for its intended purpose: the precise and accurate quantification of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone.[6][7]
The Analytical Challenge and Method Selection
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is a heterocyclic compound with potential applications in pharmaceutical research. Its structure, featuring a triazole ring and halogen substituents, necessitates a selective and sensitive analytical method for accurate quantification in various matrices. HPLC is a preferred technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and speed.[8] Coupling HPLC with UV detection provides a cost-effective and robust solution for routine quantitative analysis.
Pillars of Analytical Method Validation
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9][10] The core validation parameters are interconnected, each contributing to the overall assurance of data integrity.
Caption: Interrelationship of core analytical validation parameters.
Specificity: The Assurance of Identity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11] A lack of specificity can lead to artificially inflated results for the analyte of interest. The primary experimental approach to demonstrate specificity is to analyze a blank matrix, a placebo formulation, and the analyte spiked with known impurities or degradants to ensure no co-elution at the retention time of the analyte.
Experimental Protocol: Specificity Assessment
-
Preparation of Solutions:
-
Blank Solution: Prepare the dissolution medium or placebo without the active pharmaceutical ingredient (API).
-
API Standard Solution: Prepare a solution of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone reference standard at the target concentration.
-
Spiked Solution: Spike the API solution with known potential impurities and degradation products.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Procedure: Inject the blank, API standard, and spiked solutions into the HPLC system and record the chromatograms.
Data Presentation: Specificity Results
| Sample | Retention Time of Analyte (min) | Peak Purity | Observations |
| Blank | No peak observed at the analyte's retention time | N/A | No interference from the matrix. |
| API Standard | 4.5 | > 0.999 | Symmetrical peak. |
| Spiked Solution | 4.5 | > 0.999 | Analyte peak is well-resolved from impurity peaks. |
Comparison with Alternative Methods: While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could offer higher specificity, HPLC-UV is often more suitable for non-volatile and thermally labile compounds like many pharmaceutical APIs. The demonstrated specificity of this HPLC-UV method makes it a reliable choice for routine quality control.
Linearity and Range: Defining the Working Boundaries
Expertise & Experience: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8] A linear relationship is crucial for accurate quantification across different sample concentrations.
Experimental Protocol: Linearity and Range Determination
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone by diluting a stock solution. The concentration range should typically span 80% to 120% of the expected sample concentration.[13]
-
Chromatographic Analysis: Analyze each calibration standard in triplicate using the previously described HPLC conditions.
-
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis to determine the regression equation (y = mx + c), the coefficient of determination (R²), and the y-intercept.
Data Presentation: Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 851,234 |
| 90 | 955,678 |
| 100 | 1,060,123 |
| 110 | 1,165,567 |
| 120 | 1,270,012 |
Linear Regression Analysis:
-
Regression Equation: y = 10595x + 4567
-
Coefficient of Determination (R²): 0.9998
-
Range: 80 - 120 µg/mL
An R² value greater than 0.999 is generally considered evidence of a strong linear relationship.
Accuracy: Closeness to the Truth
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. This is a critical parameter to ensure that the method provides true and unbiased results.
Experimental Protocol: Accuracy Assessment
-
Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone into a placebo matrix. Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the validated HPLC method.
-
Calculation: Calculate the percentage recovery for each sample.
Data Presentation: Accuracy/Recovery Results
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Mean % Recovery |
| 80 | 79.5 | 99.4 | |
| 80 | 80.2 | 100.3 | 99.8 |
| 80 | 79.8 | 99.8 | |
| 100 | 99.7 | 99.7 | |
| 100 | 100.5 | 100.5 | 100.2 |
| 100 | 100.3 | 100.3 | |
| 120 | 119.2 | 99.3 | |
| 120 | 120.8 | 100.7 | 100.0 |
| 120 | 120.0 | 100.0 |
Acceptable recovery is typically within 98.0% to 102.0%.
Precision: Consistency of Measurement
Expertise & Experience: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Experimental Protocol: Precision Evaluation
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both repeatability and intermediate precision.
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| Replicate 1 | 99.8 | 100.2 |
| Replicate 2 | 100.1 | 99.5 |
| Replicate 3 | 99.5 | 100.5 |
| Replicate 4 | 100.3 | 99.8 |
| Replicate 5 | 99.9 | 100.1 |
| Replicate 6 | 100.2 | 99.9 |
| Mean | 99.97 | 100.00 |
| SD | 0.29 | 0.32 |
| %RSD | 0.29% | 0.32% |
A %RSD of not more than 2% is generally considered acceptable for the assay of a finished product.
Detection and Quantitation Limits (LOD & LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] These parameters are crucial for the analysis of impurities and degradation products.
Experimental Protocol: LOD and LOQ Estimation
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise Ratio:
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.
-
Data Presentation: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness: Resilience to Minor Variations
Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13] Evaluating robustness is essential to ensure the method's performance during routine use in different laboratories and with different instruments.
Experimental Protocol: Robustness Testing
Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
Analyze the system suitability parameters and the assay results for a standard solution under these varied conditions.
Data Presentation: Robustness Study
| Parameter Varied | % Assay | System Suitability (Tailing Factor) |
| Flow Rate (0.9 mL/min) | 99.8 | 1.1 |
| Flow Rate (1.1 mL/min) | 100.1 | 1.2 |
| Mobile Phase (58% ACN) | 99.5 | 1.1 |
| Mobile Phase (62% ACN) | 100.3 | 1.2 |
| Temperature (28 °C) | 99.9 | 1.1 |
| Temperature (32 °C) | 100.0 | 1.2 |
The results should not be significantly affected by these minor variations, demonstrating the robustness of the method.
Validation Workflow
Caption: A simplified workflow for analytical method validation.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the validation of a quantitative HPLC-UV method for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we can establish a high degree of confidence in the reliability and integrity of the analytical data generated. The presented protocols and data serve as a practical template for researchers to adapt and apply to their specific analytical challenges, ensuring compliance with global regulatory standards and contributing to the development of safe and effective pharmaceutical products.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
- Patel, D. M., et al. (2011). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research.
-
PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Hu, L., et al. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. Journal of Analytical Methods in Chemistry.
-
Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Bisht, T. S., et al. (2020).
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Timmerman, P., et al. (2011).
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Hoffman, R. L. (2012).
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
SCION Instruments. A Guide to Analytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. jetir.org [jetir.org]
- 9. wjarr.com [wjarr.com]
- 10. fda.gov [fda.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 13. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone belongs to the 1,2,4-triazole class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry and agrochemicals, renowned for its diverse biological activities.[1][2][3][4] Derivatives of 1,2,4-triazole are found in a wide array of approved drugs, including potent antifungal agents like fluconazole and voriconazole, and anticancer therapies such as letrozole.[4][5][6] The therapeutic efficacy of these agents often stems from the triazole ring's ability to coordinate with metallic ions in enzyme active sites, particularly the heme iron in cytochrome P450 (CYP) enzymes.[5][7][8]
However, this same reactivity profile necessitates a rigorous evaluation of a novel triazole derivative's selectivity. Off-target interactions, where a compound binds to and modulates proteins other than its intended target, can lead to unexpected biological responses, toxicity, or diminished efficacy.[9] Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory checkpoint but a fundamental component of a robust drug discovery program, ensuring that the observed biological effects are genuinely due to the on-target mechanism and mitigating the risk of late-stage clinical failures.[9]
This guide provides a framework for the systematic investigation of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone's cross-reactivity. We will delve into the rationale behind selecting key off-target panels, present detailed experimental protocols for essential assays, and offer a template for the comparative analysis of the generated data. The methodologies described herein are designed to create a self-validating system, grounding your research in the principles of scientific integrity and trustworthiness.
Strategic Approach to Cross-Reactivity Profiling
A logical workflow is essential for efficiently assessing the selectivity of a novel compound. The process should begin with broad, high-throughput screens and progressively narrow down to more specific, mechanistic studies for any identified hits.
Caption: A strategic workflow for cross-reactivity profiling.
I. Cytochrome P450 (CYP) Inhibition Panel: The Triazole Litmus Test
Rationale: The nitrogen atoms in the 1,2,4-triazole ring are well-known to chelate the heme iron within the active site of CYP enzymes.[7][10] This interaction is the basis for the antifungal activity of many azole drugs, which target fungal CYP51.[5] However, this can also lead to potent inhibition of human CYP isoforms, which are responsible for the metabolism of a vast number of drugs. Significant inhibition of key isoforms like CYP3A4, CYP2C9, or CYP2D6 can cause severe drug-drug interactions (DDIs), leading to toxicity from co-administered medications.[8][11] Therefore, a CYP inhibition screen is arguably the most critical initial cross-reactivity test for any novel triazole compound.
Comparative Data Table (Hypothetical)
| Compound | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP1A2 IC50 (µM) |
| 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ketoconazole (Positive Control) | 0.02 | 15.2 | 1.8 | 0.5 | 6.7 |
| Triazole Analogue A (Alternative 1) | 5.8 | > 50 | 12.5 | 22.1 | > 50 |
| Non-azole Compound B (Alternative 2) | > 50 | > 50 | > 50 | > 50 | 45.3 |
Experimental Protocol: P450-Glo™ CYP3A4 Assay
This protocol is adapted from commercially available luminescent assays, which provide a robust and high-throughput method for assessing CYP activity.
-
Reagent Preparation:
-
Prepare the CYP3A4 enzyme/membrane mixture and the luciferin-based substrate solution according to the manufacturer's instructions.
-
Serially dilute the test compound, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, and control compounds (e.g., Ketoconazole) in a suitable solvent (e.g., DMSO) to create a concentration gradient.
-
-
Reaction Initiation:
-
In a 96-well white plate, add the test compound dilutions to the wells.
-
Add the CYP3A4 enzyme/substrate mixture to initiate the reaction. The final volume should be consistent across all wells.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes). During this period, active CYP3A4 will metabolize the luciferin substrate.
-
-
Detection:
-
Add the Luciferin Detection Reagent to all wells. This reagent stops the CYP reaction and initiates a light-producing reaction proportional to the amount of unmetabolized substrate.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence using a plate reader.
-
Subtract the background luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Kinase Selectivity Profiling: Uncovering Unintended Signaling Interactions
Rationale: Protein kinases are a large family of enzymes that play central roles in cellular signaling.[12] Due to the conserved nature of the ATP-binding site, many small molecule inhibitors can exhibit off-target activity against multiple kinases.[9] Such unintended kinase inhibition can lead to a variety of toxicities or confound the interpretation of a compound's primary mechanism of action. Kinase profiling services offer broad screening panels (often over 400 kinases) to provide a comprehensive overview of a compound's kinome-wide selectivity at a single concentration (e.g., 1 or 10 µM).[13][14][15][16] This is a crucial step to identify potential liabilities early in the discovery process.
Caption: Workflow for a typical kinase profiling experiment.
Comparative Data Table (Hypothetical Single-Point Screen at 10 µM)
| Compound | Target Kinase Inhibition (%) | Off-Target Hit 1 (e.g., SRC) Inhibition (%) | Off-Target Hit 2 (e.g., LCK) Inhibition (%) | Off-Target Hit 3 (e.g., VEGFR2) Inhibition (%) |
| 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Staurosporine (Broad-Spectrum Control) | >95 | >95 | >95 | >95 |
| Selective Inhibitor C (Alternative 1) | 92 | 8 | <5 | 15 |
| Non-Inhibitor D (Alternative 2) | <5 | <5 | <5 | <5 |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines a common method used in kinase profiling that measures the amount of ADP produced in a kinase reaction.[15][16]
-
Kinase Reaction:
-
In a suitable microplate, add the test compound at the desired final concentration (e.g., 10 µM).
-
Add a specific kinase from the panel, its corresponding substrate, and ATP at a physiologically relevant concentration (often the Km for that kinase).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
-
ADP to ATP Conversion:
-
Add ADP-Glo™ Reagent to the wells. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescent Detection:
-
Add Kinase Detection Reagent to the wells. This reagent contains luciferase and luciferin, which will convert the newly generated ADP (now converted back to ATP) into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader. The light output is directly proportional to the kinase activity.
-
Calculate the percent inhibition by comparing the signal from the test compound wells to positive (vehicle only) and negative (no enzyme) controls.
-
III. hERG Channel Assay: A Critical Cardiac Safety Assessment
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[17] Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[18] A number of drugs have been withdrawn from the market due to this off-target effect. Regulatory agencies such as the FDA mandate that new chemical entities be tested for hERG liability.[19] Given the potential for small molecules to block this channel, a hERG assay is an indispensable part of any safety pharmacology screen.
Comparative Data Table (Hypothetical)
| Compound | hERG Inhibition IC50 (µM) | Method |
| 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | [Experimental Value] | Automated Patch Clamp |
| E-4031 (Positive Control) | 0.01 | Automated Patch Clamp |
| Terfenadine (Positive Control) | 0.05 | Automated Patch Clamp |
| Compound E (Safe Alternative) | > 30 | Automated Patch Clamp |
Experimental Protocol: Automated Patch Clamp Electrophysiology
Automated patch clamp systems (e.g., QPatch, SyncroPatch) provide high-throughput, accurate data on ion channel function and are the industry standard for hERG screening.[17]
-
Cell Culture:
-
Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture the cells to the appropriate confluency according to standard protocols.
-
-
Assay Preparation:
-
Harvest and prepare a single-cell suspension.
-
Load the cells, intracellular solution, extracellular solution, and test compound plates onto the automated patch clamp instrument. The instrument will automatically capture single cells and form a high-resistance (giga-seal) whole-cell patch clamp configuration.
-
-
Electrophysiological Recording:
-
Apply a specific voltage protocol designed to elicit the characteristic hERG current.[19] A baseline recording of the current is established in the presence of the vehicle control solution.
-
The instrument then perfuses the cells with increasing concentrations of the test compound. The hERG current is recorded at each concentration after a stable effect is achieved.
-
-
Data Acquisition and Analysis:
-
The instrument's software records the current amplitude (typically the tail current) in response to the voltage steps.
-
The percent inhibition of the hERG current is calculated for each concentration relative to the baseline current.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.[19]
-
Conclusion and Forward Outlook
This guide provides a foundational strategy for the cross-reactivity assessment of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. Based on its structural class, a primary focus on CYP450 inhibition is paramount, followed by broad kinome screening and a critical cardiac safety assessment via the hERG assay. The data generated from these studies, when compared against appropriate positive and negative controls, will create a robust selectivity profile. This profile is essential for making informed decisions about the compound's future development, whether that involves lead optimization to mitigate off-target effects or provides the necessary safety assurance to advance the compound toward further preclinical and clinical evaluation. Adherence to internationally recognized guidelines, such as those from the OECD, will further strengthen the quality and acceptance of these crucial safety studies.[20][21][22]
References
-
Guidelines for the Testing of Chemicals - OECD. Available from: [Link]
-
OECD Guidelines for the Testing of Chemicals - Wikipedia. Available from: [Link]
-
Home | International Centre for Kinase Profiling. Available from: [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]
-
Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. Available from: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]
-
Kinase Screening and Profiling Services - BPS Bioscience. Available from: [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]
-
Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC - NIH. Available from: [Link]
-
hERG Assay | PPTX - Slideshare. Available from: [Link]
-
OECD GUIDELINES FOR TESTING OF CHEMICALS. Available from: [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. Available from: [Link]
-
OECD Test Guideline 425 - National Toxicology Program (NTP). Available from: [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. Available from: [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. Available from: [Link]
-
Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450 | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed. Available from: [Link]
-
Triazole Antifungal Agents Drug-Drug Interactions Involving Hepatic Cytochrome P450 - PubMed. Available from: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available from: [Link]
-
How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? - Prisys Events. Available from: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. Available from: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available from: [Link]
-
Alprazolam - Wikipedia. Available from: [Link]
-
Synthesis, Structures, and Biological Activities of New 1H-1,2,4-Triazole Derivatives Containing Pyridine Unit | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC - NIH. Available from: [Link]
-
Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Available from: [Link]
-
Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC - PubMed Central. Available from: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - Semantic Scholar. Available from: [Link]
-
Tissue Cross-Reactivity Studies - Charles River Laboratories. Available from: [Link]
-
TCR: Tissue cross reactivity studies - Labcorp. Available from: [Link]
-
SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. Available from: [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Available from: [Link]
-
The Three C's of Antibiotic Allergy – Classification, Cross-Reactivity and Collaboration - PMC - PubMed Central. Available from: [Link]
- MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.
-
Drug Allergy & Cross-Reactivity - KnowledgeDose. Available from: [Link]
-
Synthetic and therapeutic review of triazoles and hybrids - ResearchGate. Available from: [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PubMed Central. Available from: [Link]
-
Allergic Cross-reactivity of Select Antimicrobials - UC Davis Health. Available from: [Link]
-
Webinars - Safety Pharmacology Society. Available from: [Link]
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assayquant.com [assayquant.com]
- 14. Home | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 15. kinaselogistics.com [kinaselogistics.com]
- 16. pharmaron.com [pharmaron.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. fda.gov [fda.gov]
- 20. oecd.org [oecd.org]
- 21. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 22. oecd.org [oecd.org]
A Senior Application Scientist's Guide to Benchmarking 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone Against Leading Antifungal Agents
Abstract
The escalating threat of antifungal resistance necessitates the urgent discovery and development of novel therapeutic agents. This guide provides a comprehensive framework for the comparative benchmarking of a novel triazole compound, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, against established antifungal drugs: fluconazole, amphotericin B, and caspofungin. We present a detailed rationale for the selection of these comparators, which represent distinct classes of antifungal agents with diverse mechanisms of action. This document outlines a rigorous, multi-faceted experimental approach, encompassing in vitro susceptibility testing and mechanistic assays, to thoroughly evaluate the potential of this new chemical entity. The protocols described herein are designed to yield robust and reproducible data, enabling a clear assessment of the compound's antifungal spectrum, potency, and potential for future development.
Introduction: The Imperative for Novel Antifungal Agents
The global burden of invasive fungal infections is substantial, with high rates of morbidity and mortality, particularly in immunocompromised patient populations. The therapeutic arsenal to combat these infections is limited and further threatened by the emergence of drug-resistant fungal strains. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with prominent examples including fluconazole and itraconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to either fungistatic or fungicidal effects.[6][7]
This guide focuses on the systematic evaluation of a novel dichlorinated triazole derivative, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. The rationale for this investigation is rooted in the established antifungal potential of the triazole core, with the hypothesis that the specific substitutions on the triazole ring and the acetone moiety may confer enhanced potency, a broader spectrum of activity, or efficacy against resistant strains.
To provide a comprehensive assessment, we will benchmark this novel compound against three clinically significant antifungal agents, each with a distinct mechanism of action:
-
Fluconazole: A first-generation triazole, serving as a direct comparator within the same drug class.[4][6]
-
Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[8][9][10]
-
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, a structure not present in mammalian cells.[11][12][13][14]
This multi-pronged comparison will provide a robust evaluation of the novel compound's potential as a next-generation antifungal agent.
Comparative Mechanisms of Action: A Visual Overview
A fundamental understanding of the molecular targets of each antifungal agent is crucial for interpreting the comparative data. The following diagram illustrates the distinct mechanisms of action of the comparator drugs and the putative mechanism of the novel triazole compound.
Figure 1: Mechanisms of Action of Antifungal Agents.
Experimental Design and Protocols
To ensure scientific rigor and reproducibility, this benchmarking study will employ standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution
The cornerstone of this comparative analysis will be the determination of the Minimum Inhibitory Concentration (MIC) of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone and the comparator drugs against a panel of clinically relevant fungal pathogens. The broth microdilution method is a quantitative technique that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Experimental Workflow:
Figure 2: Broth Microdilution Workflow for MIC Determination.
Detailed Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, fluconazole, amphotericin B, and caspofungin in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: In 96-well microtiter plates, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% for azoles and echinocandins against yeasts) compared to the drug-free growth control.[15]
Proposed Fungal Panel:
A diverse panel of fungal species should be tested to determine the spectrum of activity. This panel should include:
-
Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, Cryptococcus neoformans.
-
Molds: Aspergillus fumigatus, Aspergillus flavus, Fusarium solani, Rhizopus oryzae.
Determination of Minimum Fungicidal Concentration (MFC)
To differentiate between fungistatic and fungicidal activity, the Minimum Fungicidal Concentration (MFC) will be determined. The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[16][18]
Experimental Protocol:
-
Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates.
Data Presentation and Interpretation
The results of the in vitro susceptibility testing should be presented in a clear and concise tabular format to facilitate direct comparison.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Candida glabrata | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Candida parapsilosis | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Candida krusei | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cryptococcus neoformans | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Aspergillus fumigatus | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Aspergillus flavus | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Fusarium solani | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Rhizopus oryzae | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Table 2: Fungicidal Activity (MFC in µg/mL)
| Fungal Species | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | Fluconazole | Amphotericin B | Caspofungin |
| Candida albicans | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Aspergillus fumigatus | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Interpretation of Expected Results:
The primary objective is to assess whether 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone exhibits superior or comparable potency to fluconazole against a broad range of fungal pathogens. Lower MIC and MFC values would indicate greater potency. Of particular interest will be its activity against species known for intrinsic or acquired resistance to fluconazole, such as Candida glabrata and Candida krusei.[4][19] A favorable outcome would be broad-spectrum activity, including against molds, which would be an advantage over the more limited spectrum of some first-generation triazoles.
Future Directions: In Vivo Efficacy and Toxicological Profiling
While in vitro data provides a critical initial assessment, the ultimate potential of a novel antifungal agent can only be determined through in vivo studies.[20][21][22] Promising results from the in vitro assays described in this guide would warrant progression to preclinical animal models of systemic fungal infections (e.g., murine models of disseminated candidiasis or invasive aspergillosis). These studies would evaluate the compound's efficacy in a physiological context, as well as provide essential pharmacokinetic and toxicological data.
Conclusion
The systematic benchmarking of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone against a panel of established antifungal agents is a critical step in the evaluation of its therapeutic potential. The experimental framework outlined in this guide provides a robust and scientifically sound approach to ascertain its spectrum of activity, potency, and fungicidal or fungistatic properties. The data generated from these studies will be instrumental in determining whether this novel triazole derivative represents a promising candidate for further development in the ongoing fight against life-threatening fungal infections.
References
- Triazole antifungals | Research Starters - EBSCO. (URL: )
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (URL: [Link])
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
-
Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (URL: [Link])
-
Fluconazole - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Amphotericin B: spectrum and resistance - PubMed. (URL: [Link])
-
Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. (URL: [Link])
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. (URL: [Link])
-
What is the mechanism of Fluconazole? - Patsnap Synapse. (URL: [Link])
-
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (URL: [Link])
-
Caspofungin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
What is the mechanism of Caspofungin Acetate? - Patsnap Synapse. (URL: [Link])
-
Amphotericin B: Spectrum and resistance - ResearchGate. (URL: [Link])
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. (URL: [Link])
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. (URL: [Link])
-
What is the mechanism of Amphotericin B? - Patsnap Synapse. (URL: [Link])
-
(PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (URL: [Link])
-
In vitro and in vivo evaluation of antifungal agents - PubMed. (URL: [Link])
-
Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (URL: [Link])
-
Susceptibility - Doctor Fungus. (URL: [Link])
-
Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies - PubMed Central. (URL: [Link])
-
Fluconazole - Wikipedia. (URL: [Link])
-
Fluconazole: Mechanism, Uses, and Resistance | PDF | Candidiasis - Scribd. (URL: [Link])
-
Caspofungin - Wikipedia. (URL: [Link])
-
Emerging Applications of Triazole Antifungal Drugs - MDPI. (URL: [Link])
-
Antifungal Susceptibility Test Interpretive Criteria - FDA. (URL: [Link])
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (URL: [Link])
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: [Link])
-
3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives - Semantic Scholar. (URL: [Link])
-
[Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed. (URL: [Link])
-
Design, synthesis and evaluation of antifungal activity of novel triazole-3-thiol derivatives containing substituted phenyl moiety as inhibitors of enolase 1 - SEEJPH. (URL: [Link])
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])
-
Green synthesis of novel antifungal 1,2,4-triazoles effective against γ-irradiated Candida parapsilosis - PubMed. (URL: [Link])
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Fluconazole - Wikipedia [en.wikipedia.org]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 14. Caspofungin - Wikipedia [en.wikipedia.org]
- 15. academic.oup.com [academic.oup.com]
- 16. microbialcell.com [microbialcell.com]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Susceptibility - Doctor Fungus [drfungus.org]
- 19. scribd.com [scribd.com]
- 20. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Metabolism of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone
This guide provides a comprehensive comparison of common in-vitro systems for characterizing the metabolic fate of the novel triazole-containing compound, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. As researchers and drug development professionals, understanding a compound's metabolic profile is paramount for predicting its pharmacokinetic behavior, potential for drug-drug interactions, and overall safety profile. This document moves beyond simple protocols to explain the causal-driven decisions essential for robust and reliable metabolic analysis.
Introduction: The Rationale for In-Vitro Metabolic Profiling
The metabolic transformation of xenobiotics, primarily in the liver, is a critical determinant of their therapeutic efficacy and potential toxicity. For novel chemical entities such as 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, early-stage in-vitro metabolism studies are indispensable. The triazole moiety is a well-known structural feature in many antifungal agents and fungicides, which are extensively metabolized by cytochrome P450 (CYP) enzymes.[1][2][3] These enzymes, particularly isoforms like CYP3A4, CYP2C19, and CYP1A2, often mediate Phase I oxidative reactions.[3][4]
The objective of this guide is to compare the three most widely used hepatic in-vitro systems—Human Liver Microsomes (HLM), Human Liver S9 fraction (HLS9), and primary human hepatocytes—to generate a comprehensive metabolic profile. By understanding the strengths and limitations of each system, researchers can design a tiered experimental approach that efficiently characterizes metabolic stability, identifies key metabolites, and elucidates biotransformation pathways.
Comparison of Key In-Vitro Hepatic Systems
The choice of an in-vitro system is a critical decision that directly impacts the scope and applicability of the resulting data. Each system represents a different level of biological complexity and provides distinct insights into metabolic processes.[5]
| Feature | Human Liver Microsomes (HLM) | Human Liver S9 (HLS9) | Primary Human Hepatocytes |
| Composition | Endoplasmic reticulum vesicles; rich in Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs, GSTs).[6][7] | Contains both microsomal and cytosolic fractions; includes a broader range of Phase I and Phase II enzymes.[6][8] | Intact, viable liver cells; contains the full complement of metabolic enzymes, cofactors, and transporters in their native environment.[9] |
| Primary Use Case | High-throughput screening for metabolic stability, CYP inhibition/induction, and initial metabolite identification.[7][10] | Broader metabolic profiling, including both Phase I and Phase II metabolism, when whole-cell complexity is not required.[9] | "Gold standard" for predicting in-vivo clearance, studying transporter effects, and complex metabolic pathways.[11] |
| Advantages | Cost-effective, high-throughput, easy to use and store, high concentration of CYP enzymes.[7] | More comprehensive enzyme profile than microsomes, relatively inexpensive, amenable to automation.[9] | Highest biological relevance, intact cellular structure, contains all relevant enzymes and cofactors.[5][9] |
| Limitations | Lacks cytosolic enzymes and transporters; requires addition of cofactors (e.g., NADPH); can miss non-CYP mediated pathways.[6][9] | Lower concentration of microsomal enzymes compared to HLM; requires cofactor supplementation; potential for cytotoxicity in cell-based assays.[5][6] | Expensive, lower throughput, significant inter-donor variability, limited viability (for suspension cultures). |
| Cofactor Req. | Requires external addition of NADPH for Phase I and specific cofactors (e.g., UDPGA, PAPS) for Phase II. | Requires external addition of a full suite of cofactors for both Phase I and Phase II reactions. | Endogenously generates and maintains its own cofactors. |
Experimental Design: A Tiered Approach
A logical, tiered approach is the most efficient strategy for characterizing the metabolism of a novel compound. This workflow allows for cost-effective initial screening, followed by more complex and biologically relevant assays.
Caption: Tiered workflow for in-vitro metabolism studies.
Causality Behind Experimental Choices:
-
Why start with HLM? Microsomes provide a rapid and cost-effective way to determine if the compound is a substrate for the most common drug-metabolizing enzymes (CYPs). If the compound is highly stable in HLM, it may have low metabolic clearance in vivo, which is valuable information early on.
-
Why proceed to S9? If metabolism occurs in HLM, the S9 fraction is the next logical step. Its inclusion of cytosolic enzymes allows for the detection of Phase II metabolites (e.g., glucuronides, sulfates) that would be missed in microsomes, providing a more complete metabolic picture.[8][9]
-
Why use hepatocytes as the final step? Hepatocytes serve as the definitive in-vitro system.[11] They validate the findings from subcellular fractions in a more physiologically relevant context, accounting for the interplay between uptake transporters, metabolism, and efflux. This system provides the most reliable data for in vitro-in vivo extrapolation (IVIVE).
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Metabolic Stability Assessment in HLM and S9
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in DMSO.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
HLM/S9 Suspension: Thaw pooled human liver microsomes or S9 fraction on ice. Dilute with phosphate buffer to a final concentration of 2 mg/mL.
-
NADPH Regenerating System (NRS) Solution (for HLM): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
-
Cofactor Mix (for S9): Prepare a solution containing the NRS components plus 2 mM UDPGA, 0.1 mM PAPS, and 1 mM GSH.
-
Stopping Solution: Acetonitrile containing an internal standard (e.g., 100 nM tolbutamide).
-
-
Incubation Procedure:
-
Pre-warm HLM/S9 suspension, buffer, and cofactor solutions to 37°C for 5 minutes.
-
In a 96-well plate, combine the HLM or S9 suspension with phosphate buffer.
-
Add the test compound to initiate the reaction (final concentration 1 µM; final DMSO concentration <0.1%).
-
For the main experiment (+ Cofactor), add the appropriate cofactor solution (NRS for HLM, Cofactor Mix for S9).
-
For the negative control (- Cofactor), add an equivalent volume of phosphate buffer.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time relative to the internal standard.
-
Protocol 2: Metabolite Identification (Met-ID)
This protocol follows the same steps as the stability assay but with key modifications:
-
Higher Test Compound Concentration: Use a higher concentration (e.g., 10 µM) to ensure metabolites are formed at detectable levels.
-
Single, Longer Time Point: A single incubation time (e.g., 60 or 90 minutes) is typically sufficient.
-
LC-MS/MS Analysis Method: The mass spectrometer is operated in full scan and data-dependent MS/MS modes to detect all potential metabolites and acquire their fragmentation patterns for structural elucidation.
Data Presentation and Interpretation
Hypothetical Comparative Data
The following tables present plausible, hypothetical data for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone based on known metabolism of similar triazole compounds.[4][12][13]
Table 1: Metabolic Stability Results
| In-Vitro System | % Parent Remaining @ 60 min | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| HLM (+NADPH) | 35% | 34 | 20.4 |
| S9 (+ Cofactors) | 28% | 27 | 25.7 |
| Hepatocytes | 18% | 20 | 34.7 |
Interpretation: The data suggests the compound is metabolized in all systems. The faster clearance in S9 compared to HLM indicates a potential contribution from cytosolic enzymes. The highest clearance in hepatocytes confirms the importance of the intact cellular machinery, possibly including active uptake into the cell.
Table 2: Metabolite Profile Comparison
| Metabolite Observed | Mass Shift | HLM | S9 | Hepatocytes | Putative Reaction |
| M1: Mono-hydroxylation | +16 Da | Yes | Yes | Yes | CYP-mediated oxidation |
| M2: Di-hydroxylation | +32 Da | Yes | Yes | Yes | CYP-mediated oxidation |
| M3: N-dealkylation | -42 Da | No | Yes | Yes | CYP/Cytosolic enzymes |
| M4: Glucuronide of M1 | +192 Da | No | Yes | Yes | UGT conjugation (Phase II) |
| M5: 1,2,4-Triazole | - | No | Trace | Yes | Cleavage of side chain |
Interpretation: HLM primarily identifies Phase I oxidative metabolites (M1, M2). The S9 fraction reveals an additional N-dealkylated metabolite (M3) and a Phase II glucuronide conjugate (M4), demonstrating its broader enzymatic capability. Hepatocytes confirm all these pathways and uniquely detect a trace amount of the common triazole metabolite 1,2,4-triazole, suggesting a more complex cleavage pathway that may require the full cellular environment.[14][15][16]
Hypothetical Metabolic Pathway
Based on the data above and known biotransformations of triazole-containing xenobiotics, a potential metabolic pathway can be proposed.
Caption: Hypothetical metabolic pathway for the test compound.
Conclusion and Recommendations
This guide demonstrates that a comprehensive understanding of the in-vitro metabolism of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone requires a multi-system approach.
-
Human Liver Microsomes (HLM) are excellent for initial, high-throughput screening to rapidly assess metabolic lability mediated by Phase I enzymes.
-
Human Liver S9 fractions offer a more complete picture by including key cytosolic enzymes responsible for both Phase I and Phase II metabolism.
-
Primary Human Hepatocytes represent the most physiologically relevant model, integrating transport and metabolism to provide the most accurate data for predicting in-vivo human pharmacokinetics.
For a thorough investigation, it is recommended to employ the tiered strategy outlined herein. Begin with HLM for stability assessment, followed by metabolite profiling in S9 to capture a broader range of biotransformations. Finally, confirm and quantify the major metabolic pathways in primary human hepatocytes to build a robust data package for further development and regulatory submission.
References
-
Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University. [Link][1][2]
-
AZoQuantum. (2024). Quantum Simulations Reveal Fungicide Metabolism Pathways. [Link][4]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link][17]
-
Degani, M. S., et al. (2015). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][12]
-
SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link][8]
-
Al-Subbagh, H. (2000). Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites. PubMed. [Link][13]
-
Pound, S. J., et al. (2020). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. ResearchGate. [Link][3]
-
Fu, Z., et al. (2021). Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions. Drug Metabolism and Disposition. [Link][6]
-
Schermerhorn, P. G., et al. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. PubMed. [Link][14][18]
-
Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. The Open Drug Discovery Journal. [Link][9]
-
Almazroo, O. A., et al. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link][7]
-
Jyrkäs, J., & Tolonen, A. (2021). Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link][11]
-
Anastassiades, M., et al. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM. [Link][15]
-
Hsieh, Y., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences. [Link][5]
-
FAO/WHO. (2007). Triazole Fungicide Metabolites Toxicology. [Link][16]
Sources
- 1. open.clemson.edu [open.clemson.edu]
- 2. "Investigating the role of cytochrome P450 enzymes in triazole drug eff" by Heather Cosh [open.clemson.edu]
- 3. researchgate.net [researchgate.net]
- 4. azoquantum.com [azoquantum.com]
- 5. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. fao.org [fao.org]
- 17. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Assessing the Selectivity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone for Fungal vs. Mammalian Cells
Introduction: The Imperative for Selective Antifungal Agents
The landscape of infectious diseases is continually challenged by the emergence of drug-resistant fungal pathogens, making the development of new, effective, and safe antifungal agents a global health priority.[1][2] The triazole class of antifungals has been a cornerstone of anti-mycotic therapy for decades, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2][3][4] Their mechanism of action relies on the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7][8][9] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell lysis and death.[4][9]
A critical challenge in the development of azole antifungals is ensuring high selectivity for the fungal CYP51 enzyme over its mammalian ortholog.[5][10] This selectivity is paramount to minimizing off-target effects and ensuring a favorable safety profile in patients.[10] This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel triazole compound, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, for fungal versus mammalian cells. We will delve into the rationale behind the experimental design, provide detailed protocols for robust and reproducible assays, and offer insights into the interpretation of the resulting data.
The Target: Understanding Lanosterol 14α-demethylase (CYP51)
The fungal enzyme lanosterol 14α-demethylase (CYP51) is a member of the cytochrome P450 superfamily and plays a pivotal role in the sterol biosynthesis pathway.[6][7] It catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol.[6] In mammals, the homologous enzyme is involved in cholesterol biosynthesis.[11] The structural differences between fungal and mammalian CYP51 are the basis for the selective toxicity of azole antifungals.[5] The nitrogen atom in the triazole ring of these compounds coordinates with the heme iron atom in the active site of CYP51, inhibiting its function.[7] The affinity of this interaction is a key determinant of the drug's potency and selectivity.[5]
Experimental Design: A Two-Pronged Approach to Selectivity Assessment
To comprehensively evaluate the selectivity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, a dual-assay strategy is employed. This involves determining the compound's inhibitory activity against a panel of clinically relevant fungal pathogens and assessing its cytotoxic effects on representative mammalian cell lines. The ratio of these two activities provides a quantitative measure of selectivity, known as the Selectivity Index (SI).
Workflow for Selectivity Assessment
Caption: Overall workflow for determining the selectivity index.
Part 1: Antifungal Susceptibility Testing
The primary objective here is to determine the Minimum Inhibitory Concentration (MIC) of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone against a panel of pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose.[13][14][15][16]
Recommended Fungal Strains:
-
Yeasts:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Candida parapsilosis (ATCC 22019)
-
Cryptococcus neoformans (ATCC 90112)
-
-
Molds:
-
Aspergillus fumigatus (ATCC 204305)
-
Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38)
-
Preparation of Antifungal Stock Solution: Dissolve 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
Grow fungal cultures on appropriate agar plates.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to the final inoculum concentration specified in the CLSI guidelines.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
Visually read the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles against yeasts, this is typically a ≥50% reduction in turbidity.[12]
-
Part 2: Mammalian Cell Cytotoxicity Assay
To assess the effect of the compound on mammalian cells, an in vitro cytotoxicity assay is performed.[17][18][19][20][21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[22][23][24][25][26] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][24]
Recommended Mammalian Cell Lines:
-
HepG2 (Human Liver Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): A commonly used cell line for general cytotoxicity screening.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture HepG2 or HEK293 cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[22][24]
Data Analysis and Interpretation
Calculating the IC50 and MIC
-
IC50 (50% Inhibitory Concentration): For the cytotoxicity data, plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
MIC (Minimum Inhibitory Concentration): This is determined by visual inspection of the microdilution plates as described in the protocol.
Calculating the Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antifungal compound. It is calculated as follows:
SI = IC50 (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value indicates greater selectivity for the fungal target over mammalian cells, suggesting a potentially wider therapeutic window and a better safety profile.[27][28][29][30] Generally, an SI value greater than 10 is considered promising for further development.[30]
Data Presentation
Summarize the MIC, IC50, and calculated SI values in a clear and concise table for easy comparison.
| Compound | Fungal Species | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
| 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone | C. albicans | HepG2 | |||
| C. glabrata | |||||
| A. fumigatus | |||||
| Fluconazole (Comparator) | C. albicans | HepG2 | |||
| C. glabrata | |||||
| A. fumigatus |
Discussion and Further Steps
The results from these assays will provide a preliminary assessment of the selectivity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. A high selectivity index against a broad range of fungal pathogens would warrant further investigation. Subsequent studies could include:
-
Mechanism of Action Studies: Confirming the inhibition of fungal CYP51.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models of fungal infection.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion of the compound.
Conclusion
The systematic evaluation of a novel antifungal candidate's selectivity is a critical step in the drug discovery process. The protocols and framework outlined in this guide provide a robust and reliable approach for assessing the in vitro selectivity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. By combining standardized antifungal susceptibility testing with mammalian cell cytotoxicity assays, researchers can generate the crucial data needed to make informed decisions about the future development of this and other promising antifungal compounds.
References
-
Gautam, R. K., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. [Link]
-
Moodley, N., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed Central - NIH. [Link]
-
Kramer, P., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. PubMed Central - NIH. [Link]
-
Chavda, V., et al. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
Ahmad, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. [Link]
-
Wikipedia. Lanosterol 14 alpha-demethylase. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central - NIH. [Link]
-
Montoir, D., et al. (2019). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. MDPI. [Link]
-
Al-Tel, T. H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][5][17]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central - NIH. [Link]
-
CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
-
Mast, N., et al. (2013). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Taylor & Francis Online. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PubMed Central - NIH. [Link]
-
Ahmad, I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]
-
Protocols.io. (2021). MTT Assay. Protocols.io. [Link]
-
Zhang, Y., et al. (2024). Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. PubMed. [Link]
-
Garcia-Rubio, R., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PubMed Central - NIH. [Link]
-
Wang, S., et al. (2016). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. PubMed Central - NIH. [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Pierce, C. M., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
-
Wang, F., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. ACS Publications. [Link]
-
Shang, D. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. PubMed Central - NIH. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PubMed Central - NIH. [Link]
-
Slideshare. (n.d.). Antifungal Susceptibility Test. Slideshare. [Link]
-
Trzaskos, J. M., et al. (1986). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. [Link]
-
EBSCO. (n.d.). Triazole antifungals. EBSCO. [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Woolhouse, M., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH. [Link]
-
Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]
-
CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). Table 2 Selectivity index values of compounds against bacterial pathogens. ResearchGate. [Link]
-
Petzer, A., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI. [Link]
-
Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. PubMed. [Link]
-
ResearchGate. (n.d.). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. ResearchGate. [Link]
-
GOV.UK. (n.d.). Determining selective concentrations for antibiotics and antifungals in natural environments. GOV.UK. [Link]
-
EUCAST. (n.d.). EUCAST - Home. EUCAST. [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njccwei.com [njccwei.com]
- 16. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kosheeka.com [kosheeka.com]
- 20. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 21. researchgate.net [researchgate.net]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. MTT Assay [protocols.io]
- 24. atcc.org [atcc.org]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds, particularly those with limited publicly available safety data, presents a significant challenge. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, a halogenated triazole derivative.
Hazard Assessment: Understanding the Risks
The molecular structure of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone suggests a combination of hazards that demand rigorous safety protocols.
-
Halogenated Organic Compound: The presence of two chlorine atoms on the triazole ring classifies this compound as a halogenated organic. Such compounds are often toxic, persistent in the environment, and can produce hazardous byproducts, such as hydrogen chloride gas, upon incineration.
-
Triazole Moiety: Triazole derivatives are widely used as fungicides and can exhibit biological activity. The toxicological properties of this specific triazole are not well-documented, but prudence dictates handling it as a potentially toxic substance.
-
Ketone Functionality: The acetone group may impart some degree of flammability and can undergo reactions typical of ketones.
Based on the Safety Data Sheet for the closely related compound, 1,3-dichloroacetone , we can infer a high level of acute toxicity. 1,3-dichloroacetone is described as being fatal if swallowed or inhaled and causes severe skin and eye irritation.[1][2] Therefore, it is crucial to handle 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone with the assumption of similar or greater toxicity.
Table 1: Postulated Hazard Identification
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be highly toxic, potentially fatal if swallowed, in contact with skin, or if inhaled, based on the toxicity of 1,3-dichloroacetone.[1][2] |
| Skin Corrosion/Irritation | Assumed to cause severe skin irritation or burns.[1][2] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye damage.[1][2] |
| Environmental Hazard | As a halogenated organic compound, it is likely to be persistent and toxic to aquatic life. |
Personal Protective Equipment (PPE): The First Line of Defense
Given the assumed high toxicity, a comprehensive PPE ensemble is mandatory when handling 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone in any form, including during disposal procedures.
-
Hand Protection: Wear double-layered chemical-resistant gloves. A common and effective combination is a nitrile inner glove with a neoprene or butyl rubber outer glove.
-
Eye Protection: Chemical splash goggles are essential. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.
Waste Segregation and Collection: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone waste must be collected as halogenated organic waste .
-
Do NOT mix with non-halogenated organic waste. Non-halogenated waste streams are often recycled as fuel, and the presence of chlorine can lead to the formation of highly toxic dioxins during combustion.
-
Do NOT dispose of down the drain. This compound is expected to be toxic to aquatic life and is not readily biodegradable.
-
Do NOT dispose of in regular trash. Its high toxicity poses a severe risk to sanitation workers and the environment.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone waste for pickup by a licensed hazardous waste disposal service.
Materials:
-
Designated and properly labeled "Halogenated Organic Waste" container (glass is preferred for organic solvents).
-
Personal Protective Equipment (as specified in Section 2).
-
Chemical fume hood.
-
Waste manifest or logbook.
Procedure:
-
Work in a Controlled Environment: Perform all waste handling and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
-
Container Selection: Use a designated, chemically compatible waste container. Glass containers are generally recommended for halogenated organic solvents. Ensure the container has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." The full chemical name, "1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone," and its approximate concentration or quantity must be listed.
-
Waste Transfer: Carefully transfer the waste into the designated container. Avoid splashing. If the compound is a solid, use a dedicated spatula. If it is in solution, pour slowly and carefully.
-
Container Sealing: Securely close the waste container immediately after adding the waste. Do not leave waste containers open in the fume hood.
-
Record Keeping: Document the addition of the waste in a laboratory waste log. Include the chemical name, quantity, and date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be away from incompatible materials, particularly strong bases and oxidizing agents, as these could potentially react with the compound.[1]
-
Disposal Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
The overall disposal workflow is summarized in the following diagram:
Caption: Step-by-step disposal workflow.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent for organic chemicals).
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the substance is flammable or the spill is large.
-
Contact your institution's emergency response team or EHS department.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
In case of personal exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
Final Disposal Method: Incineration
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration. This process is carried out at a licensed hazardous waste treatment facility. The high temperatures are necessary to ensure the complete destruction of the organic molecule. The incinerators are equipped with scrubbers to neutralize the acidic gases (like HCl) that are produced during the combustion of chlorinated compounds.
By adhering to these rigorous procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, protecting themselves, their colleagues, and the wider community.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dichloroacetone, 99%. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Chem Service. (2015, September 11). SAFETY DATA SHEET. Retrieved from a representative SDS for a hazardous chemical solution.
- Spectrum Chemical. (2009, July 2). Material Safety Data Sheet.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
